molecular formula C11H11N3O B049829 4-(1H-pyrrol-1-yl)benzohydrazide CAS No. 112575-84-5

4-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B049829
CAS No.: 112575-84-5
M. Wt: 201.22 g/mol
InChI Key: GPXSNEVNUORJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrrol-1-yl)benzohydrazide (CAS 112575-84-5) is a benzohydrazide derivative incorporating a pyrrole ring, serving as a versatile precursor in organic synthesis and medicinal chemistry research. This compound is recognized as a promising scaffold for developing new pharmacologically active agents. Scientific studies have identified it as a key intermediate in the synthesis of novel compounds evaluated as potential antibacterial and antitubercular agents . Recent research has focused on its derivatives as a novel class of dual-target inhibitors, demonstrating potent in vitro activity against enoyl ACP reductase and dihydrofolate reductase (DHFR), two crucial enzymes for bacterial and mycobacterial survival . These derivatives show strong binding interactions in molecular docking studies, indicating potential for future therapeutic development against drug-resistant tuberculosis . Beyond biomedical applications, this chemical family has also been investigated in materials science, with studies showing its derivatives can act as effective corrosion inhibitors for low-carbon steel in acidic environments, achieving high inhibition efficiency . The compound is characterized by a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrol-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h1-8H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXSNEVNUORJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397517
Record name 4-(1H-pyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112575-84-5
Record name 4-Pyrrol-1-ylbenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112575-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-pyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. Among these, pyrrole-containing molecules have garnered significant attention due to their prevalence in biologically active natural products and pharmaceuticals. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 4-(1H-pyrrol-1-yl)benzohydrazide, a versatile intermediate with potential applications in medicinal chemistry.[1][2] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and offers practical insights to ensure reproducible, high-yield synthesis and unambiguous structural verification.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of this compound is most efficiently executed via a three-stage process. This strategy is predicated on the sequential construction of the molecule, beginning with the formation of the core pyrrole ring, followed by activation of the carboxylic acid moiety via esterification, and culminating in the introduction of the hydrazide functionality. This linear approach allows for purification and characterization at intermediate stages, ensuring the integrity of the final product.

Synthesis_Workflow Start Starting Materials: 4-Aminobenzoic Acid & 2,5-Dimethoxytetrahydrofuran Step1 Stage 1: Paal-Knorr Pyrrole Synthesis Start->Step1 Intermediate1 4-(1H-pyrrol-1-yl)benzoic acid Step1->Intermediate1 Formation of Pyrrole Ring Step2 Stage 2: Fischer-Speier Esterification Intermediate1->Step2 Intermediate2 Methyl 4-(1H-pyrrol-1-yl)benzoate Step2->Intermediate2 Carboxylic Acid Activation Step3 Stage 3: Hydrazinolysis Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Introduction of Hydrazide Moiety

Figure 1: A schematic overview of the three-stage synthetic workflow for this compound.

Stage 1: The Paal-Knorr Reaction - Forging the Pyrrole Core

The cornerstone of this synthesis is the Paal-Knorr reaction, a classic and robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[3][4] In our case, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to the requisite 1,4-dicarbonyl species, succinaldehyde, under acidic conditions. The primary amine, 4-aminobenzoic acid, acts as the nitrogen source for the pyrrole ring.

Mechanistic Insight

The Paal-Knorr synthesis proceeds via an acid-catalyzed condensation mechanism.[5][6][7] The reaction is initiated by the hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The amino group of 4-aminobenzoic acid then engages in a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate. A subsequent intramolecular cyclization occurs as the nitrogen attacks the second carbonyl group, leading to a dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3]

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Mechanism Diketone 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Cyclized_Intermediate 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclized_Intermediate Intramolecular Attack Pyrrole N-Substituted Pyrrole Cyclized_Intermediate->Pyrrole - 2H2O

Figure 2: A simplified representation of the Paal-Knorr pyrrole synthesis mechanism.

Experimental Protocol: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid and glacial acetic acid.

  • Reagent Addition: To the stirred suspension, add 2,5-dimethoxytetrahydrofuran dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a duration of 1-2 hours.[8]

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which will precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry in a vacuum oven.

Stage 2: Fischer-Speier Esterification - Activating the Carboxylic Acid

With the pyrrole-benzoic acid core assembled, the next step is to convert the carboxylic acid into an ester. This transformation is crucial as esters are more reactive towards nucleophilic acyl substitution than their corresponding carboxylic acids, facilitating the subsequent reaction with hydrazine. The Fischer-Speier esterification is a reliable and cost-effective method for this purpose, employing an excess of alcohol in the presence of a strong acid catalyst.[9][10][11][12]

Mechanistic Insight

The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[13] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a water molecule and the formation of the ester. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and the water produced is often removed.[10][12]

Experimental Protocol: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate
  • Reaction Setup: Suspend the dried 4-(1H-pyrrol-1-yl)benzoic acid in a large excess of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization.[14][15]

Stage 3: Hydrazinolysis - Formation of the Benzohydrazide

The final stage of the synthesis involves the conversion of the methyl ester to the desired benzohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile.

Mechanistic Insight

The nitrogen atom of hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol and forming the stable hydrazide product. This reaction is typically carried out in an alcoholic solvent and often proceeds to completion with high yield.[16][17]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve the methyl 4-(1H-pyrrol-1-yl)benzoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Add an excess of hydrazine hydrate to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for approximately 3 hours.[18]

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid residue is the crude product. Recrystallize the crude product from a suitable solvent, such as 2-propanol, to obtain pure, colorless crystals of this compound.[18]

Comprehensive Characterization of this compound

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Property/Technique Expected Result
Molecular Formula C₁₁H₁₁N₃O[19][20]
Molecular Weight 201.23 g/mol [19]
Appearance Colorless crystals[18]
Melting Point 179-181 °C[18]
¹H NMR (DMSO-d₆, 400 MHz) δ 9.81 (s, 1H, NH), 7.92 (d, J=8.8 Hz, 2H, Ar-H), 7.68 (d, J=8.8 Hz, 2H, Ar-H), 7.47 (t, J=2.0 Hz, 2H, Pyrrole-H), 6.29 (t, J=2.0 Hz, 2H, Pyrrole-H), 4.50 (br s, 2H, NH₂)[18]
¹³C NMR (DMSO-d₆, 100 MHz) δ 165.1, 141.8, 129.6, 128.6, 119.0, 118.5, 111.1[18]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (hydrazide and pyrrole), C=O stretching (amide), and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) Molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

Conclusion and Future Outlook

This guide has detailed a reliable and well-characterized three-stage synthesis of this compound. By understanding the mechanistic underpinnings of the Paal-Knorr synthesis, Fischer esterification, and hydrazinolysis, researchers can confidently reproduce this protocol and adapt it for the synthesis of related analogs. The title compound serves as a valuable building block for the development of more complex molecules with potential therapeutic or material science applications, inviting further exploration into its derivatization and biological evaluation.[1][2][21][22]

References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (2023, August 28). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Shinde, S. S. (2016).
  • El-Mageed, H. R. A., & El-Nahas, A. M. (2013). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Computational and Theoretical Chemistry, 1017, 118-125.
  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived heterocyclics 5-11. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. Retrieved from [Link]

  • Quora. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link]

  • PubMed. (2008). Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • RSC Publishing. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

  • YouTube. (2022, January 11). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Retrieved from [Link]

  • Proceedings of the YSU B: Chemical and Biological Sciences. (2018, July 1). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrrol-1-yl)benzohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a pyrrole ring linked to a benzohydrazide core, positions it as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, spectral characterization, and key physicochemical properties of this compound and its derivatives. Furthermore, it details standardized experimental protocols for the determination of its physicochemical parameters, offering a practical resource for researchers in the field. The insights provided herein are crucial for understanding the compound's behavior in biological systems and for guiding the rational design of new drug candidates.

Molecular Structure and Properties

The foundational structure of this compound combines the aromaticity of the pyrrole and benzene rings with the reactive hydrazide functional group. This unique combination of moieties imparts specific chemical characteristics that are pivotal to its biological activity.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O[1]
Molecular Weight 201.22 g/mol [1]
CAS Number 112575-84-5[2]
Computed XLogP3 1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, commencing with the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid. This intermediate is then esterified and subsequently reacted with hydrazine hydrate to yield the final product.

Synthesis_Workflow A 4-Aminobenzoic acid C 4-(1H-Pyrrol-1-yl)benzoic acid A:e->C:w Paal-Knorr synthesis B 2,5-Dimethoxytetrahydrofuran B:e->C:w D Esterification (e.g., with Ethanol, H+) C:e->D:w E Ethyl 4-(1H-pyrrol-1-yl)benzoate D:e->E:w G This compound E:e->G:w Hydrazinolysis F Hydrazine hydrate F:e->G:w Solubility_Workflow A Add excess compound to pH buffers B Equilibrate at constant temperature A->B C Separate solid from liquid (filter/centrifuge) B->C D Quantify concentration in supernatant (HPLC) C->D Mechanism_of_Action A This compound Derivatives B Enoyl-ACP Reductase (InhA) A->B Inhibits C Dihydrofolate Reductase (DHFR) A->C Inhibits D Disruption of Mycobacterial Cell Wall Synthesis B->D Leads to E Inhibition of Nucleic Acid and Amino Acid Synthesis C->E Leads to F Antibacterial/Antitubercular Activity D->F E->F

Sources

The Multifaceted Therapeutic Potential of 4-(1H-pyrrol-1-yl)benzohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of 4-(1H-pyrrol-1-yl)benzohydrazide and its derivatives. This class of compounds, characterized by a central benzohydrazide core linked to a pyrrole moiety, has emerged as a promising scaffold in medicinal chemistry. Its structural versatility allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anticonvulsant activities. This document will delve into the synthesis, mechanisms of action, and key experimental data, offering valuable insights for researchers and professionals in drug development.

The Chemical Core: A Foundation for Diverse Bioactivity

The this compound scaffold is a unique combination of a pyrrole ring and a benzohydrazide group. The pyrrole, a five-membered aromatic heterocycle, is a common motif in many biologically active natural products and synthetic drugs.[1] The hydrazide-hydrazone functional group (-CONHNH2) is a key pharmacophore known for its wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The synergy of these two moieties creates a molecule with significant potential for therapeutic applications.

The synthesis of this compound is typically achieved through a straightforward process. It often begins with the reaction of a suitable benzoic acid ester with hydrazine hydrate to form the corresponding benzohydrazide.[3][4] This core molecule can then be further modified, for instance, by condensation with various aldehydes or ketones to yield a diverse library of hydrazone derivatives.[5] This synthetic accessibility allows for extensive structure-activity relationship (SAR) studies to optimize the desired biological effects.[6]

Antimicrobial Prowess: A New Frontier Against Drug Resistance

A significant body of research has highlighted the potent antimicrobial properties of this compound derivatives, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][8][9] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for novel antitubercular agents with different mechanisms of action.[7]

Mechanism of Action: Targeting Essential Bacterial Enzymes

Molecular docking studies and enzymatic assays have revealed that these compounds can act as dual inhibitors of two crucial bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[7][10][11]

  • Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthase-II (FAS-II) system in M. tuberculosis, which is essential for the synthesis of mycolic acids, the major component of the mycobacterial cell wall.[4][11] By inhibiting InhA, these compounds disrupt cell wall synthesis, leading to bacterial death.

  • Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate biosynthesis pathway, which is responsible for producing precursors for DNA, RNA, and certain amino acids.[7] Inhibition of DHFR disrupts these essential cellular processes, ultimately leading to the demise of the bacteria.

The ability to target two distinct and essential pathways simultaneously is a significant advantage, as it may reduce the likelihood of developing drug resistance.

Experimental Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for assessing the in vitro antitubercular activity of test compounds.

  • Preparation of Mycobacterial Culture: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a cell density of approximately 1 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds and standard drugs (e.g., isoniazid) are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium.

  • Assay Setup: In a 96-well microplate, 100 µL of the mycobacterial suspension is added to each well containing 100 µL of the serially diluted compounds. Appropriate controls (cells only, medium only, and standard drug) are included.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.

  • Data Analysis: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[8]

Data Summary: Antitubercular Activity of this compound Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
5kM. tuberculosis H37Rv0.8[7]
5f, 5i, 5j, 5nM. tuberculosis H37Rv1.6[7]
IVa, IVd, IVg, IVh, IVj, IVl, IVn, IVq, IVr, IVtM. tuberculosis H37RvGood Activity[4]
5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiolM. tuberculosis H37Rv16[8]

Note: This table presents a selection of reported data and is not exhaustive.

Workflow for Antimicrobial Drug Discovery

Antimicrobial_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization synthesis Synthesis of This compound and Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization in_vitro In Vitro Antimicrobial Assays (e.g., MABA) characterization->in_vitro Pure Compounds mic_determination MIC Determination in_vitro->mic_determination docking In Silico Molecular Docking (InhA, DHFR) mic_determination->docking Active Compounds enzyme_inhibition Enzyme Inhibition Assays docking->enzyme_inhibition sar Structure-Activity Relationship (SAR) Studies enzyme_inhibition->sar Validated Hits admet ADMET Profiling sar->admet preclinical Preclinical Development admet->preclinical Optimized Leads

Caption: A streamlined workflow for the discovery and development of novel antimicrobial agents based on the this compound scaffold.

Anticancer Potential: Inducing Cell Death in Malignant Cells

The pyrrole-hydrazide scaffold has also demonstrated significant potential in the realm of oncology.[12] Several derivatives have exhibited cytotoxicity against a range of cancer cell lines.[1][2][13] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, which are critical processes for controlling cell proliferation.[2]

One notable study found that a novel pyrrole hydrazone, compound 1C, was particularly effective against human melanoma cells with an IC50 value of 44.63 ± 3.51 µM.[2] This compound was shown to induce apoptosis and cause cell cycle arrest in the S phase.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway: Potential Mechanism of Anticancer Activity

Anticancer_Pathway cluster_effects Cellular Effects Compound This compound Derivative Cell Cancer Cell Compound->Cell Apoptosis Induction of Apoptosis Cell->Apoptosis CellCycleArrest Cell Cycle Arrest (S Phase) Cell->CellCycleArrest CellDeath Cell Death Apoptosis->CellDeath leads to ProliferationInhibition Inhibition of Tumor Growth CellCycleArrest->ProliferationInhibition results in

Sources

An In-Depth Technical Guide to 4-(1H-Pyrrol-1-yl)benzohydrazide Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1H-pyrrol-1-yl)benzohydrazide scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals, consolidating current knowledge on the synthesis, biological evaluation, and mechanistic underpinnings of these versatile compounds. We delve into validated synthetic protocols, from the formation of the core benzohydrazide intermediate to the strategic derivatization that yields potent bioactive analogues. The guide critically examines the extensive spectrum of activities, including significant antitubercular, anticancer, and broad-spectrum antimicrobial properties, supported by quantitative data from cytotoxicity and inhibition assays. Furthermore, we explore the molecular mechanisms of action, focusing on key enzyme inhibition pathways such as Enoyl-ACP reductase (InhA), Dihydrofolate reductase (DHFR), and Polo-like kinase 1 (PLK1). By synthesizing structure-activity relationship (SAR) insights with detailed experimental workflows, this document serves as an authoritative resource for advancing the discovery and development of next-generation therapeutics based on this privileged chemical framework.

Introduction to the this compound Scaffold

In the landscape of drug discovery, certain chemical frameworks, often termed "privileged structures," demonstrate an exceptional ability to bind to multiple biological targets, leading to a diverse array of pharmacological effects. The this compound core is a quintessential example of such a scaffold. Structurally, it combines a planar, electron-rich pyrrole ring with a benzohydrazide moiety, creating a versatile template for chemical modification.[1] The hydrazide-hydrazone functional group (-CONH-N=C) is a key pharmacophore that has been instrumental in the development of drugs with activities spanning antibacterial, antifungal, anticancer, and anti-inflammatory applications.[2][3][4]

The significance of this scaffold lies in its modular nature. The pyrrole ring, the central phenyl ring, and the terminal hydrazide group all serve as points for chemical diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of derivatives with potent activity against critical global health threats, including multidrug-resistant Mycobacterium tuberculosis and various aggressive cancer cell lines.[5][6][7] This guide will elucidate the chemical strategies used to harness the potential of this scaffold and explore the biological mechanisms that drive its therapeutic effects.

Synthesis_Workflow_1 start Methyl 4-(1H-pyrrol-1-yl)benzoate + Hydrazine Hydrate reflux Reflux in Ethanol (2-8 hours) start->reflux monitor Monitor via TLC reflux->monitor cool Cool Reaction Mixture & Precipitate Product monitor->cool Reaction Complete filter Vacuum Filtration & Wash Solid cool->filter purify Recrystallize from Ethanol filter->purify product Pure this compound purify->product Derivatization_Pathways cluster_hydrazone Hydrazone Synthesis cluster_amide Amide Synthesis start This compound aldehyde Substituted Aldehyde + Catalytic Acid start->aldehyde acid Substituted Acetic Acid + HBTU/DIPEA start->acid hydrazone N'-benzylidene- benzohydrazide Analogues aldehyde->hydrazone Condensation amide N'-(acetyl)- benzohydrazide Analogues acid->amide Peptide Coupling Mechanism_of_Action cluster_antimicrobial Antitubercular / Antibacterial Action cluster_anticancer Anticancer Action compound 4-(1H-pyrrol-1-yl) benzohydrazide Derivative inhA InhA Enzyme compound->inhA Inhibition dhfr DHFR Enzyme compound->dhfr Inhibition plk1 PLK1 Kinase compound->plk1 Inhibition cell_wall Fatty Acid Synthesis (Cell Wall) inhA->cell_wall dna_synthesis Nucleotide Synthesis dhfr->dna_synthesis bacterial_death Bacterial Cell Death cell_wall->bacterial_death dna_synthesis->bacterial_death cell_cycle G2/M Phase Progression plk1->cell_cycle apoptosis Induction of Apoptosis cell_cycle->apoptosis Arrest

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize the molecular structure of 4-(1H-pyrrol-1-yl)benzohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to ensure robust and reliable structural elucidation.

Introduction: The Molecular Blueprint

This compound (C₁₁H₁₁N₃O, Molecular Weight: 201.22 g/mol ) is a heterocyclic compound featuring a benzohydrazide moiety linked to a pyrrole ring.[1][2] Compounds incorporating these scaffolds are of significant interest in medicinal chemistry, exhibiting a range of biological activities, including potential antibacterial and antitubercular properties.[3][4] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery, where structure-activity relationships are paramount.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. The causality behind experimental choices and the interpretation of spectral data are explained to provide a self-validating analytical workflow.

Caption: Numbered structure of this compound for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.[5] It provides detailed information about the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Analysis: Proton Environments

The ¹H NMR spectrum provides a map of the different proton environments in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift.[5][6]

Expertise & Causality:

  • Aromatic Protons: The protons on the benzene ring (H2, H3, H5, H6) and the pyrrole ring (H12, H13, H14, H15) are expected in the aromatic region (typically 6.0-9.0 ppm). The para-substitution on the benzene ring will result in two distinct signals, each appearing as a doublet due to coupling with their ortho neighbors (an AA'BB' system). The pyrrole protons will also show characteristic shifts and couplings.

  • Hydrazide Protons: The N-H protons of the hydrazide group (-CONHNH₂) are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[7][8] The -NH- proton is typically more deshielded than the terminal -NH₂ protons due to the adjacent carbonyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydrazides as it helps in observing the exchangeable N-H protons.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Typical spectral width: 0-12 ppm.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) as an internal standard.

    • Integrate the signals to determine the relative number of protons for each resonance.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂~4.6Broad Singlet2H
Pyrrole H13, H14~6.3Triplet2H
Pyrrole H12, H15~7.5Triplet2H
Benzene H3, H5~7.7Doublet2H
Benzene H2, H6~7.9Doublet2H
-CONH-~10.0Broad Singlet1H
¹³C NMR Analysis: The Carbon Framework

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it is invaluable for confirming the carbon skeleton.[9]

Expertise & Causality:

  • Carbonyl Carbon: The carbonyl carbon (C7) of the hydrazide group is highly deshielded and will appear significantly downfield, typically in the range of 160-170 ppm.[10]

  • Aromatic Carbons: The carbons of the benzene and pyrrole rings will resonate in the aromatic region (100-150 ppm). The chemical shifts are influenced by the substituents.[9][11] The carbon attached to the nitrogen (C4) and the carbonyl group (C1) will have distinct shifts compared to the other benzene carbons. Similarly, the α-carbons (C12, C15) and β-carbons (C13, C14) of the pyrrole ring will be distinguishable.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is required. Dissolve 20-50 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR analysis.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon atom.

    • A greater number of scans (e.g., 1024 or more) is necessary due to the lower sensitivity.

    • Typical spectral width: 0-200 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction, and referencing to the solvent peak, e.g., DMSO-d₆ at 39.52 ppm).

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Pyrrole C13, C14~110
Pyrrole C12, C15~120
Benzene C3, C5~120
Benzene C2, C6~129
Benzene C1~130
Benzene C4~141
Carbonyl C7~165

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing its bonds to vibrate.

Expertise & Causality: The key functional groups in this compound—the amide (hydrazide) and the aromatic rings—have distinct and strong IR absorptions.

  • N-H Stretching: The hydrazide group has two N-H bonds (-NH and -NH₂). These will appear as sharp to medium peaks in the 3200-3400 cm⁻¹ region. The -NH₂ group may show two distinct bands (symmetric and asymmetric stretching).[7]

  • C=O Stretching: The carbonyl (amide I band) stretch of the hydrazide is a very strong and sharp absorption, expected around 1640-1680 cm⁻¹. Its exact position can indicate the presence of hydrogen bonding.[12]

  • N-H Bending: The N-H bend (amide II band) appears around 1550-1620 cm⁻¹.

  • Aromatic C=C Stretching: Multiple sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene and pyrrole rings.

  • C-N Stretching: The stretching vibrations for the C-N bonds will appear in the 1200-1350 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Presentation: Predicted IR Absorption Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (-NH, -NH₂)3200 - 3400Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Amide I)1640 - 1680Strong, Sharp
N-H Bend (Amide II)1550 - 1620Medium
Aromatic C=C Stretch1450 - 1600Medium, Sharp
C-N Stretch1200 - 1350Medium

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight and elemental composition of a compound.[13] It also offers structural clues through the analysis of fragmentation patterns.

Expertise & Causality: In electrospray ionization (ESI), a soft ionization technique, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the elemental formula. The fragmentation pattern can reveal the stable substructures of the molecule.

  • Molecular Ion Peak: For this compound (C₁₁H₁₁N₃O), the exact mass is 201.0897. In ESI-MS, the primary ion observed will be [M+H]⁺ at m/z 202.0975.

  • Key Fragmentation: Cleavage of the bonds within the hydrazide linker is common.[7] A characteristic fragmentation is the cleavage of the CO-NH bond, which could lead to the formation of the 4-(1H-pyrrol-1-yl)benzoyl cation.

Plausible ESI-MS Fragmentation of this compound mol [C₁₁H₁₁N₃O + H]⁺ m/z = 202.0975 (Molecular Ion) frag1 [C₁₁H₉N₂O]⁺ m/z = 185.0710 (Loss of NH₃) mol->frag1 - NH₃ frag2 [C₁₁H₈NO]⁺ m/z = 170.0599 (4-(1H-pyrrol-1-yl)benzoyl cation) mol->frag2 - N₂H₃ frag3 [C₁₀H₈N]⁺ m/z = 142.0651 (Loss of CO from frag2) frag2->frag3 - CO

Caption: Predicted fragmentation pathway in ESI-MS.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation data (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze the fragment ions in the MS or MS/MS spectrum to corroborate the proposed structure.

Data Presentation: Predicted ESI-MS Data

IonFormulaCalculated m/zInterpretation
[M+H]⁺[C₁₁H₁₂N₃O]⁺202.0975Molecular Ion
[M-NH₂]⁺[C₁₁H₁₀N₂O]⁺186.0764Loss of Amine Radical
[C₁₁H₈NO]⁺[C₁₁H₈NO]⁺170.0599Acylium ion after N-N cleavage
[C₁₀H₈N]⁺[C₁₀H₈N]⁺142.0651Loss of CO from acylium ion

Integrated Analytical Workflow

No single technique provides all the necessary information. A synergistic approach is essential for definitive structural elucidation.

Integrated Spectroscopic Workflow cluster_input Sample cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation cluster_conclusion Conclusion Sample This compound IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR (¹H & ¹³C) Sample->NMR IR_data Functional Groups (C=O, N-H, C=C) IR->IR_data MS_data Molecular Weight & Formula (HRMS) Fragmentation Pattern MS->MS_data NMR_data C-H Framework Atom Connectivity (2D NMR) NMR->NMR_data Structure Confirmed Molecular Structure IR_data->Structure MS_data->Structure NMR_data->Structure

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

The structural characterization of this compound is reliably achieved through the combined application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the proton and carbon skeleton, IR spectroscopy confirms the presence of key functional groups (amide, aromatic rings), and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation. This integrated, multi-technique approach ensures the highest level of scientific integrity and trustworthiness in the structural assignment, a critical requirement for research in medicinal chemistry and drug development.

References

  • Benchchem. Technical Support Center: NMR Analysis of Substituted Pyrroles.
  • ResearchGate. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Available from: [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available from: [Link]

  • ProQuest. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Available from: [Link]

  • Supporting Information for a scientific publication.
  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • Royal Society of Chemistry. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Available from: [Link]

  • Connect Journals. Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Available from: [Link]

  • PubMed. Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. Available from: [Link]

  • ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link]

  • ResearchGate. 1H- and 13C-NMR Spectra of benzohydrazine derivatives. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Available from: [Link]

  • PubMed. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Available from: [Link]

  • National Institutes of Health (NIH). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Available from: [Link]

  • StudyPulse. Spectral Data Interpretation for Organic Structure Determination. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Pyrrole. Available from: [Link]

  • University of Wisconsin. 13C NMR Chemical Shifts. Available from: [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)benzohydrazide. Available from: [Link]

  • Matrix Fine Chemicals. This compound. Available from: [Link]

  • National Institutes of Health (NIH). N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide. Available from: [Link]

Sources

A Technical Guide to the Discovery and Evaluation of Novel 4-(1H-Pyrrol-1-yl)benzohydrazide Compounds as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of distinct pharmacophores into a single molecular scaffold represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of a promising class of compounds: 4-(1H-pyrrol-1-yl)benzohydrazides. These molecules synergistically combine the biologically significant pyrrole ring system with the versatile benzohydrazide moiety. Nitrogen-containing heterocycles like pyrrole are prevalent in numerous antibacterial drugs, while the hydrazide scaffold is known for a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. This document details the strategic design, synthesis, and comprehensive biological evaluation of these novel compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Rationale for a Hybrid Scaffold

The persistent challenge of drug resistance, both in infectious diseases and oncology, necessitates the continuous innovation of new chemical entities. The strategy of molecular hybridization—linking two or more pharmacophoric units—offers a compelling approach to developing agents with potentially novel mechanisms of action or improved efficacy.

  • The Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle fundamental to many biologically active natural products and synthetic drugs. Its structural properties and favorable electron distribution facilitate crucial interactions with biological targets like enzymes and receptors[2][3]. Notably, pyrrole-based compounds have demonstrated potent antimicrobial and antimycobacterial activities, with some analogues advancing to clinical trials[3].

  • The Benzohydrazide Core: The benzohydrazide scaffold (-CO-NH-NH-) is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of therapeutic effects, including antitubercular, antibacterial, and anticancer activities[1]. The hydrazone linkage is a key structural feature that can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR).

The strategic fusion of these two moieties into the 4-(1H-pyrrol-1-yl)benzohydrazide core creates a novel scaffold. The hypothesis is that this combination can lead to dual-target inhibitors or compounds with enhanced potency against validated biological targets.

Synthesis and Derivatization Strategy

The synthesis of the core scaffold and its subsequent derivatization is a critical phase in the discovery pipeline. The chosen synthetic routes must be robust, efficient, and amenable to creating a diverse chemical library for biological screening.

Synthesis of the Core Scaffold: this compound

A common and effective method for synthesizing the pyrrole ring is the Paal-Knorr synthesis. This involves the reaction of a primary amine with a 1,4-dicarbonyl compound. The overall synthesis of the core hydrazide is typically a multi-step process.

  • Step 1: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate.

    • To a solution of ethyl 4-aminobenzoate (starting material) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

    • Reflux the mixture at 150-160°C for approximately 45-60 minutes.[4][5]

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ester.

    • Purify the product by column chromatography or recrystallization.

  • Step 2: Synthesis of this compound.

    • Dissolve the purified ethyl 4-(1H-pyrrol-1-yl)benzoate from Step 1 in ethanol.

    • Add hydrazine hydrate (80-99%) to the solution.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The solid product, this compound, will often precipitate out.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure core scaffold.

Synthesis_Workflow A Ethyl 4-aminobenzoate C Ethyl 4-(1H-pyrrol-1-yl)benzoate A->C Paal-Knorr Synthesis B 2,5-Dimethoxytetrahydrofuran B->C E This compound (Core Scaffold) C->E Hydrazinolysis D Hydrazine Hydrate D->E Mechanism_Antimicrobial cluster_pathways Bacterial Biosynthetic Pathways FAS_Start Acetyl-CoA InhA InhA (Enoyl-ACP Reductase) FAS_Start->InhA FAS_End Mycolic Acids (Cell Wall Component) InhA->FAS_End Folate_Start Dihydrofolate DHFR DHFR Folate_Start->DHFR Folate_End Tetrahydrofolate (DNA Synthesis Precursor) DHFR->Folate_End Compound 4-(1H-pyrrol-1-yl) benzohydrazide Derivative Compound->InhA Inhibition Compound->DHFR Inhibition

Sources

An In-depth Technical Guide to the Preliminary Bioactivity Screening of 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Scientific Rationale for Investigating 4-(1H-pyrrol-1-yl)benzohydrazide

The confluence of a pyrrole ring and a benzohydrazide moiety in the molecular architecture of this compound presents a compelling case for its investigation as a potential therapeutic agent. The pyrrole nucleus is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The hydrazide functional group is also a key structural feature in many medicinally important compounds, contributing to activities such as antitubercular, antioxidant, and anti-inflammatory effects.[3][4] The strategic combination of these two pharmacophores in this compound suggests a high probability of synergistic or novel bioactivities. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound, focusing on key therapeutic areas where its structural components have demonstrated significant promise.

Part 1: Foundational Physicochemical Characterization

Prior to embarking on biological screening, a thorough physicochemical characterization of the test compound, this compound (PubChem CID: 3862108), is imperative to ensure sample purity and establish a baseline for subsequent assays.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃OPubChem[5]
Molecular Weight201.22 g/mol PubChem[5]
IUPAC NameThis compoundPubChem[5]
CAS Number112575-84-5PubChem[5]

A recommended initial step is the confirmation of the compound's identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: A Multi-faceted Approach to Bioactivity Screening

The preliminary screening of this compound should be directed towards a spectrum of potential therapeutic applications, guided by the known activities of its constituent chemical motifs. This guide outlines a strategic workflow for assessing its antimicrobial, anticancer, antioxidant, and anti-inflammatory potential.

Bioactivity_Screening_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Studies (for active compounds) Compound This compound (Stock Solution in DMSO) Antimicrobial Antimicrobial Assays (MIC Determination) Compound->Antimicrobial Anticancer Anticancer Assays (MTT/XTT on Cell Lines) Compound->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO Inhibition in Macrophages) Compound->AntiInflammatory Enzyme Enzyme Inhibition Assays (e.g., DHFR, InhA) Antimicrobial->Enzyme If Active Apoptosis Apoptosis & Cell Cycle Analysis Anticancer->Apoptosis If Active Mechanism Mechanism of Action Studies Antioxidant->Mechanism If Active AntiInflammatory->Mechanism If Active

Caption: A strategic workflow for the preliminary bioactivity screening of this compound.

2.1 Antimicrobial and Antitubercular Activity

The presence of the pyrrole ring and the documented efficacy of hydrazide derivatives against Mycobacterium tuberculosis make this a primary area of investigation.[6][7][8]

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as Mycobacterium tuberculosis H37Rv, should be used.[7][8]

  • Media Preparation: Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 broth for M. tuberculosis).

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 37°C for 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Derivatives of this compound have been shown to inhibit enzymes crucial for bacterial survival, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA), which is a key enzyme in the mycobacterial fatty acid synthesis pathway.[6][9] Positive results in the MIC assay would warrant further investigation into the inhibition of these specific enzymes.

2.2 Anticancer Activity

The pyrrole scaffold is a constituent of several anticancer agents, and derivatives of this compound have demonstrated the ability to induce apoptosis in cancer cells.[10][11]

  • Cell Lines: A panel of human cancer cell lines should be selected, such as A549 (lung), MCF-7 (breast), and HepG2 (liver), which have been used in previous studies with similar compounds.[10]

  • Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

A positive hit in the MTT assay would indicate cytotoxic or cytostatic effects. Subsequent studies could explore the underlying mechanisms, such as the induction of apoptosis and cell cycle arrest, which have been observed with a derivative of the target compound.[10][12] Flow cytometry analysis can be employed to investigate these effects in more detail.

Anticancer_Mechanism Compound This compound Derivative (C8) PLK1 PLK1 Inhibition Compound->PLK1 G2M G2/M Phase Cell Cycle Arrest PLK1->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Caption: Proposed anticancer mechanism of a this compound derivative.[10]

2.3 Antioxidant Activity

The hydrazide moiety is known to possess radical scavenging properties, making antioxidant activity a highly probable attribute of this compound.[13][14][15]

  • DPPH Assay:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark, and the decrease in absorbance is measured spectrophotometrically.

  • ABTS Assay:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate.

    • The ABTS radical solution is diluted to a specific absorbance.

    • Different concentrations of the test compound are added, and the reduction in absorbance is monitored.

The ability of the compound to donate a hydrogen atom or an electron to neutralize these stable free radicals is a measure of its antioxidant capacity. The results are typically expressed as the IC₅₀ value, the concentration of the compound required to scavenge 50% of the radicals. Trolox or ascorbic acid are commonly used as standard antioxidants for comparison.[14][15]

Table 2: Representative Antioxidant Activity Data for Hydrazide Derivatives

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Reference
Pyrrole-based hydrazide-hydrazone (5b)>250 (61.27% inhibition at 250 µM)<31 (35.77% inhibition at 31 µM)[14][15]
Trolox (Standard)~50~15[14][15]

Note: The data for compound 5b is illustrative of the potential activity of this class of compounds.

2.4 Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is limited, related benzohydrazide and benzimidazole derivatives have shown promise in this area.[16][17][18] A preliminary screen for anti-inflammatory potential is therefore justified.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Cell Culture and Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator.

  • Compound Treatment: The cells are co-treated with LPS and various concentrations of the test compound.

  • NO Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Inhibition of NO production in LPS-stimulated macrophages is a widely accepted in vitro model for assessing potential anti-inflammatory activity. A positive result would suggest that this compound may modulate inflammatory pathways and would warrant further investigation using more complex models.

Part 3: Concluding Remarks and Future Directions

This guide provides a structured and scientifically grounded approach to the preliminary bioactivity screening of this compound. The outlined protocols are based on established methodologies and the known biological activities of its constituent pharmacophores. Positive findings in any of these primary screens will necessitate more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. The multifaceted potential of this compound, spanning from antimicrobial to anticancer and antioxidant activities, makes it a promising candidate for further drug discovery and development efforts.

References
  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. [Link]

  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. pensoft.net. [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC - NIH. [Link]

  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]

  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. pensoft.net. [Link]

  • Hydrazide–hydrazone with antioxidant activity. ResearchGate. [Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link]

  • (PDF) Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. ResearchGate. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Connect Journals. [Link]

  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and antimicrobial activity of some novel hydrazide, benzochromenone, dihydropyridine, pyrrole, thiazole and thiophene derivatives. PubMed. [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]

  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed Central. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher. [Link]

  • Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. PubMed. [Link]

  • Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors. PubMed. [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]

  • (PDF) Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH. [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. link.springer.com. [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Pyrrole-Based Benzohydrazide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the burgeoning field of pyrrole-based benzohydrazide derivatives, a class of compounds that has garnered substantial interest for its broad spectrum of biological activities. The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast number of natural products and synthetic drugs, including notable agents like atorvastatin and sunitinib.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold."[3] Similarly, the benzohydrazide core, characterized by a hydrazide functional group attached to a benzene ring, is a versatile linker and pharmacophore in its own right, contributing to a wide array of therapeutic effects, from antimicrobial to anticancer activities.[4][5] The fusion of these two key pharmacophores has yielded a new generation of molecules with potent and diverse biological profiles, which we will explore in detail.

This technical guide is designed for researchers, scientists, and professionals in drug development. It aims to provide not just a review of the existing literature, but a synthesized understanding of the design, synthesis, and biological evaluation of these promising compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Synthetic Strategies: Building the Pyrrole-Benzohydrazide Core

The synthesis of pyrrole-based benzohydrazide derivatives is a multi-step process that typically begins with the construction of the pyrrole ring, followed by its linkage to the benzohydrazide moiety. The choice of synthetic route is often dictated by the desired substitution patterns on both the pyrrole and the benzene rings, which in turn are crucial for modulating the biological activity.

A common and effective synthetic pathway is initiated from a substituted pyrrole, which is then elaborated to incorporate the benzohydrazide functionality. The following workflow provides a generalized overview of this process.

Synthesis_Workflow A Starting Materials (e.g., dicarbonyl compound, amine) B Pyrrole Ring Formation (e.g., Paal-Knorr synthesis) A->B Step 1 C Functionalization (e.g., esterification) B->C Step 2 D Hydrazinolysis C->D Step 3 E Coupling/Condensation (e.g., with substituted aldehydes/acids) D->E Step 4 F Final Pyrrole-Based Benzohydrazide Derivatives E->F Step 5

Caption: Generalized synthetic workflow for pyrrole-based benzohydrazide derivatives.

Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted-acetyl)benzohydrazides

This protocol is adapted from a study reporting the synthesis of novel benzohydrazides as potential antimicrobial agents.[6] It represents a robust and reproducible method for generating a library of derivatives for biological screening.

Step 1: Synthesis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

  • To a solution of ethyl 4-aminobenzoate (10 mmol) in glacial acetic acid (20 mL), add acetonylacetone (10 mmol).

  • Reflux the mixture for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Step 2: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

  • Dissolve the ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (5 mmol) in ethanol (25 mL).

  • Add hydrazine hydrate (99%, 25 mmol) to the solution.

  • Reflux the mixture for 8 hours, monitoring the reaction by TLC.

  • After cooling, the solid product that crystallizes out is filtered, washed with cold ethanol, and dried under vacuum.

Step 3: General Procedure for the Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides

  • Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (1 mmol) and a substituted phenylacetic acid (1 mmol) in dry N,N-dimethylformamide (DMF, 10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (2 mmol) to the mixture.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-16 hours.

  • Pour the reaction mixture into crushed ice. The resulting precipitate is filtered, washed with water, and then with 5% sodium bicarbonate solution.

  • The crude product is purified by column chromatography or recrystallization from a suitable solvent to yield the final derivative.

Causality Behind Experimental Choices: The use of HBTU and DIPEA in the final step is a common and efficient method for amide bond formation, minimizing side reactions and leading to high yields. The cold conditions at the beginning of the reaction help to control the initial exothermic reaction and prevent the degradation of the coupling agent.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

The true value of the pyrrole-based benzohydrazide scaffold lies in its remarkable versatility in interacting with various biological targets. This has led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity: A Renewed Fight Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole-based benzohydrazide derivatives have emerged as a promising class of compounds in this arena.[6][7][8]

Mechanism of Action: Several studies suggest that these derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes that are absent in humans, thus providing a degree of selectivity. Key targets include enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[6][9] InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II), while DHFR is vital for the synthesis of nucleic acids and amino acids.

Antimicrobial_Mechanism cluster_0 Bacterial Cell Pyrrole-Benzohydrazide Pyrrole-Benzohydrazide InhA Enoyl-ACP Reductase (InhA) Pyrrole-Benzohydrazide->InhA Inhibition DHFR Dihydrofolate Reductase (DHFR) Pyrrole-Benzohydrazide->DHFR Inhibition Fatty Acid Synthesis Fatty Acid Synthesis InhA->Fatty Acid Synthesis DNA/RNA Synthesis DNA/RNA Synthesis DHFR->DNA/RNA Synthesis Cell Death Bacterial Cell Death Fatty Acid Synthesis->Cell Death DNA/RNA Synthesis->Cell Death

Caption: Proposed antimicrobial mechanism of action for pyrrole-based benzohydrazide derivatives.

Quantitative Data Summary: Antimicrobial Activity

Compound IDTarget OrganismMIC (µg/mL)Reference
5k M. tuberculosis H37Rv0.8[6]
5f, 5i, 5j, 5n M. tuberculosis H37Rv1.6[6]
Various Derivatives S. aureus0.8 - 100[6]
Various Derivatives E. coli0.8 - 100[6]

MIC: Minimum Inhibitory Concentration

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrrole and benzohydrazide moieties are independently known to be present in numerous anticancer agents.[2][10][11] Their combination has led to the development of derivatives with significant cytotoxic activity against various cancer cell lines.[10][12]

Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[11][12] Some derivatives have been shown to inhibit key signaling proteins involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][12] A recent study explored the repurposing of anti-tubercular pyrrolyl benzohydrazide derivatives as anticancer agents, with a focus on inhibiting Polo-like kinase 1 (PLK1), a crucial regulator of cell division.[10]

Quantitative Data Summary: Anticancer Activity

Compound IDCancer Cell LineIC₅₀ (µM)TargetReference
H20 A549 (Lung)0.46EGFR[4][13]
H20 MCF-7 (Breast)0.29EGFR[4][13]
H20 HeLa (Cervical)0.15EGFR[4][13]
H20 HepG2 (Liver)0.21EGFR[4][13]
1C Human Melanoma44.63Apoptosis Induction[11]

IC₅₀: Half-maximal Inhibitory Concentration

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Pyrrole-containing compounds have a long history as nonsteroidal anti-inflammatory drugs (NSAIDs).[14][15] The incorporation of a benzohydrazide moiety can further enhance these properties.

Mechanism of Action: The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of pro-inflammatory prostaglandins.[14][15] Pyrrole derivatives have been designed to selectively inhibit COX-2, which can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14]

Anti_Inflammatory_Mechanism cluster_1 Inflammatory Response Arachidonic Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrrole Derivative Pyrrole-Based Derivative Pyrrole Derivative->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Quantitative Data Summary: Anti-inflammatory Activity (COX-2 Inhibition)

Compound IDCOX-2 IC₅₀ (nM)Selectivity (COX-1/COX-2)Reference
3c (nitrile) 2.2>4545[14]
1b (aldehyde) 9.5>1052[14]
Celecoxib (control) 8030[14]

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds and designing more potent and selective drugs.[16][17][18] For pyrrole-based benzohydrazide derivatives, the nature and position of substituents on both the pyrrole and the benzene rings play a pivotal role in determining their biological activity.

SAR_Diagram cluster_SAR Structure-Activity Relationship Insights SAR_Core Pyrrole-Benzohydrazide Scaffold R1 Substituents on Benzene Ring: - Electron-withdrawing groups (e.g., Cl, NO₂) often enhance antimicrobial and anticancer activity. - Lipophilicity can influence cell permeability. SAR_Core->R1 R2 Substituents on Pyrrole Ring: - Alkyl groups (e.g., methyl) can impact binding to hydrophobic pockets of enzymes. SAR_Core->R2 Linker Hydrazide Linker: - Provides rigidity and hydrogen bonding capabilities. - Modifications can alter conformation and target affinity. SAR_Core->Linker

Caption: Key structure-activity relationship considerations for pyrrole-based benzohydrazide derivatives.

Key SAR Insights:

  • Substituents on the Benzene Ring: The electronic nature of substituents on the phenyl ring attached to the hydrazide is a critical determinant of activity. Electron-withdrawing groups, such as chloro, fluoro, and nitro groups, have often been found to enhance antimicrobial and anticancer potency.[6][10] This is likely due to their ability to modulate the electronic properties of the molecule and enhance binding interactions with the target protein.

  • Substituents on the Pyrrole Ring: The substitution pattern on the pyrrole ring also influences biological activity. For example, the presence of dimethyl groups at the 2 and 5 positions of the pyrrole ring is a common feature in many active compounds, suggesting that these groups may be important for fitting into the hydrophobic pockets of target enzymes.[6]

  • The Hydrazide Linker: The -CO-NH-N=CH- moiety in hydrazone derivatives (a common subclass) provides a rigid backbone and potential hydrogen bond donors and acceptors, which are crucial for target recognition and binding.[5][11]

Conclusion and Future Outlook

Pyrrole-based benzohydrazide derivatives represent a highly versatile and promising scaffold in modern drug discovery. The convergence of these two privileged structures has yielded a wealth of compounds with potent antimicrobial, anticancer, and anti-inflammatory activities. The synthetic accessibility of these molecules allows for the creation of large and diverse chemical libraries, which, when coupled with rational design based on SAR studies, provides a powerful platform for lead optimization.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: While several potential targets have been identified, further studies are needed to fully elucidate the precise molecular mechanisms underlying the observed biological activities.

  • Selectivity and Toxicity Profiling: In-depth studies are required to assess the selectivity of these compounds for their intended targets over host enzymes and to evaluate their overall toxicity profiles in preclinical models.

  • Pharmacokinetic Optimization: Efforts should be directed towards optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of lead compounds to enhance their in vivo efficacy and drug-like characteristics.

The continued exploration of the chemical space around the pyrrole-based benzohydrazide core, guided by a deep understanding of their chemical and biological properties, holds immense potential for the development of next-generation therapeutics to address pressing global health challenges.

References

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors. (2017). PubMed. [Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). National Center for Biotechnology Information. [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activity of some novel hydrazide, benzochromenone, dihydropyridine, pyrrole, thiazole and thiophene derivatives. (n.d.). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). PubMed. [Link]

  • A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. (n.d.). Eco-Vector Journals Portal. [Link]

  • Synthesis and antimicrobial activity of some pyrrole derivatives. II: 2-(2'-acylhydrazino)-3-ethoxycarbonyl-5-aryl (or alkyl). (n.d.). UniCA IRIS. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). PubMed Central. [Link]

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. (n.d.). PubMed. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). OMICS International. [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). Malaria World. [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives. (2021). CABI Digital Library. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). PubMed. [Link]

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). PubMed. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2022). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. (2012). ResearchGate. [Link]

  • Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. (2021). ResearchGate. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2016). National Center for Biotechnology Information. [Link]

  • Pyrrole analogs as potential anti-inflammatory agents-III. (2015). ResearchGate. [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). Semantic Scholar. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). PubMed Central. [Link]

Sources

Methodological & Application

In Vitro Experimental Protocols for Profiling 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1H-pyrrol-1-yl)benzohydrazide scaffold is a recurring motif in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer, antibacterial, and antitubercular effects.[1][2][3] This application note provides a structured, in-depth guide for the in vitro characterization of this compound and its analogs. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the experimental design, offering a tiered approach from broad cytotoxicity screening to more specific mechanistic assays. We present validated, step-by-step protocols for assessing cell viability, quantifying apoptosis via caspase activation, and evaluating enzyme inhibition, thereby furnishing researchers with a robust framework to rigorously profile this important class of compounds.

Introduction and Scientific Background

Hydrazides and their derivatives are recognized as privileged structures in drug discovery, serving as the core of numerous biologically active agents.[4] The specific inclusion of a pyrrole ring, as seen in this compound, has been linked to potent biological effects, including the inhibition of key enzymes essential for pathogen survival and cancer cell proliferation.[1][2][5] Published studies indicate that compounds from this class can function as dual inhibitors of enzymes like enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR) in mycobacteria, and may also target critical cell cycle regulators such as Polo-like kinase 1 (PLK1) in cancer cells.[2][6]

The primary objective of this guide is to establish a systematic workflow for the initial in vitro assessment of this compound. The protocols are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure the generation of reliable and reproducible results.

Compound Preparation and Handling

Proper handling and solubilization of the test compound are paramount for accurate and reproducible results. The aromatic and hydrazide nature of the compound suggests poor aqueous solubility.

Protocol 2.1: Preparation of Stock Solution

  • Rationale: A concentrated stock solution in an organic solvent allows for minimal solvent exposure to cell cultures, typically ≤0.5% v/v, to avoid solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound using an analytical balance.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Facilitate dissolution by vortexing or brief sonication. Ensure the compound is fully dissolved.

    • Aliquot the stock solution into small-volume, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow: A Tiered Approach

We propose a three-tiered approach for a comprehensive in vitro evaluation. This workflow begins with a broad assessment of biological activity and progressively narrows the focus to specific mechanisms of action.

G cluster_0 Preparation cluster_1 Tier 1: General Cytotoxicity cluster_2 Tier 2: Mechanism of Action cluster_3 Tier 3: Target Engagement cluster_4 Analysis prep Compound Solubilization (Protocol 2.1) tier1 Cell Viability Assay (MTT) (Protocol 4.1) prep->tier1 Dose-Response Screening tier2 Apoptosis Confirmation (Caspase Activity Assay) (Protocol 5.1) tier1->tier2 If Cytotoxic analysis IC50 Determination Ki Calculation tier1->analysis tier3 Biochemical Assay (Enzyme Inhibition) (Protocol 6.1) tier2->tier3 Based on MOA Hypothesis tier2->analysis tier3->analysis

Caption: Tiered experimental workflow for in vitro profiling.

Tier 1 Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[7][8]

Protocol 4.1: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range might be 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO as the highest compound concentration) and "untreated control" wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS and filter-sterilize it.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

    • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Compound Conc. (µM)Mean Absorbance (570 nm)% Viability
0 (Vehicle Control)1.250100.0%
0.11.23598.8%
11.15092.0%
50.87570.0%
100.63050.4%
250.35028.0%
500.15012.0%
1000.0806.4%
Caption: Example data table from an MTT assay.

Tier 2 Protocol: Apoptosis Assessment (Caspase Activity Assay)

If the compound induces cytotoxicity, a key follow-up question is whether it does so by inducing programmed cell death (apoptosis). A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[10] Executioner caspases, such as caspase-3 and caspase-7, are responsible for cleaving key cellular substrates.

G stimulus Apoptotic Stimulus (e.g., Compound Treatment) pro9 Pro-caspase-9 stimulus->pro9 act9 Active Caspase-9 (Initiator) pro9->act9 Activation pro37 Pro-caspase-3/7 act37 Active Caspase-3/7 (Executioner) pro37->act37 Cleavage & Activation act9->pro37 substrates Cellular Substrates act37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Protocol 5.1: Fluorogenic Caspase-3/7 Activity Assay

  • Rationale: This assay uses a synthetic substrate (e.g., DEVD-AMC) that is specifically cleaved by active caspase-3/7.[11][12] Upon cleavage, a fluorophore (AMC) is released, and its fluorescence can be quantified, which is directly proportional to caspase activity.

  • Cell Treatment and Lysis:

    • Seed and treat cells in a 6-well or 10 cm dish format as described in the MTT protocol, using concentrations around the determined IC₅₀ value. Include a positive control for apoptosis (e.g., staurosporine).[13]

    • At the end of the treatment period, harvest both adherent and floating cells to ensure all apoptotic cells are collected.

    • Wash cells with ice-cold PBS and centrifuge.

    • Lyse the cell pellet on ice for 10-15 minutes using a provided cell lysis buffer or a buffer containing ~50mM Tris pH 7.5, 150mM NaCl, and 0.5% Triton X-100. Crucially, do not add protease inhibitors to the lysis buffer , as they would inhibit caspase activity.[13]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic extract).

  • Assay Execution:

    • Perform a protein concentration assay (e.g., Bradford or BCA) on the cytosolic extracts to normalize for cell number.

    • In a black, opaque 96-well plate, add 50 µL of cell lysate per well (normalized to a consistent protein concentration).

    • Prepare a 2X reaction buffer containing the fluorogenic caspase substrate (e.g., DEVD-AMC at a final concentration of 50 µM) and DTT (final concentration 10 mM).[12]

    • Add 50 µL of the 2X reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Measurement and Analysis:

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[12]

    • Compare the fluorescence signal from treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Tier 3 Protocol: Target-Based Enzyme Inhibition Assay

Given that this compound derivatives are known enzyme inhibitors, a direct biochemical assay is essential to confirm target engagement and determine inhibitory potency (Kᵢ or IC₅₀).[6][14] This protocol provides a general framework that can be adapted to a specific purified enzyme.

Protocol 6.1: General In Vitro Enzyme Inhibition Assay

  • Rationale: This assay measures the effect of the compound on the catalytic activity of a purified enzyme. The rate of the reaction (product formation or substrate depletion) is monitored in the presence of varying concentrations of the inhibitor.[15]

  • Assay Setup:

    • Select appropriate buffer conditions: The pH, ionic strength, and any necessary co-factors must be optimized for the specific enzyme being tested.[15]

    • Determine substrate concentration: For IC₅₀ determination, the substrate concentration is typically kept at or near its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors.[16]

    • Prepare reagents:

      • Purified enzyme solution.

      • Substrate solution.

      • Test compound serial dilutions.

      • Reaction buffer.

      • A known inhibitor for the enzyme as a positive control.

  • Assay Procedure (Example using a spectrophotometric readout):

    • In a 96-well plate, add the reaction buffer, the purified enzyme, and varying concentrations of this compound.

    • Include a "no inhibitor" control (enzyme + buffer + vehicle) and a "no enzyme" control (buffer + substrate).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature (e.g., 25°C or 37°C) to allow for binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the change in absorbance over time using a plate reader in kinetic mode. The rate of product formation is determined from the initial linear portion of the reaction progress curve.[15]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percent inhibition relative to the "no inhibitor" control: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the in vitro evaluation of this compound. By following this tiered workflow—from general cytotoxicity screening to specific mechanistic and biochemical assays—researchers can efficiently characterize the compound's biological activity, elucidate its mechanism of action, and validate its potential as a therapeutic lead. The emphasis on proper controls, rational experimental design, and clear data analysis ensures the generation of high-quality, reliable data suitable for advancing drug discovery programs.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2014). Assaying caspase activity in vitro. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Mahnashi, M. H., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(8), 3451. Retrieved from [Link]

  • PubMed. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Retrieved from [Link]

  • ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. Retrieved from [Link]

  • MDPI. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules, 28(13), 4967. Retrieved from [Link]

  • Connect Journals. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY, 34(01). Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • EJPMR. (n.d.). DESIGN, SYNTHESIS, IN-VITRO AND IN-SILICO ANTIMYCOBACTERIAL ACTIVITY SCREENING OF NOVEL N′-[3-(SUBSTITUTED PHENYL AMINO) CHLOROACETYL]-4-(1H-PYRROLE-1-YL)-BENZOHYDRAZIDE DERIVATIVES. Retrieved from [Link]

  • PubMed Central. (2023). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. International Journal of Molecular Sciences, 24(1), 743. Retrieved from [Link]

  • PubMed. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology, 79(6), 1157-1167. Retrieved from [Link]

  • PubMed. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989-96. Retrieved from [Link]

  • ProQuest. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- N -. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • Hygeia.J.D.Med. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia journal for drugs and medicines, 9(1). Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. Retrieved from [Link]

  • PubMed Central. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2580. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... Retrieved from [Link]

Sources

4-(1H-pyrrol-1-yl)benzohydrazide for cell-based assay development

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Framework for Cell-Based Assay Development Using 4-(1H-pyrrol-1-yl)benzohydrazide as a Novel Probe

Abstract

This document provides a comprehensive guide for developing a cell-based assay using the novel chemical entity this compound. Due to the limited public data on this specific molecule, we present a robust framework using a plausible, well-established mechanism of action as a model: the inhibition of histone deacetylases (HDACs). The benzohydrazide moiety is a known zinc-binding group present in several established HDAC inhibitors. This application note will therefore guide researchers through the process of evaluating this compound as a putative Class I/II HDAC inhibitor in a cellular context. The principles, protocols, and validation strategies described herein are broadly applicable for investigating other novel compounds in similar target classes.

Introduction: The Scientific Rationale

The development of novel chemical probes is fundamental to understanding complex cellular processes and for identifying new therapeutic leads. This compound is a unique small molecule containing a benzohydrazide functional group. While its specific biological targets are not yet fully elucidated, its structure warrants investigation. Hydrazides are recognized pharmacophores that can act as key interacting moieties, particularly as zinc-binding groups in metalloenzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in numerous diseases, including cancer and neurological disorders, making them a prime target for drug discovery. Many potent HDAC inhibitors share a common pharmacophoric model: a cap group that interacts at the rim of the enzyme's active site, a linker region, and a zinc-binding group that chelates the catalytic zinc ion in the active site. The structure of this compound can conceptually fit this model, with the pyrrole-phenyl portion acting as the cap and the benzohydrazide as the zinc-binding group.

This guide details a workflow to test this hypothesis using a commercially available, homogeneous, luminescence-based cell assay that measures the activity of HDACs.

Hypothesized Mechanism of Action

The assay detailed below is designed to detect the inhibition of Class I and II HDACs. These enzymes deacetylate a specific acetylated peptide substrate. When the substrate is deacetylated, a developer reagent containing a protease can cleave the peptide, releasing a substrate for a luciferase enzyme. The amount of light produced is inversely proportional to the activity of the HDACs in the cell lysate.

sub Acetylated Peptide (Luciferase Substrate Precursor) hdac Active HDAC (from Cell Lysate) sub->hdac Deacetylation deacetyl Deacetylated Peptide hdac->deacetyl dev Developer Reagent (Protease) deacetyl->dev Cleavage luc_sub Luciferase Substrate dev->luc_sub luc Luciferase luc_sub->luc light Luminescent Signal luc->light inhibitor This compound (Putative Inhibitor) inhibitor->hdac Inhibition cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment & Assay seed Seed Cells in 96-Well Plate incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate (e.g., 4-6 hours) treat->incubate2 lyse Lyse Cells & Add Substrate/Developer incubate2->lyse incubate3 Incubate at RT (e.g., 20-30 min) lyse->incubate3 read Read Luminescence incubate3->read

Figure 2: High-level experimental workflow.

Part 1: Cell Preparation and Seeding (Day 1)
  • Cell Culture: Culture HeLa cells in T-75 flasks until they reach approximately 80-90% confluency.

  • Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize with complete medium.

  • Cell Counting: Count the cells using a hemocytometer or automated cell counter to determine cell density.

  • Seeding: Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete medium. Seed 100 µL per well into a white, opaque 96-well plate (10,000 cells/well).

    • Rationale: Seeding density is critical. Too few cells will yield a low signal, while too many can lead to over-confluence and altered cell physiology. This density is a common starting point for HeLa cells in 96-well plates.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.

Part 2: Compound Treatment and Assay Performance (Day 2)
  • Compound Dilution Series:

    • Prepare a 2X working stock dilution series of this compound and the positive control (TSA) in complete medium. A typical 8-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 200 µM, for a final concentration of 100 µM).

    • Include a "vehicle control" (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%) and a "no cells" background control.

  • Plate Layout: Design the plate layout carefully to include all necessary controls.

1 2 3 4-11 (Compound Dilutions)12
A VehicleVehicleVehicleThis compoundTSA (Max Inh)
B VehicleVehicleVehicleThis compoundTSA (Max Inh)
C VehicleVehicleVehicleThis compoundTSA (Max Inh)
..................
H No CellsNo CellsNo Cells...No Cells

Table 1: Example 96-well plate layout for assay development.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the 2X compound dilutions or controls to the appropriate wells.

    • Rationale: This ensures the final concentration of the compound and vehicle is 1X.

  • Incubation: Incubate the plate for a pre-determined time (e.g., 4 to 6 hours) at 37°C, 5% CO2.

    • Rationale: The incubation time should be sufficient for the compound to enter the cells and inhibit the target, but not so long as to cause significant cytotoxicity, which would confound the results. This timing should be optimized in preliminary experiments.

  • Assay Reagent Preparation: During the final 30 minutes of incubation, prepare the assay reagents according to the manufacturer's protocol. This typically involves equilibrating buffers to room temperature and mixing the substrate with the developer reagent.

  • Cell Lysis and Signal Development:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

    • Add 100 µL of the prepared lysis/developer/substrate reagent mixture to each well.

    • Place the plate on an orbital shaker for 30-60 seconds to ensure thorough mixing and cell lysis.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Luminescence Reading:

    • Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.5 to 1 second per well is typically sufficient.

Data Analysis and Interpretation

The raw data will be in Relative Luminescence Units (RLU). The goal is to calculate the percent inhibition for each compound concentration and subsequently determine the IC50 value.

  • Calculate Percent Inhibition:

    • First, average the RLU values for the replicate wells (Vehicle, TSA, etc.).

    • The formula for percent inhibition is: % Inhibition = 100 * (RLU_Vehicle - RLU_Sample) / (RLU_Vehicle - RLU_MaxInhibition)

    • Note: The signal is inversely proportional to HDAC activity. Therefore, a higher RLU corresponds to higher inhibition. The formula should be adjusted if the assay readout is directly proportional. Always refer to the assay kit manual. A more standard approach for inverse signal is: % Activity = 100 * (RLU_Sample - RLU_MaxInhibition) / (RLU_Vehicle - RLU_MaxInhibition) % Inhibition = 100 - % Activity

  • Dose-Response Curve and IC50:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to generate a dose-response curve.

    • The IC50 is the concentration of the compound that produces 50% inhibition of the target enzyme's activity.

Concentration (µM)Avg RLU% Inhibition
100185,43294.5%
33.3179,87690.1%
11.1145,32165.2%
3.798,65429.8%
1.275,43211.2%
0.465,1232.8%
0 (Vehicle)63,5000%
TSA (1 µM)192,500100% (Ref)

Table 2: Example data for calculating % inhibition.

Assay Validation: Ensuring Trustworthiness

A robust assay is self-validating. Key parameters must be calculated to ensure the quality and reliability of the data.

  • Z'-factor (Z-prime): This parameter is a measure of the statistical effect size and is used to judge the quality of an assay.

    • Z' = 1 - (3 * (SD_Vehicle + SD_MaxInhibition)) / |Avg_Vehicle - Avg_MaxInhibition|

    • An assay is considered excellent if Z' > 0.5. A Z' between 0 and 0.5 is acceptable for screening. A Z' < 0 indicates the assay is not reliable.

  • Signal-to-Background (S/B): S/B = Avg_Vehicle / Avg_Background (where background is no-cell control). A high S/B ratio (typically >5) is desirable.

  • Reproducibility: The assay should be repeated on different days with different cell passages to ensure the IC50 values are consistent.

Conclusion and Future Directions

This application note provides a validated framework for testing the hypothesis that this compound acts as an HDAC inhibitor. By following this detailed protocol, researchers can generate a robust dose-response curve, calculate an IC50 value, and validate the assay's performance. Positive results would warrant further investigation, including selectivity profiling against different HDAC isoforms and orthogonal assays to confirm the mechanism of action. This structured approach exemplifies best practices in early-stage drug discovery and chemical probe validation.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel Benzohydrazide Derivatives as Histone Deacetylase Inhibitors and Antitumor Agents. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Hydroxamic acid and 2-aminoanilide-based histone deacetylase inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of histone deacetylases and their inhibitors in cancer therapy. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Histone Deacetylase Inhibitors in Neurodegenerative Diseases. Source: Frontiers in Neurology URL: [Link]

  • Title: A reliable and validated method for the determination of cell viability in 96-well plates. Source: Journal of Immunological Methods URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening URL: [Link]

Measuring the Efficacy of 4-(1H-pyrrol-1-yl)benzohydrazide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-(1H-pyrrol-1-yl)benzohydrazide

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of antimicrobial agents. The core structure, featuring a pyrrole ring linked to a benzohydrazide moiety, has been a focal point in medicinal chemistry for its association with a range of biological activities. Notably, derivatives of this scaffold have been investigated for their potent antibacterial and antitubercular effects.[1][2][3][4] The hydrazide functional group is a key pharmacophore in several established drugs, and its presence in this compound class suggests a potential for diverse pharmacological actions.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and protocols for measuring the efficacy of this compound. We will delve into the foundational assays required to characterize its antimicrobial properties, explore its potential mechanisms of action through enzyme inhibition, and outline the critical cytotoxicity assessments to establish a preliminary safety profile. The protocols detailed herein are designed to be robust and self-validating, providing a solid framework for preclinical evaluation.

Section 1: Foundational Efficacy Assessment - Antimicrobial Activity

The primary measure of efficacy for a novel antimicrobial agent is its ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this activity.[6][7][8]

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][7] This is typically determined using a broth microdilution method, where the compound is serially diluted in a liquid growth medium and then inoculated with a standardized suspension of the target bacterium.[9][10][11]

Protocol: Broth Microdilution for MIC Determination

This protocol is a widely adopted and standardized technique for determining the MIC of a test compound.[6][9]

Materials:

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium (e.g., Middlebrook 7H9 for M. tuberculosis)[9][12]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of Test Compound:

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration range. Discard 100 µL from the last well in the dilution series.[12]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[6][9]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation of Plates: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. This will bring the total volume in each well to 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing broth only.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[10]

Data Presentation:

Bacterial StrainMIC (µg/mL) of this compound
Staphylococcus aureus (ATCC 29213)[Insert experimental value]
Escherichia coli (ATCC 25922)[Insert experimental value]
Mycobacterium tuberculosis H37Rv[Insert experimental value]

Section 2: Elucidating the Mechanism of Action - Enzyme Inhibition Assays

Literature suggests that benzohydrazide derivatives, particularly those with antitubercular activity, may exert their effects by inhibiting key bacterial enzymes.[1] Two such potential targets are Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR).[1][3]

Enoyl-ACP Reductase (InhA) Inhibition Assay

InhA is a crucial enzyme in the mycobacterial cell wall synthesis pathway, making it an attractive target for antitubercular drugs.[13][14] This assay measures the ability of this compound to inhibit the activity of InhA.

Principle:

The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of the enoyl-ACP substrate.[14]

Protocol:

Materials:

  • Purified InhA enzyme

  • This compound

  • NADH

  • trans-2-dodecenoyl-CoA (or other suitable substrate)

  • Assay Buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)[15]

  • 96-well UV-transparent plates

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Solutions: Prepare stock solutions of the test compound, NADH, and the enoyl-ACP substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (perform serial dilutions).

    • InhA enzyme (e.g., 20 nM final concentration).[13]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the NADH and enoyl-ACP substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of NADH oxidation for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Dihydrofolate Reductase (DHFR) Inhibition Assay

DHFR is essential for the synthesis of nucleic acids and amino acids, and its inhibition leads to cell death.[16] This makes it a validated target for both anticancer and antimicrobial drugs.

Principle:

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[16][17]

Protocol:

Materials:

  • Purified DHFR enzyme

  • This compound

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[16]

  • 96-well UV-transparent plates

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Solutions: Prepare stock solutions of the test compound, NADPH, and DHF in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations.

    • DHFR enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[16]

  • Initiate the Reaction: Add a mixture of DHF and NADPH to each well to start the reaction.[16]

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time.[16][17]

  • Data Analysis: Calculate the rate of NADPH oxidation and determine the IC₅₀ value of the test compound.

Visualization of Experimental Workflows

Efficacy_Assay_Workflow cluster_antimicrobial Antimicrobial Activity cluster_enzyme Enzyme Inhibition cluster_cytotoxicity Cytotoxicity MIC_Start Prepare Serial Dilutions of This compound MIC_Inoculate Inoculate with Standardized Bacteria MIC_Start->MIC_Inoculate MIC_Incubate Incubate (16-20h, 37°C) MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC (Lowest concentration with no visible growth) MIC_Incubate->MIC_Read Enzyme_Start Prepare Enzyme, Substrate, Cofactor & Inhibitor Dilutions Enzyme_Incubate Pre-incubate Enzyme with Inhibitor Enzyme_Start->Enzyme_Incubate Enzyme_React Initiate Reaction with Substrate & Cofactor Enzyme_Incubate->Enzyme_React Enzyme_Measure Kinetic Measurement (Absorbance at 340nm) Enzyme_React->Enzyme_Measure Enzyme_Calculate Calculate IC50 Value Enzyme_Measure->Enzyme_Calculate Cyto_Start Seed Mammalian Cells in 96-well Plate Cyto_Treat Treat with Serial Dilutions of Test Compound Cyto_Start->Cyto_Treat Cyto_Incubate Incubate (24-72h) Cyto_Treat->Cyto_Incubate Cyto_Assay Perform MTT Assay (Add MTT, Solubilize Formazan) Cyto_Incubate->Cyto_Assay Cyto_Read Measure Absorbance (~570nm) Cyto_Assay->Cyto_Read Cyto_Calculate Calculate CC50 Value Cyto_Read->Cyto_Calculate

Caption: Overview of the experimental workflows for evaluating the efficacy of this compound.

Section 3: Preliminary Safety Assessment - In Vitro Cytotoxicity

A crucial aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen and not to host cells. In vitro cytotoxicity assays provide an initial assessment of a compound's safety profile.[18]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[9][18] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[18]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that is relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the CC₅₀ (50% cytotoxic concentration) value.

Data Presentation:

ParameterThis compound
MIC (S. aureus)[Insert experimental value in µg/mL]
IC₅₀ (InhA)[Insert experimental value in µM]
IC₅₀ (DHFR)[Insert experimental value in µM]
CC₅₀ (Vero cells)[Insert experimental value in µg/mL]
Selectivity Index (SI) CC₅₀ / MIC

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the comprehensive evaluation of this compound's efficacy. By systematically determining its antimicrobial activity, elucidating its potential mechanism of action through enzyme inhibition assays, and establishing a preliminary safety profile via in vitro cytotoxicity testing, researchers can build a strong data package for further preclinical development.

Future studies should aim to expand the panel of microbial strains tested, including clinically relevant drug-resistant isolates. Further mechanistic studies, such as time-kill kinetics and resistance development assays, will also be crucial. The promising results from these in vitro assays will pave the way for in vivo efficacy and safety studies in appropriate animal models, ultimately advancing our understanding of the therapeutic potential of this exciting class of compounds.

References

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

  • Broth Microdilution. MI - Microbiology. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. Available from: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available from: [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC - NIH. Available from: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Available from: [Link]

  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. ResearchGate. Available from: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available from: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Protocols. Available from: [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available from: [Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. Available from: [Link]

  • Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PMC - NIH. Available from: [Link]

  • Synthesis, Inhibition of Mycobacterium tuberculosis Enoyl-acyl Carrier Protein Reductase and Antimycobacterial Activity of Novel Pentacyanoferrate(II)-isonicotinoylhydrazones. ResearchGate. Available from: [Link]

  • Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Connect Journals. Available from: [Link]

  • Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. ACS Publications. Available from: [Link]

  • A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA. ACS Publications. Available from: [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. Available from: [Link]

  • Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by. ChemRxiv. Available from: [Link]

Sources

Application Notes and Protocols for the Experimental Use of 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective dissolution and handling of 4-(1H-pyrrol-1-yl)benzohydrazide (CAS No. 112575-84-5) for a variety of experimental applications. Emphasizing scientific integrity and best laboratory practices, this document elucidates the physicochemical properties of the compound, offers a systematic approach to solvent selection, and presents validated protocols for the preparation and storage of stock solutions. The causality behind experimental choices is explained to ensure reproducibility and mitigate potential compound degradation, thereby preserving the integrity of experimental outcomes.

Introduction: Understanding the Compound

This compound is a molecule of significant interest in medicinal chemistry and drug discovery, belonging to the benzohydrazide class of compounds.[1] Derivatives of benzohydrazide are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The structural integrity and proper solubilization of this compound are paramount for obtaining reliable and reproducible data in biological assays.

The core structure features a terminal hydrazide group (-CONHNH2) attached to a benzene ring, which is in turn substituted with a pyrrole ring. The hydrazide moiety is known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which necessitates careful handling and storage.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 112575-84-5[5]
Molecular Formula C₁₁H₁₁N₃O[5]
Molecular Weight 201.23 g/mol [5]
Appearance Solid (form may vary)N/A
PubChem CID 3862108[6]

The Critical Role of Solvent Selection

The principle of "like dissolves like" is a fundamental concept in determining the solubility of a compound.[7] The molecular structure of this compound, with its aromatic rings and polar hydrazide group, suggests a degree of polarity. However, the overall molecule is largely non-polar, making it sparingly soluble in aqueous solutions. Therefore, organic solvents are typically required for its dissolution.

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide range of both polar and non-polar compounds, making it an ideal starting point for solubilizing novel or poorly characterized substances.[8] For most in vitro biological assays, creating a concentrated stock solution in DMSO is the industry-standard practice.[9]

While quantitative solubility data for this compound in various solvents is not extensively published, a systematic approach to solubility testing is recommended.

Experimental Protocols

Protocol for Preliminary Solubility Assessment

This protocol outlines a systematic, small-scale method to determine the approximate solubility of this compound in various laboratory solvents.

Materials:

  • This compound powder

  • Anhydrous, high-purity solvents:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetone

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh 1-2 mg of this compound into separate, labeled microcentrifuge tubes for each solvent to be tested.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL of DMSO) to the corresponding tube.

  • Mixing: Vortex the tube vigorously for 30-60 seconds.

  • Visual Inspection: Observe the solution against a dark background. If the solid has completely dissolved, the compound is soluble at that concentration.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat the vortexing and observation steps.

  • Sonication (if necessary): For compounds that are slow to dissolve, sonication in a water bath for 5-10 minutes can be employed to enhance dissolution.[10]

  • Record Observations: Continue adding solvent incrementally until the compound is fully dissolved. Record the final volume of solvent used to calculate the approximate solubility (in mg/mL or mM).

  • Repeat for Other Solvents: Repeat steps 2-7 for each of the other selected solvents.

Diagram 1: Workflow for Preliminary Solubility Assessment

G start Weigh Compound (1-2 mg) add_solvent Add Initial Solvent Aliquot (e.g., 100 µL) start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No record Record Final Volume & Calculate Solubility dissolved->record add_more_solvent Add Subsequent Solvent Aliquot not_dissolved->add_more_solvent sonicate Optional: Sonicate 5-10 min not_dissolved->sonicate add_more_solvent->vortex sonicate->vortex end End Protocol record->end

Caption: A systematic workflow for determining the approximate solubility of this compound.

Protocol for Preparation of a Concentrated Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many biological experiments.

Materials:

  • This compound (MW: 201.23 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile conical tube or amber glass vial

  • Analytical balance

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 201.23 g/mol * 1000 mg/g = 2.0123 mg

  • Weighing: Accurately weigh out approximately 2.01 mg of this compound and transfer it to a sterile conical tube or amber glass vial. Record the exact weight.

  • Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[10]

  • Visual Confirmation: Ensure the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[11][12] Store the aliquots at -20°C or -80°C for long-term stability.[9]

Best Practices for Handling and Storage

To ensure the integrity and stability of this compound solutions, the following best practices should be adhered to:

  • Preventing Hydrolysis: The hydrazide functional group is susceptible to hydrolysis.[3] It is crucial to use anhydrous solvents and to minimize the exposure of the compound and its solutions to moisture. Stock solutions in DMSO should be tightly capped and stored with desiccant if possible.

  • Storage Conditions:

    • Powder: Store the solid compound at -20°C, protected from light and moisture.[9]

    • DMSO Stock Solutions: Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound degradation and precipitation. Aliquoting into single-use volumes is highly recommended.[12]

  • Use in Aqueous Media: When preparing working solutions for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4] It is advisable to perform serial dilutions in DMSO before the final dilution into the aqueous culture medium.

Diagram 2: Decision Logic for Solution Preparation and Storage

G start Start with this compound Powder solubility_test Perform Preliminary Solubility Test (Protocol 3.1) start->solubility_test select_solvent Select Primary Solvent (Likely DMSO) solubility_test->select_solvent prepare_stock Prepare Concentrated Stock Solution (Protocol 3.2) select_solvent->prepare_stock storage_decision Storage Duration? prepare_stock->storage_decision short_term Short-Term (< 1 month) storage_decision->short_term Short long_term Long-Term (> 1 month) storage_decision->long_term Long store_neg_20 Aliquot and Store at -20°C short_term->store_neg_20 store_neg_80 Aliquot and Store at -80°C long_term->store_neg_80 use_in_assay Prepare Working Solution for Assay store_neg_20->use_in_assay store_neg_80->use_in_assay end Experiment use_in_assay->end

Caption: A decision-making flowchart for the preparation and storage of this compound solutions.

Conclusion

The successful use of this compound in experimental settings is contingent upon its proper dissolution and handling. By following the systematic protocols and best practices outlined in this guide, researchers can prepare stable, reliable solutions, thereby enhancing the accuracy and reproducibility of their scientific investigations. The primary recommendation is the use of anhydrous DMSO for the preparation of concentrated stock solutions, which should be aliquoted and stored at or below -20°C to maintain compound integrity.

References

  • Raines, R. T., & Nallaseth, F. S. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(34), 6342-6345. Available at: [Link]

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1621. Available at: [Link]

  • Benković, T., Kontrec, D., Tomišić, V., & Galić, N. (2016). Acid–Base Properties and Kinetics of Hydrolysis of Aroylhydrazones Derived from Nicotinic Acid Hydrazide. Croatica Chemica Acta, 89(2), 225-233. Available at: [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

  • PubChem. (n.d.). Benzoylhydrazine. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

  • DTIC. (1972). Studies of the Breakdown Mechanism of Polymers. VII. The Thermal Decomposition of a Polyhydrazide and of Polyoxadiazoles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Topic: High-Throughput Screening Strategies for the 4-(1H-pyrrol-1-yl)benzohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Introduction

The 4-(1H-pyrrol-1-yl)benzohydrazide chemical scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Studies have demonstrated that derivatives of this core structure possess significant biological activity, notably as antibacterial and antitubercular agents.[1][2] The mechanism of action for some of these analogs has been linked to the dual inhibition of critical bacterial enzymes, including Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR).[1][3] To efficiently explore the therapeutic potential of compound libraries based on this scaffold, robust and scalable high-throughput screening (HTS) methodologies are essential.

This guide provides detailed application notes and protocols for implementing HTS campaigns centered on the this compound scaffold. We will explore both target-based biochemical assays and mechanism-agnostic phenotypic screens, providing the scientific rationale behind the choice of technology and detailed, self-validating protocols for immediate application.

Section 1: Strategic Selection of HTS Assays

The successful identification of potent "hit" compounds from a large library depends critically on the selection of an appropriate assay. The choice is governed by the specific question being asked: are we seeking compounds that inhibit a specific, known molecular target, or are we looking for compounds that produce a desired biological outcome, regardless of the mechanism? For the this compound scaffold, both approaches are valid.

Target-Based Screening: Biochemical Assays

Target-based screens are designed to identify molecules that interact directly with a purified biological target, such as an enzyme or receptor. Given that derivatives of the scaffold are known to inhibit enzymes like InhA, a direct biochemical inhibition assay is a logical starting point.[1]

Chosen Technology: Fluorescence Polarization (FP)

  • Principle of Causality: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescent molecule in solution.[4] A small, fluorescently-labeled molecule (a "tracer" or "probe") tumbles rapidly, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal.[5] If this tracer binds to a much larger molecule, such as a target enzyme, its rotation is significantly slowed. This slower tumbling results in the emission of highly polarized light, yielding a high FP signal.[5][6] In a competitive HTS assay, library compounds that bind to the enzyme's active site will displace the fluorescent tracer, causing it to tumble freely again and leading to a measurable decrease in the FP signal.[7]

  • Why it's Suitable: This technology is exceptionally well-suited for HTS because it is a homogeneous, "mix-and-read" assay that requires no separation or wash steps, making it fast, cost-effective, and highly automatable.[4][8] Its sensitivity to binding events makes it ideal for identifying competitive inhibitors.

Phenotypic Screening: Cell-Based Assays

Phenotypic screens measure the effect of a compound on the overall phenotype of a cell or organism, such as growth inhibition, without a preconceived notion of the molecular target.[9][10] This approach is powerful for discovering compounds with novel mechanisms of action and ensures that any identified hits are active in a more biologically relevant context.

Chosen Technology: Bacterial Growth Inhibition with Resazurin-Based Readout

  • Principle of Causality: This assay measures the overall viability of a bacterial culture. Resazurin (a blue, non-fluorescent dye) is a cell-permeable indicator that is reduced by metabolically active, respiring cells into the highly fluorescent, pink-colored resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. Compounds that inhibit bacterial growth or kill the bacteria will prevent this conversion, resulting in a low fluorescence signal.

  • Why it's Suitable: This method is a gold standard for assessing antimicrobial activity in HTS. It is inexpensive, robust, and the fluorescent readout provides a high signal-to-background ratio, which is critical for the statistical validation of hits in a large-scale screen.[11] It directly screens for the desired biological outcome—antibacterial activity.

Section 2: Protocol for a Target-Based HTS using Fluorescence Polarization

This protocol details a competitive binding assay to identify inhibitors of a target enzyme (e.g., Enoyl-ACP Reductase, InhA) from a compound library.

Workflow for FP-Based Biochemical HTS

cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well Plate) cluster_read Data Acquisition cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_enzyme Dilute Target Enzyme prep_buffer->prep_enzyme prep_tracer Prepare Fluorescent Tracer prep_buffer->prep_tracer add_cmpd Dispense Test Compounds & Controls (e.g., 100 nL) prep_lib Prepare Compound Library Plates add_enzyme Add Enzyme Solution (e.g., 10 µL) add_cmpd->add_enzyme incubate1 Incubate (e.g., 15 min at RT) (Compound-Enzyme Binding) add_enzyme->incubate1 add_tracer Add Fluorescent Tracer (e.g., 10 µL) incubate1->add_tracer incubate2 Incubate (e.g., 30 min at RT) (Equilibration) add_tracer->incubate2 read_plate Read Plate on FP-enabled Reader (Parallel & Perpendicular Intensity) incubate2->read_plate calc_fp Calculate FP values (mP) read_plate->calc_fp calc_inhib Calculate % Inhibition calc_fp->calc_inhib hit_id Identify Hits based on Threshold calc_inhib->hit_id

Caption: Workflow for a Fluorescence Polarization (FP) HTS campaign.

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
384-well, low-volume, black platesGreiner Bio-OneLow-binding surface for fluorescence assays
Purified Target Enzyme (e.g., InhA)In-house or commercialThe biological target of the screen
Fluorescent TracerCustom Synthesis/CommercialA fluorescent ligand for the target enzyme
Unlabeled Known InhibitorSigma-AldrichPositive control for assay validation
Assay Buffer(See below)Maintains protein stability and function
DMSO (Anhydrous)Sigma-AldrichSolvent for library compounds
Acoustic Liquid Handler (e.g., Echo)LabcyteNanoliter dispensing of compounds
Multimode Plate Reader with FPBMG LABTECH, RevvityInstrument for data acquisition[8]

Assay Buffer Formulation (Example): 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100, pH 7.4. Rationale: This buffer composition provides stable pH, appropriate ionic strength, a reducing agent (TCEP) to prevent protein oxidation, and a non-ionic detergent (Triton X-100) to prevent aggregation and non-specific binding.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each test compound from the library source plates into the 384-well assay plates. Also dispense 100 nL of DMSO into columns reserved for controls.

    • Test Compounds: Final concentration typically 10 µM.

    • Vehicle Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known saturating inhibitor of the target enzyme.

  • Enzyme Addition: Add 10 µL of the target enzyme solution (e.g., 2X final concentration) to all wells of the assay plate.

    • Self-Validation Check: The final enzyme concentration should be optimized to be near the Kd of the fluorescent tracer to ensure assay sensitivity.

  • Compound-Enzyme Incubation: Seal the plates and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the test compounds to reach binding equilibrium with the target enzyme before the tracer is introduced.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution (2X final concentration) to all wells. The final assay volume is now 20 µL.

  • Final Incubation: Seal the plates, centrifuge briefly (e.g., 1 min at 1,000 rpm) to ensure all liquid is at the bottom, and incubate for 30 minutes at room temperature, protected from light.

    • Rationale: This allows the binding reaction between the enzyme and the tracer to reach equilibrium.

  • Data Acquisition: Read the plates on a suitable microplate reader, measuring both the parallel and perpendicular fluorescence emission. The output is typically expressed in millipolarization (mP) units.

Section 3: Protocol for a Cell-Based Phenotypic HTS

This protocol describes a whole-cell antibacterial screen against a representative bacterial strain (e.g., E. coli or a non-pathogenic Mycobacterium species) to identify compounds with growth-inhibitory properties.

Workflow for Cell-Based Phenotypic HTS

cluster_prep Preparation cluster_assay Assay Execution (384-well Plate) cluster_read Data Acquisition cluster_analysis Data Analysis prep_culture Grow Bacterial Culture to Log Phase dil_culture Dilute Culture to Working Concentration prep_culture->dil_culture prep_media Prepare Assay Media add_cmpd Dispense Test Compounds & Controls (e.g., 100 nL) prep_lib Prepare Compound Library Plates add_cells Add Bacterial Cell Suspension (e.g., 25 µL) add_cmpd->add_cells incubate1 Incubate (e.g., 18-24h at 37°C) (Bacterial Growth) add_cells->incubate1 add_resazurin Add Resazurin Reagent (e.g., 5 µL) incubate1->add_resazurin incubate2 Incubate (e.g., 2-4h at 37°C) (Color Development) add_resazurin->incubate2 read_plate Read Fluorescence (e.g., Ex:560nm, Em:590nm) incubate2->read_plate calc_inhib Calculate % Growth Inhibition read_plate->calc_inhib hit_id Identify Hits based on Threshold calc_inhib->hit_id

Caption: Workflow for a cell-based antibacterial HTS campaign.

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
384-well, clear-bottom, sterile platesCorningCell culture and imaging/reading
Bacterial StrainATCCThe biological system for the screen[12]
Appropriate Growth MediumDifcoSupports bacterial growth
Resazurin Sodium SaltSigma-AldrichViability indicator
Known Antibiotic (e.g., Ciprofloxacin)Sigma-AldrichPositive control for growth inhibition
DMSO (Cell culture grade)Sigma-AldrichSolvent for library compounds
Step-by-Step Protocol
  • Bacterial Culture Preparation: Inoculate the appropriate growth medium with the chosen bacterial strain and grow overnight to reach the logarithmic growth phase. On the day of the assay, dilute the culture to the predetermined optimal seeding density in fresh medium.

  • Compound Plating: As in the biochemical screen, dispense 100 nL of library compounds and controls into the sterile 384-well assay plates.

    • Test Compounds: Final concentration typically 10-20 µM.

    • Vehicle Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known antibiotic at a concentration >10x its MIC.

  • Cell Seeding: Add 25 µL of the diluted bacterial suspension to all wells of the assay plates.

  • Growth Incubation: Cover the plates with breathable seals and incubate for a predetermined time (e.g., 18-24 hours) at the optimal growth temperature (e.g., 37°C).

    • Self-Validation Check: The incubation time should be sufficient for the vehicle control wells to achieve robust growth without entering a stationary phase.

  • Viability Reagent Addition: Add 5 µL of Resazurin solution (e.g., 0.1 mg/mL in PBS) to all wells.

  • Color Development Incubation: Re-incubate the plates for 2-4 hours at 37°C, protected from light, to allow for the conversion of resazurin to resorufin.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Excitation ~560 nm, Emission ~590 nm).

Section 4: Data Analysis, Validation, and Hit Identification

Robust data analysis is crucial for the success of any HTS campaign. The goal is to reliably distinguish true "hits" from experimental noise.[11]

HTS Data Analysis Workflow

cluster_input Raw Data Input cluster_qc Assay Quality Control cluster_norm Data Normalization cluster_hit Hit Identification raw_data Raw Plate Reads (mP or RFU) pos_ctrl Positive Controls (Max Signal/Inhibition) raw_data->pos_ctrl neg_ctrl Negative Controls (Min Signal/Inhibition) raw_data->neg_ctrl calc_z Calculate Z'-Factor pos_ctrl->calc_z neg_ctrl->calc_z z_check Z' > 0.5? calc_z->z_check normalize Calculate Percent Inhibition for each Test Compound z_check->normalize Yes stop STOP z_check->stop No - Troubleshoot Assay define_thresh Define Hit Threshold (e.g., >3x SD of Controls) normalize->define_thresh select_hits Select Compounds Exceeding Threshold define_thresh->select_hits hit_list Generate Final Hit List select_hits->hit_list

Caption: A generalized workflow for HTS data analysis and quality control.

Assay Quality Assessment: The Z'-Factor

Before analyzing compound data, the quality of the assay must be confirmed. The Z'-factor is a statistical parameter that reflects the dynamic range and data variation of the assay.[11]

Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive controls.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative (vehicle) controls.

Z'-Factor ValueAssay Quality
> 0.5Excellent, highly robust assay
0 to 0.5Acceptable for screening
< 0Assay is not suitable for HTS

Causality: A Z'-factor > 0.5 indicates that the separation between the positive and negative control populations is large enough to confidently identify hits with a low false-positive rate.

Hit Identification
  • Normalization: Raw data from each test compound well is converted to a percentage of inhibition relative to the plate controls.

    Formula for % Inhibition: % Inhibition = 100 * ( (Signal_neg - Signal_compound) / (Signal_neg - Signal_pos) )

  • Hit Threshold: A hit is defined as any compound that exhibits activity beyond a certain statistical threshold. A common and robust method is to set the threshold at three times the standard deviation of the vehicle (negative) control wells.

    Example Threshold: % Inhibition > (Mean_neg_inhibition + 3 * SD_neg_inhibition)

Compounds that meet this criterion are designated as primary hits and are selected for further confirmation and follow-up studies.

Conclusion

The this compound scaffold represents a valuable starting point for antibacterial drug discovery. The application of high-throughput screening is paramount to unlocking its full potential. By employing a dual strategy of both target-based biochemical screens, such as the Fluorescence Polarization assay detailed here, and comprehensive phenotypic screens, researchers can efficiently identify potent lead compounds. The protocols and workflows provided in this note are designed to be robust, self-validating, and grounded in established scientific principles, offering a clear path from a large compound library to a curated list of promising hits for subsequent stages of drug development.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • Alqahtani, Y. S., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules. [Link]

  • Zhang, R., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics. [Link]

  • Bentham Science. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Bentham Science. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Du, Y. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. [Link]

  • Celtarys Research. (n.d.). Fluorescence Polarization | FP. Celtarys Research. [Link]

  • ArisynChem. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). ArisynChem. [Link]

  • Royal Society of Chemistry. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry. [Link]

  • Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques. [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • Your Health Magazine. (2024). Why Advanced HTRF Technology Is Key to Modern Lab Research. Your Health Magazine. [Link]

  • Bentham Open. (2008). The Use of AlphaScreen Technology in HTS: Current Status. The Open Chemical and Biomedical Methods Journal. [Link]

  • ResearchGate. (2008). The use of AlphaScreen technology in HTS: Current status. [Link]

  • Bentham Open. (2008). Surefire assay principle. [Link]

  • ResearchGate. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. [Link]

  • ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [Link]

  • Edwards, B. S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Protocols in Cytometry. [Link]

  • Connect Journals. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

  • AWS. (n.d.). High-Throughput Virtual Screening Identifies Novel N'-(1-phenylethylidene)-benzohydrazides as.... [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Laboratory Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the pyrrole ring via the Paal-Knorr synthesis, followed by the conversion of the carboxylic acid intermediate to the final benzohydrazide product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and safe laboratory practice.

Introduction and Scientific Context

This compound is a key intermediate in the synthesis of various biologically active compounds. The pyrrole moiety is a privileged scaffold in numerous natural products and pharmaceutical agents.[1] When coupled with a benzohydrazide functional group, it provides a versatile platform for the development of novel therapeutic agents, including those with potential antibacterial and antitubercular properties.[2][3] The synthesis of this compound is a critical first step for researchers exploring new chemical entities in these therapeutic areas.

This protocol details a reliable and scalable laboratory synthesis of this compound. The synthetic strategy is broken down into two primary stages:

  • Step 1: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid. This classic reaction in heterocyclic chemistry involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring.[4][5][6]

  • Step 2: Conversion to this compound. This involves the esterification of the synthesized benzoic acid derivative, followed by hydrazinolysis to yield the final product.

Reaction Schematics and Mechanism

Overall Synthetic Route

The two-step synthesis of this compound from 4-aminobenzoic acid is illustrated below:

Synthetic_Route 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Intermediate_Acid 4-(1H-pyrrol-1-yl)benzoic acid 4-Aminobenzoic_Acid->Intermediate_Acid Glacial Acetic Acid, Reflux 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Intermediate_Acid Intermediate_Ester Methyl 4-(1H-pyrrol-1-yl)benzoate Intermediate_Acid->Intermediate_Ester Esterification Final_Product This compound Intermediate_Ester->Final_Product Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product Methanol Methanol, H+ Methanol->Intermediate_Ester

Caption: Overall synthetic workflow for this compound.

Mechanistic Insight: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for forming pyrrole rings.[1][4] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde, which is the required 1,4-dicarbonyl compound. Under acidic conditions, the methoxy groups are hydrolyzed to form the reactive dialdehyde. The primary amine, 4-aminobenzoic acid, then reacts with the dicarbonyl compound. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic N-substituted pyrrole.[5] The use of a weak acid like acetic acid is crucial as it facilitates the reaction without promoting side reactions that can occur under strongly acidic conditions.[5]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminobenzoic acid≥99%Sigma-Aldrich
2,5-Dimethoxytetrahydrofuran98%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
MethanolAnhydrousFisher Scientific
Sulfuric Acid98%Sigma-AldrichCatalyst for esterification
Hydrazine Hydrate55% SolutionSigma-Aldrich
Ethanol95%Fisher ScientificFor recrystallization
Sodium BicarbonateSaturated SolutionFor neutralization
Anhydrous Sodium SulfateFor drying
Diethyl EtherACS GradeFor extraction
Ethyl AcetateACS GradeFor extraction
HexaneACS GradeFor recrystallization
Step-by-Step Synthesis

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (10.0 g, 0.073 mol) and glacial acetic acid (100 mL).

  • Stir the mixture to dissolve the 4-aminobenzoic acid. Some gentle heating may be required.

  • To the resulting solution, add 2,5-dimethoxytetrahydrofuran (10.6 mL, 0.080 mol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-(1H-pyrrol-1-yl)benzoic acid as a solid.

  • Dry the purified product in a vacuum oven at 60 °C.

Step 2: Synthesis of this compound

  • Part A: Esterification to Methyl 4-(1H-pyrrol-1-yl)benzoate

  • In a 250 mL round-bottom flask, dissolve the dried 4-(1H-pyrrol-1-yl)benzoic acid (5.0 g, 0.027 mol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(1H-pyrrol-1-yl)benzoate. This crude ester is often used directly in the next step without further purification.

  • Part B: Hydrazinolysis to this compound

  • In a 100 mL round-bottom flask, dissolve the crude methyl 4-(1H-pyrrol-1-yl)benzoate in ethanol (50 mL).

  • Add hydrazine hydrate (55% solution, 5 mL, approximately 0.057 mol) to the solution.

  • Heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the final product in a vacuum desiccator.

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Chemical Hazards:

    • 2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor.[7][8] Toxic if inhaled.[7] Causes serious eye irritation.[7] Keep away from open flames and hot surfaces.[7][9]

    • Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled.[10][11] Causes severe skin burns and eye damage.[10][12] May cause an allergic skin reaction and is a suspected carcinogen.[10][12] Handle with extreme care, using appropriate containment measures.

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

    • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add to solutions slowly and with cooling.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • Melting Point: Determine the melting point of the final product and compare it with literature values.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify characteristic functional groups (e.g., N-H, C=O).

    • Mass Spectrometry: To determine the molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Melting Point (°C)
4-(1H-pyrrol-1-yl)benzoic acidC₁₁H₉NO₂187.19[13]286-289[13]
This compoundC₁₁H₁₁N₃O201.22[14]Not widely reported, determination is key

Visualization of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2a Step 2a: Esterification cluster_step2b Step 2b: Hydrazinolysis A1 Combine 4-Aminobenzoic Acid and Acetic Acid A2 Add 2,5-Dimethoxytetrahydrofuran A1->A2 A3 Reflux for 2 hours A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter and Wash A4->A5 A6 Recrystallize from Ethanol/Water A5->A6 A7 Dry Intermediate Product A6->A7 B1 Dissolve Intermediate in Methanol A7->B1 Proceed to Esterification B2 Add H₂SO₄ Catalyst B1->B2 B3 Reflux for 6-8 hours B2->B3 B4 Remove Methanol B3->B4 B5 Work-up with Ethyl Acetate and NaHCO₃ B4->B5 B6 Dry and Concentrate B5->B6 C1 Dissolve Ester in Ethanol B6->C1 Proceed to Hydrazinolysis C2 Add Hydrazine Hydrate C1->C2 C3 Reflux for 4-6 hours C2->C3 C4 Cool and Precipitate C3->C4 C5 Filter and Wash C4->C5 C6 Recrystallize from Ethanol C5->C6 C7 Dry Final Product C6->C7

Caption: Detailed step-by-step experimental workflow for the synthesis.

References

  • Grokipedia. Paal–Knorr synthesis.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Fisher Scientific. SAFETY DATA SHEET - 2,5-Dimethoxytetrahydrofuran, cis + trans. (2024-02-02).
  • American Chemical Society. Synthesis of Axially Chiral N‐Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with. (2025-05-08).
  • Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%.
  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. (2018-10-19).
  • ResearchGate. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis.
  • Nexchem Ltd. Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • ResearchGate. Synthesis of axially chiral N‐arylpyrroles via cooperative copper‐squaramide catalysis.
  • National Institutes of Health. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC.
  • ACS Publications. Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis | Organic Letters. (2025-05-08).
  • Fisher Scientific. SAFETY DATA SHEET - 2,5-Dimethoxytetrahydrofuran, mixture of cis- and trans isomers. (2012-03-23).
  • Sigma-Aldrich. Aldrich D137103 - SAFETY DATA SHEET. (2024-09-06).
  • Fisher Scientific. Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014-09-29).
  • ACS Publications. Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis | Organic Letters. (2025-05-08).
  • CDH Fine Chemical. material safety data sheet sds/msds.
  • Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS.
  • Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%).
  • ResearchGate. Paal–Knorr pyrrole synthesis | Request PDF.
  • Apollo Scientific. 2,5-Dimethoxytetrahydrofuran.
  • ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived....
  • PubMed. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents.
  • ResearchGate. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. (2025-08-06).
  • Connect Journals. Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives.
  • MDPI. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
  • Benchchem. 4-(1H-pyrrol-2-yl)benzoic acid.
  • PubChem. This compound | C11H11N3O | CID 3862108.
  • Sigma-Aldrich. 4-(1H-Pyrrol-1-yl)benzoic acid 99 22106-33-8.
  • Santa Cruz Biotechnology. This compound | CAS 112575-84-5 | SCBT.
  • PubChem. 4-(1H-Pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 2737256.
  • Wikipedia. 4-Aminobenzoic acid.
  • ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents | Request PDF. (2025-08-05).
  • YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020-03-28).
  • PubChem. 4-Aminobenzoic Acid | C7H7NO2 | CID 978.
  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Yeast Metabolome Database. 4-Aminobenzoic acid (YMDB00493).
  • ResearchGate. (PDF) Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. (2025-08-04).
  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Proceedings of the YSU B: Chemical and Biological Sciences. STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (2018-07-01).

Sources

Illuminating the Molecular Handshake: A Guide to Studying the Target Engagement of 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "If" to "How" in Drug Discovery

In the intricate dance of drug discovery, identifying a compound that elicits a desired phenotypic response is a crucial first step. However, this observation only answers the question of if a molecule is active. To progress a compound through the rigorous pipeline of preclinical and clinical development, a deeper understanding of its mechanism of action is paramount. This necessitates a definitive answer to the question of how the molecule exerts its effect. At the heart of this question lies the concept of target engagement : the direct, physical interaction of a drug molecule with its intended biological target within the complexity of a living system.[1]

This guide provides a comprehensive overview of modern methodologies to robustly study the target engagement of 4-(1H-pyrrol-1-yl)benzohydrazide , a versatile scaffold that has shown promise in various therapeutic areas, including as an antibacterial, antitubercular, and anticancer agent.[2][3] For researchers, scientists, and drug development professionals, this document offers not just protocols, but a strategic framework for elucidating the molecular interactions of this compound, thereby building a solid foundation for its further development.

The Target Landscape of this compound Derivatives

Preliminary research has implicated several potential protein targets for derivatives of the this compound scaffold. This prior knowledge is invaluable as it provides a starting point for targeted validation and downstream mechanistic studies. Key putative targets include:

  • Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acids, making it a well-established target for antimicrobial and anticancer therapies.[2][4][5]

  • Enoyl-ACP Reductase (InhA): A critical enzyme in the mycobacterial cell wall synthesis pathway, a key target for antitubercular drugs.[2]

  • Polo-like Kinase 1 (PLK1): A serine/threonine kinase that is a master regulator of mitosis. Its overexpression in many cancers makes it an attractive target for oncology drug development.[3][6][7]

Given this diverse range of potential targets, a multi-pronged approach to confirming target engagement is essential. This guide will focus on two powerful and complementary platform technologies: the Cellular Thermal Shift Assay (CETSA) for targeted validation in a cellular context, and a Chemoproteomics approach for unbiased target identification and selectivity profiling.

Visualizing the Target Engagement Workflow

The journey from a putative target to a validated interaction involves a series of logical steps. The following workflow outlines a robust strategy for characterizing the target engagement of this compound.

TargetEngagementWorkflow A Hypothesized Target(s) (e.g., DHFR, PLK1) B Cellular Thermal Shift Assay (CETSA) A->B  Validate direct binding  in intact cells C Isothermal Dose-Response Fingerprint (ITDRF-CETSA) B->C  Determine cellular potency  and EC50 D Chemoproteomics (e.g., Kinobeads) E Identification of On- and Off-Targets by Mass Spectrometry D->E  Competitive binding assay  in cell lysate F Biophysical Assays (e.g., DSF, ITC, SPR) G Functional Cellular Assays F->G  Confirm direct interaction and  quantify binding kinetics MethodPrinciples cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_Chemoproteomics Chemoproteomics (Kinobeads) CETSA_Start Intact Cells CETSA_Treat Treat with Compound or Vehicle CETSA_Start->CETSA_Treat CETSA_Heat Apply Heat Gradient CETSA_Treat->CETSA_Heat CETSA_Lysis Lyse Cells CETSA_Heat->CETSA_Lysis CETSA_Separate Separate Soluble and Aggregated Proteins CETSA_Lysis->CETSA_Separate CETSA_Detect Quantify Soluble Target Protein CETSA_Separate->CETSA_Detect CP_Start Cell Lysate CP_Compete Incubate with Free Compound CP_Start->CP_Compete CP_Bind Add Immobilized Probes (Kinobeads) CP_Compete->CP_Bind CP_Wash Wash Away Non-specific Binders CP_Bind->CP_Wash CP_Elute Elute Bound Proteins CP_Wash->CP_Elute CP_Analyze Identify and Quantify by Mass Spectrometry CP_Elute->CP_Analyze

Caption: Principles of CETSA and Chemoproteomics for target engagement studies.

Part 3: Orthogonal Validation and Biophysical Characterization

The "Why": To build a truly compelling case for the target engagement of this compound, it is crucial to validate the findings from cellular assays with orthogonal, in vitro biophysical methods. [8][9]These techniques use purified proteins and can provide quantitative data on binding affinity, kinetics, and thermodynamics.

Comparison of Target Engagement Methods

MethodPrincipleThroughputCompound ModificationCellular ContextKey Output
CETSA Ligand-induced thermal stabilization of the target protein. [10]Low to HighNoYes (intact cells)Melt curve shift, Cellular EC50
Chemoproteomics Competitive binding to immobilized affinity probes. [11]HighNoNo (cell lysate)On- and off-target identification, relative affinity
DSF Ligand-induced change in protein melting temperature. [9]HighNoNo (purified protein)ΔTm
ITC Measurement of heat changes upon binding. [8]LowNoNo (purified protein)Kd, ΔH, ΔS, stoichiometry
SPR Change in refractive index upon binding to a sensor surface. []Medium to HighNoNo (purified protein)Kd, kon, koff
Recommended Orthogonal Methods:
  • Differential Scanning Fluorimetry (DSF): A rapid and high-throughput method to confirm the thermal stabilization observed in CETSA using purified target protein. [9]* Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding affinity and thermodynamics, providing a detailed understanding of the forces driving the interaction. [8]* Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates), which can be crucial for understanding the duration of target engagement. []

Conclusion: A Pathway to Mechanistic Clarity

The journey to understanding the target engagement of this compound is a multi-step process that requires a thoughtful and rigorous experimental approach. By combining the cellular relevance of CETSA with the unbiased discovery power of chemoproteomics and the quantitative precision of biophysical methods, researchers can build a comprehensive and compelling picture of how this promising compound interacts with its biological targets. This mechanistic clarity is not merely an academic exercise; it is the bedrock upon which successful drug development programs are built.

References

  • Pai, M. Y., Lomenick, B., & Huang, J. (2014). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 6(4), 219–232. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Pai, M. Y., Lomenick, B., & Huang, J. (2014). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current protocols in chemical biology, 6(4), 219-232. [Link]

  • Pai, M. Y., Lomenick, B., & Huang, J. (2014). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current protocols in chemical biology, 6(4), 219-232. [Link]

  • Henderson, M. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 117-126. [Link]

  • Ciulla, M. G., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • Henderson, M. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 117-126. [Link]

  • Henderson, M. J., et al. (2021). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. Methods in Molecular Biology, 2385, 205-224. [Link]

  • Reading, E., et al. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1523, 1-21. [Link]

  • Mahnashi, M. H., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Antibiotics, 12(4), 763. [Link]

  • Mahnashi, M. H., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Antibiotics (Basel, Switzerland), 12(4), 763. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237-251. [Link]

  • Ciulla, M. G., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Henderson, M. J., et al. (2020). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 711-721. [Link]

  • Bantscheff, M., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 16(10), 3861-3872. [Link]

  • Reinecke, M., et al. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ChemMedChem, 15(1), 24-34. [Link]

  • Orcutt, G. M., & Ulijasz, A. T. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(10), 2756-2766. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Sharma, A., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. International Journal of Molecular Sciences, 24(13), 10629. [Link]

  • Bio-protocol. (n.d.). Cancer Biology - Protein. Retrieved from [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1249-1260. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Rupp, C., et al. (2021). diaPASEF-Powered Chemoproteomics Enables Deep Kinome Interaction Profiling. Analytical Chemistry, 93(26), 9036-9045. [Link]

  • Andrés-García, E., et al. (2024). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. International Journal of Molecular Sciences, 25(2), 1148. [Link]

  • Chen, G., et al. (2016). Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. Oncotarget, 7(33), 52832-52843. [Link]

  • Strebhardt, K. (2010). Polo-like kinases inhibitors. Current opinion in cell biology, 22(6), 774-781. [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & medicinal chemistry letters, 25(21), 4867-4871. [Link]

  • Singh, S., et al. (2024). Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus. Antimicrobial agents and chemotherapy, 68(1), e0071723. [Link]

  • Lure, Y., et al. (2019). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Molecular pharmaceutics, 16(10), 4387-4396. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(1H-Pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecule.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves three key transformations:

  • Paal-Knorr Pyrrole Synthesis: Formation of the N-substituted pyrrole ring by reacting 4-aminobenzoic acid with a 1,4-dicarbonyl compound.

  • Esterification: Conversion of the resulting 4-(1H-pyrrol-1-yl)benzoic acid to its corresponding ester, typically a methyl or ethyl ester.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final this compound product.

This guide will address potential issues at each of these critical stages.

Visualizing the Synthetic Workflow

The following diagram outlines the overall synthetic pathway from starting materials to the final product.

Synthetic_Workflow 4-Aminobenzoic Acid 4-Aminobenzoic Acid Paal-Knorr Synthesis Paal-Knorr Synthesis 4-Aminobenzoic Acid->Paal-Knorr Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl 1,4-Dicarbonyl->Paal-Knorr Synthesis 4-(1H-pyrrol-1-yl)benzoic acid 4-(1H-pyrrol-1-yl)benzoic acid Paal-Knorr Synthesis->4-(1H-pyrrol-1-yl)benzoic acid Esterification Esterification 4-(1H-pyrrol-1-yl)benzoic acid->Esterification Alcohol (MeOH or EtOH) Alcohol (MeOH or EtOH) Alcohol (MeOH or EtOH)->Esterification Ester Intermediate Ester Intermediate Esterification->Ester Intermediate Hydrazinolysis Hydrazinolysis Ester Intermediate->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Stage 1: Paal-Knorr Pyrrole Synthesis

Issue 1: Low Yield of 4-(1H-pyrrol-1-yl)benzoic acid

  • Potential Cause A: Competing Furan Formation. The Paal-Knorr synthesis can also lead to the formation of furan byproducts, especially under strongly acidic conditions.[1]

    • Solution: Maintain weakly acidic to neutral reaction conditions.[2] Acetic acid is a commonly used catalyst that provides the optimal pH for pyrrole formation while minimizing furan synthesis.[2] Avoid the use of strong mineral acids.

  • Potential Cause B: Incomplete Reaction. The condensation reaction may not have gone to completion.

    • Solution:

      • Reaction Time and Temperature: Increase the reaction time and/or moderately elevate the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

      • Stoichiometry: Ensure an excess of the primary amine (4-aminobenzoic acid) is used to drive the reaction towards the desired pyrrole product.[2]

  • Potential Cause C: Poor Solubility of 4-Aminobenzoic Acid. The starting material may not be fully dissolved in the reaction solvent, limiting its availability for the reaction.

    • Solution:

      • Solvent Choice: Glacial acetic acid is often a suitable solvent as it also acts as a catalyst.

      • Co-solvents: Consider the use of a co-solvent to improve solubility, but ensure it is compatible with the reaction conditions.

Issue 2: Presence of a Significant Amount of Unreacted 4-Aminobenzoic Acid

  • Potential Cause: Inefficient Reaction Conditions. The reaction conditions may not be optimal for the condensation to occur efficiently.

    • Solution:

      • Catalyst: Ensure a catalytic amount of a weak acid like acetic acid is present.[2]

      • Water Removal: The Paal-Knorr synthesis is a condensation reaction that produces water.[3] While often not explicitly removed, ensuring anhydrous starting materials and solvents can be beneficial.

Stage 2: Esterification

Issue 3: Low Yield of the Ester Intermediate

  • Potential Cause A: Equilibrium Limitations. Esterification is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.[4]

    • Solution:

      • Excess Alcohol: Use a large excess of the alcohol (e.g., methanol or ethanol) to drive the reaction forward. The alcohol can often serve as the solvent.[5]

      • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.

      • Drying Agents: Add a dehydrating agent to the reaction mixture.

  • Potential Cause B: Inactive Catalyst. The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or inactive.

    • Solution: Use a fresh batch of the acid catalyst. Solid acid catalysts like modified Montmorillonite K10 can also be effective and simplify workup.[6]

Stage 3: Hydrazinolysis

Issue 4: Low Yield of this compound

  • Potential Cause A: Incomplete Reaction. The conversion of the ester to the hydrazide may be slow or incomplete.

    • Solution:

      • Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing in an appropriate solvent is a common practice.[7]

      • Excess Hydrazine Hydrate: Use a significant excess of hydrazine hydrate to ensure the reaction goes to completion.[8]

  • Potential Cause B: Hydrolysis of the Ester. If water is present in the reaction mixture, the ester can hydrolyze back to the carboxylic acid, which will not react with hydrazine.

    • Solution: Ensure anhydrous conditions and use a high grade of hydrazine hydrate.

Issue 5: Difficulty in Purifying the Final Product

  • Potential Cause: Presence of Unreacted Starting Materials or Side Products.

    • Solution:

      • Recrystallization: Hydrazides are often crystalline solids and can be effectively purified by recrystallization from a suitable solvent like ethanol.[7][9]

      • Washing: Wash the crude product with appropriate solvents to remove impurities. For instance, washing with water can remove any remaining hydrazine salts, and washing with a non-polar solvent like hexane can remove non-polar impurities.[9]

      • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?

A1: The mechanism involves the initial formation of a hemiaminal by the attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.[3][10]

Paal_Knorr_Mechanism 1,4-Dicarbonyl + Primary Amine 1,4-Dicarbonyl + Primary Amine Hemiaminal Formation Hemiaminal Formation 1,4-Dicarbonyl + Primary Amine->Hemiaminal Formation Cyclization Cyclization Hemiaminal Formation->Cyclization Dihydroxytetrahydropyrrole Intermediate Dihydroxytetrahydropyrrole Intermediate Cyclization->Dihydroxytetrahydropyrrole Intermediate Dehydration Dehydration Dihydroxytetrahydropyrrole Intermediate->Dehydration Pyrrole Product Pyrrole Product Dehydration->Pyrrole Product

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Q2: Can I use a secondary amine in the Paal-Knorr synthesis?

A2: No, the Paal-Knorr synthesis requires ammonia or a primary amine. A secondary amine would lead to the formation of a stable enamine, which would not undergo the necessary subsequent cyclization to form the pyrrole ring.[1]

Q3: What are the typical reaction conditions for the hydrazinolysis step?

A3: Hydrazinolysis of esters is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcohol solvent, such as ethanol or methanol.[7] The reaction time can vary from a few hours to overnight, and progress should be monitored by TLC.

Q4: My final product seems to be degrading over time. How should I store it?

A4: Hydrazides can be susceptible to oxidation.[11] It is recommended to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to ensure its stability.

Q5: Are there any greener alternatives for the solvents and catalysts used in these syntheses?

A5: Yes, for the Paal-Knorr synthesis, reactions in water using surfactants have been reported with good yields.[1] For esterification, solid acid catalysts can replace traditional mineral acids, simplifying workup and catalyst recycling.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
ReagentMolar Mass ( g/mol )AmountMoles
4-Aminobenzoic acid137.1413.7 g0.1
2,5-Dimethoxytetrahydrofuran132.1613.2 g0.1
Glacial Acetic Acid60.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (13.7 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Stir the mixture and add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate
ReagentMolar Mass ( g/mol )AmountMoles
4-(1H-pyrrol-1-yl)benzoic acid187.1918.7 g0.1
Methanol32.04200 mL-
Sulfuric Acid (conc.)98.082 mL-

Procedure:

  • Suspend 4-(1H-pyrrol-1-yl)benzoic acid (18.7 g, 0.1 mol) in methanol (200 mL) in a 500 mL round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and reduce the volume of methanol under reduced pressure.

  • Pour the residue into 500 mL of cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Protocol 3: Synthesis of this compound
ReagentMolar Mass ( g/mol )AmountMoles
Methyl 4-(1H-pyrrol-1-yl)benzoate201.2220.1 g0.1
Hydrazine Hydrate (80%)50.0612.5 mL~0.2
Ethanol46.07150 mL-

Procedure:

  • Dissolve methyl 4-(1H-pyrrol-1-yl)benzoate (20.1 g, 0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (80%, 12.5 mL, ~0.2 mol) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol and dry under vacuum to obtain this compound.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European journal of medicinal chemistry, 43(9), 1989–1996. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Obaid, A. R., & El-Sayed, N. N. E. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules (Basel, Switzerland), 26(16), 5047. [Link]

  • ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. [Link]

  • Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

Sources

troubleshooting 4-(1H-pyrrol-1-yl)benzohydrazide solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-pyrrol-1-yl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide you with the technical insights and practical methodologies to ensure the success of your experiments.

Introduction to this compound

This compound is a versatile heterocyclic compound that serves as a key building block in medicinal chemistry. Its structure, featuring a pyrrole ring linked to a benzohydrazide moiety, makes it a valuable scaffold for synthesizing a wide range of derivatives with potential therapeutic activities, including antibacterial, antitubercular, and anticancer properties.[1][2][3][4] However, the aromatic and heterocyclic nature of this compound often leads to poor aqueous solubility, a significant hurdle in experimental assays. This guide provides a systematic approach to troubleshooting these solubility issues.

Compound Properties at a Glance

A clear understanding of the physicochemical properties of this compound is the first step in effective troubleshooting.

PropertyValueSource
CAS Number 112575-84-5[5][6][7][8][9]
Molecular Formula C₁₁H₁₁N₃O[5][6][8]
Molecular Weight 201.23 g/mol [5][6]
IUPAC Name This compound[8]
Appearance Solid (form may vary)Assumed based on structure

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility-related questions in a direct, question-and-answer format.

Q1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS, TRIS). What is the primary reason for this, and what is the recommended first step?

A1: The poor aqueous solubility of this compound is expected. The molecule's structure is dominated by nonpolar aromatic rings (benzene and pyrrole), which have limited favorable interactions with polar water molecules. The hydrazide group offers some polarity, but it is insufficient to render the entire molecule water-soluble.

The industry-standard first step is to use a polar aprotic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and highly recommended choice due to its powerful ability to dissolve a wide range of organic compounds.[10]

Initial Action: Prepare a high-concentration stock solution in 100% anhydrous DMSO. Please refer to Protocol 1: Preparation of a Concentrated Stock Solution in DMSO for a detailed methodology.

Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this "crashing out"?

A2: This phenomenon, commonly known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an anti-solvent (in this case, your aqueous buffer). The drastic change in solvent polarity causes the compound to rapidly come out of solution.[10][11] Here are several strategies to mitigate this issue, which can be approached systematically.

Troubleshooting Workflow for Precipitation:

G start Precipitation observed upon dilution into aqueous buffer q1 Is the final DMSO concentration <1%? start->q1 a1_yes Increase final DMSO concentration (if assay tolerates, e.g., up to 5%) q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is the final compound concentration high? a1_yes->q2 a1_no->q2 a2_yes Decrease final compound concentration q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Are you performing a single large dilution? a2_yes->q3 a2_no->q3 a3_yes Use serial dilutions through an intermediate solvent (e.g., water or media without salts) q3->a3_yes Yes a3_no Proceed to next step q3->a3_no No q4 Is the issue persisting? a3_yes->q4 a3_no->q4 a4_yes Consider adding a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) to the final buffer q4->a4_yes Yes end Solution Stable q4->end No a4_yes->end

Caption: Troubleshooting workflow for compound precipitation.

Causality behind the steps:

  • Increasing DMSO: A higher percentage of the co-solvent helps maintain the compound's solubility in the final aqueous solution. However, be cautious, as DMSO concentrations above 1% can affect biological assays.

  • Decreasing Compound Concentration: The issue may simply be that you are exceeding the compound's solubility limit in the final mixed-solvent system.

  • Serial Dilutions: Performing serial dilutions, especially with an intermediate step in pure water, can prevent the abrupt polarity shock that causes precipitation. Salts in buffers can decrease the solubility of organic compounds.[12]

  • Surfactants: Detergents like Tween-20 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[12]

Q3: What are the best storage practices for my this compound stock solution in DMSO to ensure its integrity?

A3: Long-term stability in DMSO is a critical concern for data reproducibility. The primary issues are water absorption and degradation from repeated freeze-thaw cycles.[10][13]

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[10] This absorbed water can significantly decrease the solubility of your compound, leading to precipitation over time, even when frozen.[14]

  • Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and create conditions that promote the precipitation of the less soluble, more thermodynamically stable crystalline form of your compound.[14]

Recommended Storage Protocol:

  • Use Anhydrous DMSO: Always start with a fresh, sealed bottle of anhydrous, high-purity DMSO.

  • Aliquot: After preparing your stock solution, immediately aliquot it into small, single-use volumes in tightly sealed vials (e.g., cryovials with O-rings).

  • Store Cold and Dry: Store the aliquots at -20°C or, for long-term storage, at -80°C.

  • Desiccate: For added protection, store the vials in a desiccator or a sealed container with desiccant packs.

  • Minimize Exposure: When you need to use a vial, allow it to come to room temperature completely before opening to prevent condensation from forming inside. Use the entire aliquot for your experiment; do not re-freeze partially used tubes.

Q4: I need to use a solvent other than DMSO for my experiment. What are some viable alternatives for this compound?

A4: While DMSO is generally the best starting point, other polar aprotic solvents can also be effective. The choice depends on the tolerance of your specific assay.

SolventClassBoiling PointConsiderations
Dimethyl Formamide (DMF) Polar Aprotic153 °CGood solubilizing power, similar to DMSO. Can be more toxic.
Acetonitrile (ACN) Polar Aprotic82 °CLess powerful solvent than DMSO/DMF, but can be effective. More volatile.[15]
Ethanol (EtOH) Polar Protic78 °CMay have lower solubilizing power for this compound but is often better tolerated in biological systems.

Recommendation: Always perform a small-scale solubility test before preparing a large stock solution in an alternative solvent.

Q5: My compound seems to be an oil or a stubborn solid that won't dissolve even with vigorous vortexing. What physical methods can I use to aid dissolution?

A5: Mechanical and thermal energy can help overcome the activation energy barrier for dissolution.

  • Sonication: Place the vial in a sonicating water bath for 5-15 minutes. The high-frequency sound waves create micro-cavitations that break up solid aggregates and enhance solvent-solute interaction.[10][14]

  • Gentle Warming: Gently warm the solution to 30-40°C in a water bath. Increased temperature often increases solubility. Caution: Use this method with care, as prolonged exposure to heat can degrade some compounds. Always check the compound's stability information if available. Do not use high heat.[10]

G cluster_decision workflow Start: Undissolved Compound Add Anhydrous DMSO Vortex Vigorously (2-5 min) Still Undissolved? Sonicate in Water Bath (5-15 min) Still Undissolved? Gentle Warming (30-40°C, 10 min) Visually Inspect for Clarity End: Clear Stock Solution d1 Check workflow:f3->d1 d2 Check workflow:f5->d2 d1->workflow:f4 Yes d1->workflow:f7 No d2->workflow:f6 Yes d2->workflow:f7 No

Caption: Physical methods to aid compound dissolution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution of this compound for use in subsequent experiments.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO), biotechnology grade or higher

  • Calibrated analytical balance

  • Appropriate glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound directly into the vial. For example, to make a 10 mM stock, weigh 2.01 mg of the compound.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration. For the 10 mM example, add 1.0 mL of DMSO.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • Visual Inspection: Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.

  • Aid Dissolution (if necessary):

    • Sonication: Place the vial in a sonicator bath for 10-15 minutes.

    • Gentle Warming: If sonication is insufficient, warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.

  • Final Confirmation: Ensure the solution is completely clear with no visible precipitate.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C under desiccated conditions.

Protocol 2: Serial Dilution into Aqueous Buffer to Avoid Precipitation

Objective: To prepare a final working concentration of the compound in an aqueous buffer from a DMSO stock while minimizing precipitation.

Example: Preparing a 10 µM final solution in PBS from a 10 mM DMSO stock.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution: Perform an intermediate 1:100 dilution. Add 2 µL of the 10 mM stock to 198 µL of deionized water (not buffer). Mix thoroughly. This creates a 100 µM solution in 1% DMSO. This step is crucial as it gradually acclimates the compound to an aqueous environment without the presence of salts.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of your target aqueous buffer (e.g., PBS). This results in a final concentration of 10 µM in a buffer containing 0.1% DMSO.

  • Immediate Use: Use the final working solution as quickly as possible, as even at low concentrations, some compounds may precipitate over time.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheng, X., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. Retrieved from [Link]

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alqahtani, Y. S., et al. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • K. E. S. R., & Engstrom, K. M. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-1-yl)benzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gümüş, M., et al. (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • RAD Proceedings. (n.d.). INVESTIGATION OF ACID-BASE PROPERTIES OF AROMATIC HYDRAZONES IN BASIC MEDIA AT CONSTANT IONIC STRENGTH. Retrieved from [Link]

  • Bobbitt, J. M., et al. (2014). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

  • Khan, M. S., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2013). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1H-pyrrol-1-yl)benzohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of various bioactive molecules, including potential antibacterial and antitubercular agents, mastering its synthesis and handling is crucial for experimental success.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Section 1: Synthesis Overview and Core Principles

The most common and reliable method for synthesizing this compound is the hydrazinolysis of a corresponding 4-(1H-pyrrol-1-yl)benzoic acid ester (typically methyl or ethyl ester) with hydrazine hydrate.[4][5] While seemingly straightforward, this nucleophilic acyl substitution reaction is sensitive to several parameters that can significantly impact yield and purity.

The fundamental mechanism involves the nucleophilic attack of the highly reactive hydrazine molecule on the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of an alcohol (methanol or ethanol) to yield the desired hydrazide.

Synthesis_Workflow Start Methyl 4-(1H-pyrrol-1-yl)benzoate Workup Reaction Workup (Precipitation/Filtration) Start->Workup Reflux Reagent Hydrazine Hydrate (N₂H₄·H₂O) Reagent->Workup Solvent Solvent (e.g., Ethanol) Solvent->Workup Product This compound Workup->Product Troubleshooting_Yield Start Low Product Yield Observed CheckTLC Monitor Reaction by TLC/LC-MS Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Starting Material Remains Complete Complete Reaction (Low Isolated Yield) CheckTLC->Complete No Starting Material Action1 Action: • Extend Reflux Time • Increase Hydrazine eq. • Check Temperature Incomplete->Action1 Action2 Action: • Optimize Precipitation (Ice Bath) • Add Anti-Solvent (Water) • Check for Product Solubility Complete->Action2

Sources

Technical Support Center: Purification of 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges in the purification of 4-(1H-pyrrol-1-yl)benzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the isolation and purification of this valuable heterocyclic compound.

Introduction to the Challenges

This compound is a versatile intermediate in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2][3] Its purification, however, can be non-trivial due to its specific physicochemical properties. The presence of a polar hydrazide group and a non-polar pyrrole-substituted benzene ring gives the molecule a unique polarity profile. Furthermore, the synthesis, commonly the Paal-Knorr reaction, can introduce specific impurities that require targeted purification strategies.[4][5][6] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. If you are using the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and an amine, potential impurities include unreacted starting materials and furan derivatives if the reaction conditions are too acidic.[4][5]

Q2: My compound seems to "oil out" during recrystallization. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated. To remedy this, you can add a small amount of additional hot solvent to redissolve the oil and then allow it to cool more slowly. Using a different solvent system with a lower boiling point might also be beneficial.

Q3: I am having trouble getting good separation on my silica column. The spots are streaking on the TLC plate. What does this indicate?

A3: Streaking on a TLC plate often suggests that the compound is too polar for the chosen solvent system or that it is interacting strongly with the stationary phase. The benzohydrazide moiety can be quite polar. Consider using a more polar mobile phase or adding a small amount of a modifier like methanol or triethylamine to your eluent.

Q4: Is this compound stable to acidic or basic conditions during purification?

A4: The hydrazide functional group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to maintain a near-neutral pH during purification whenever possible. The pyrrole ring is generally stable but can be sensitive to strong acids.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent or solvent system.[7][8]

Workflow for Selecting a Recrystallization Solvent

start Start: Crude Solid test_solubility Test solubility of a small sample in various solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Water, Toluene) start->test_solubility dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold yes_dissolves_cold Yes dissolves_cold->yes_dissolves_cold no_dissolves_cold No dissolves_cold->no_dissolves_cold unsuitable Unsuitable solvent yes_dissolves_cold->unsuitable insoluble Insoluble even when hot? no_dissolves_cold->insoluble yes_insoluble Yes insoluble->yes_insoluble no_insoluble No insoluble->no_insoluble try_mixture Try a solvent mixture (e.g., Ethanol/Water, Toluene/Hexane) yes_insoluble->try_mixture dissolves_hot Dissolves when hot and precipitates upon cooling? no_insoluble->dissolves_hot yes_dissolves_hot Yes dissolves_hot->yes_dissolves_hot no_dissolves_hot No dissolves_hot->no_dissolves_hot suitable Suitable Solvent System Found yes_dissolves_hot->suitable no_dissolves_hot->try_mixture try_mixture->suitable end_flow Proceed with Recrystallization suitable->end_flow

Caption: Solvent selection workflow for recrystallization.

Common Recrystallization Problems and Solutions
Problem Potential Cause Solution
Low Recovery Too much solvent was used; the compound has some solubility in the cold solvent.Use the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to minimize solubility.
No Crystals Form The solution is not supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. You can also try to slowly evaporate some of the solvent.[9]
Oiling Out The compound is precipitating from the solution above its melting point.Use a larger volume of solvent, a solvent with a lower boiling point, or cool the solution more slowly.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider a pre-purification step, such as passing a solution of the crude product through a small plug of silica gel, or adding activated charcoal to the hot solution before filtration.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[10][11] For this compound, which is a moderately polar compound, normal-phase chromatography on silica gel is a common approach.

Workflow for Developing a Column Chromatography Method

start Start: Crude Mixture tlc Run TLC plates in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) start->tlc rf_check Is there a solvent system that gives a target Rf of ~0.3 and good separation from impurities? tlc->rf_check yes_rf Yes rf_check->yes_rf no_rf No rf_check->no_rf run_column Prepare and run the column with the optimized solvent system yes_rf->run_column adjust_polarity Adjust solvent polarity. If Rf is too high, decrease polarity. If too low, increase polarity. no_rf->adjust_polarity collect Collect fractions and analyze by TLC run_column->collect adjust_polarity->tlc gradient Consider a gradient elution if a single solvent system is ineffective adjust_polarity->gradient gradient->run_column combine Combine pure fractions and evaporate solvent collect->combine end_flow Pure Compound combine->end_flow

Caption: Method development for column chromatography.

Common Column Chromatography Problems and Solutions
Problem Potential Cause Solution
Poor Separation The chosen solvent system has insufficient selectivity.Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. A gradient elution can also improve separation.[12]
Compound Stuck on Column The compound is too polar for the eluent.Drastically increase the polarity of the mobile phase. A common technique is to flush the column with a small amount of methanol or a methanol/dichloromethane mixture at the end of the run.
Cracked Column Bed The silica gel was not packed properly or the solvent polarity was changed too abruptly.Ensure the silica gel is packed as a uniform slurry. When running a gradient, change the solvent composition gradually.
Low Yield The compound may be adsorbing irreversibly to the silica, or it may be spread across too many fractions.If the compound is acid-sensitive, consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of triethylamine.[13] Ensure careful monitoring of fractions by TLC to avoid combining mixed fractions with pure ones.

References

  • Solubility of Things. (n.d.). Benzohydrazide. [Link]

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989–1996. [Link]

  • ResearchGate. (2025). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • ResearchGate. (2025). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... [Link]

  • Mahnashi, M. H., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(8), 3481. [Link]

  • ResearchGate. (2025). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • ResearchGate. (2025). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. [Link]

  • ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Sci-Hub. (n.d.). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Institutes of Health. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]

  • National Institutes of Health. (n.d.). Benzoylhydrazine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. [Link]

Sources

stability testing of 4-(1H-pyrrol-1-yl)benzohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-pyrrol-1-yl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound in various solvents. As a molecule combining a pyrrole ring and a benzohydrazide moiety, its stability can be influenced by a variety of factors, which this guide aims to elucidate.

Introduction to the Stability of this compound

This compound is a compound of interest in medicinal chemistry and drug discovery.[1][2][3] Understanding its stability profile in different solvents is crucial for accurate experimental results, formulation development, and ensuring its therapeutic efficacy and safety. The presence of both the electron-rich pyrrole ring and the reactive hydrazide group presents unique stability challenges that require careful consideration during handling, storage, and experimental design.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered during the stability testing of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My solution of this compound in an organic solvent is developing a yellow or brown tint over time. What is causing this discoloration?

Answer: The discoloration of solutions containing this compound is a common observation and is often indicative of degradation, particularly involving the pyrrole moiety.

Potential Causes and Troubleshooting:

  • Oxidative Degradation: The pyrrole ring is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen.[4][5] This process can lead to the formation of colored, polymeric byproducts.[6]

    • Troubleshooting:

      • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

      • Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glove box).

      • Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.

  • Acid-Catalyzed Polymerization: Trace amounts of acidic impurities in the solvent can catalyze the polymerization of the pyrrole ring, leading to the formation of colored oligomers or polymers.[4]

    • Troubleshooting:

      • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from acidic contaminants. Using freshly opened bottles of anhydrous solvents is recommended.

      • Neutralize Glassware: Acidic residues on glassware can be a source of contamination. Wash glassware thoroughly and consider a final rinse with a dilute solution of a weak base (e.g., sodium bicarbonate), followed by rinsing with deionized water and drying completely.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the pyrrole ring and other aromatic systems.[1][7]

    • Troubleshooting:

      • Protect from Light: Prepare and store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.

      • Minimize Exposure: During experiments, minimize the exposure of the solution to direct light.

FAQ 2: I am observing a decrease in the concentration of this compound in my stability study, even in the absence of obvious discoloration. What could be the degradation pathway?

Answer: A decrease in the parent compound concentration without significant color change can be due to more subtle degradation pathways, such as hydrolysis of the hydrazide group or non-colored degradation products of the pyrrole ring.

Potential Causes and Troubleshooting:

  • Hydrolysis of the Hydrazide: The benzohydrazide moiety can be susceptible to hydrolysis, especially in the presence of water and acidic or basic catalysts. This would cleave the molecule into 4-(1H-pyrrol-1-yl)benzoic acid and hydrazine.

    • Troubleshooting:

      • Use Anhydrous Solvents: For studies in organic solvents, it is critical to use anhydrous grades to minimize water content.

      • Control pH in Aqueous Solutions: If working in aqueous media, maintain a neutral pH, as both acidic and alkaline conditions can promote hydrolysis.[8] Buffering the solution can help maintain a stable pH.

  • Oxidative Cleavage: Oxidative conditions can lead to the cleavage of the N-N bond in the hydrazide or ring-opening of the pyrrole moiety without necessarily forming colored polymers.[9][10]

    • Troubleshooting:

      • Inert Atmosphere: As mentioned previously, working under an inert atmosphere is crucial to prevent oxidation.

      • Avoid Oxidizing Agents: Be mindful of potential oxidizing agents in your system, including peroxides that can form in some organic solvents (e.g., THF, diethyl ether) upon storage.

FAQ 3: I am seeing new peaks appearing in my HPLC chromatogram during my stability study. How can I identify these degradation products?

Answer: The appearance of new peaks is a clear indication of degradation. Identifying these products is key to understanding the stability of your compound.

Troubleshooting and Identification Strategy:

  • Forced Degradation Studies: To intentionally generate degradation products and aid in their identification, perform forced degradation studies under various stress conditions. This will help to predict the degradation pathways and confirm that your analytical method is "stability-indicating."

    • Acidic and Basic Hydrolysis: Treat solutions of the compound with dilute hydrochloric acid and sodium hydroxide.

    • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide.

    • Thermal Degradation: Heat a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose a solution to UV and visible light.

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This information is invaluable for proposing the structures of the degradation products.

  • High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS can provide the exact mass of the degradation products, allowing for the determination of their elemental composition.

  • NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., by preparative HPLC), nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate its full chemical structure.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in an Organic Solvent

Objective: To assess the stability of this compound in a given organic solvent over time at a specified temperature.

Materials:

  • This compound

  • High-purity, anhydrous organic solvent (e.g., acetonitrile, methanol, DMSO)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Solvent Preparation: Sparge the chosen organic solvent with an inert gas for 30 minutes to remove dissolved oxygen.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the deoxygenated solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber glass vials.

  • Initial Analysis (T=0): Immediately analyze one of the vials by HPLC to determine the initial concentration and purity of the compound. This will serve as the baseline.

  • Storage: Store the remaining vials at the desired temperature (e.g., room temperature, 40°C). Protect the vials from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from storage and analyze its contents by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Monitor for the appearance and growth of any new peaks in the chromatogram.

Data Presentation

Table 1: Example Stability Data for this compound in Acetonitrile at 40°C

Time (Days)% Remaining Parent CompoundArea of Major Degradant Peak 1Area of Major Degradant Peak 2Observations
0100.000Clear, colorless solution
198.51.20.3Clear, colorless solution
395.23.81.0Faint yellow tint
789.18.52.4Noticeable yellowing
1478.615.36.1Yellow-brown solution
3060.328.910.8Brown solution

Visualizations

Diagram 1: General Workflow for Stability Testing

G cluster_prep Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Prepare Stock Solution in Deoxygenated Solvent B Aliquot into Amber Vials A->B D T=0 Analysis (HPLC) B->D E Store Samples at Defined Conditions D->E F Analyze at Time Intervals (HPLC) E->F G Data Analysis (% Remaining, Degradants) F->G H Unexpected Degradation? G->H I Perform Forced Degradation Studies H->I J Identify Degradants (LC-MS, HRMS) I->J

Caption: Workflow for conducting stability testing of this compound.

Diagram 2: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound acid_hydrazine parent->acid_hydrazine H₂O / H⁺ or OH⁻ oxidized_products parent->oxidized_products O₂ / Light photo_products Various Photoproducts parent->photo_products UV/Vis Light acid 4-(1H-pyrrol-1-yl)benzoic acid acid->acid_hydrazine hydrazine Hydrazine hydrazine->acid_hydrazine ring_opened Pyrrole Ring-Opened Products ring_opened->oxidized_products polymers Colored Polymers polymers->oxidized_products

Sources

addressing inconsistencies in 4-(1H-pyrrol-1-yl)benzohydrazide experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1H-pyrrol-1-yl)benzohydrazide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common experimental inconsistencies and provide practical troubleshooting guidance. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The most common and effective synthesis involves a two-step process. The first step is the Paal-Knorr synthesis of the pyrrole ring, followed by hydrazinolysis of the corresponding ester.[1]

  • Step 1: Paal-Knorr Pyrrole Synthesis: Ethyl 4-aminobenzoate is reacted with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst, typically under reflux conditions, to form ethyl 4-(1H-pyrrol-1-yl)benzoate.[1]

  • Step 2: Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield this compound.[2]

Q2: What are the expected spectral characteristics for pure this compound?

A2: Proper characterization is crucial for confirming the identity and purity of your compound. Below is a table summarizing the expected spectral data based on literature reports.

Analytical Method Expected Observations Source
¹H NMR Signals corresponding to the pyrrole and phenyl protons, as well as the -NH and -NH₂ protons of the hydrazide group.[3][4]
¹³C NMR Peaks for the carbonyl carbon of the hydrazide, as well as carbons of the pyrrole and phenyl rings.[3][5]
IR (KBr) Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II).[4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁N₃O, MW: 201.22 g/mol ).[6][3][7]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

Q4: In which solvents is this compound soluble?

A4: While specific solubility data can vary, hydrazides are generally soluble in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[5] Recrystallization is often performed using ethanol, indicating good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for purification.[2][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, purification, and characterization of this compound.

Problem 1: Low Yield in the Paal-Knorr Pyrrole Synthesis Step

Symptoms:

  • The isolated yield of ethyl 4-(1H-pyrrol-1-yl)benzoate is significantly lower than reported in the literature.

  • TLC analysis shows a significant amount of unreacted ethyl 4-aminobenzoate.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using TLC until the starting material is consumed.

  • Suboptimal Temperature: The reaction temperature may be too low.

    • Solution: Ensure the reaction mixture reaches and maintains the appropriate reflux temperature.[1]

  • Impure Reagents: The 2,5-dimethoxytetrahydrofuran may have degraded.

    • Solution: Use freshly opened or purified 2,5-dimethoxytetrahydrofuran.

Problem 2: Difficulties in the Hydrazinolysis Step

Symptoms:

  • Low yield of the final this compound product.

  • The presence of unreacted ethyl 4-(1H-pyrrol-1-yl)benzoate in the final product.

Potential Causes & Solutions:

  • Insufficient Hydrazine Hydrate: The molar excess of hydrazine hydrate may be too low.

    • Solution: Use a larger excess of hydrazine hydrate to drive the reaction to completion.

  • Short Reaction Time: The reflux time may be insufficient for complete conversion.

    • Solution: Increase the reflux time and monitor the reaction by TLC.[2]

  • Hydrolysis of Ester: The ester may be hydrolyzing back to the carboxylic acid, especially if water is present.

    • Solution: Use anhydrous ethanol as the solvent.

Problem 3: Unexpected Peaks in NMR Spectrum

Symptoms:

  • ¹H or ¹³C NMR spectra show peaks that do not correspond to the desired product.

Potential Causes & Solutions:

  • Residual Solvent: Peaks corresponding to the recrystallization solvent (e.g., ethanol) may be present.

    • Solution: Dry the sample under high vacuum for an extended period.

  • Unreacted Starting Material: Peaks from ethyl 4-(1H-pyrrol-1-yl)benzoate may be visible.

    • Solution: Re-purify the product, for instance, by recrystallization.[5]

  • Side Products: Side reactions may have occurred. For example, the formation of a diacyl hydrazine derivative.

    • Solution: Optimize the reaction conditions, particularly the stoichiometry of the reactants. Purification by column chromatography may be necessary.

Problem 4: Product Fails to Crystallize During Purification

Symptoms:

  • The product oils out or remains in solution during recrystallization attempts.

Potential Causes & Solutions:

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: Attempt to purify the crude product by column chromatography before recrystallization.

  • Incorrect Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water) can sometimes induce crystallization.

  • Supersaturation: The solution may be supersaturated.

    • Solution: Try seeding the solution with a small crystal of the pure product or scratching the inside of the flask with a glass rod to induce nucleation.

Experimental Workflows & Diagrams

Synthesis Workflow

The following diagram illustrates the standard synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Paal-Knorr Pyrrole Synthesis cluster_step2 Step 2: Hydrazinolysis Start Ethyl 4-aminobenzoate Product1 Ethyl 4-(1H-pyrrol-1-yl)benzoate Start->Product1 Reflux Reagent1 2,5-Dimethoxytetrahydrofuran Reagent1->Product1 Product2 This compound Product1->Product2 Ethanol, Reflux Reagent2 Hydrazine Hydrate Reagent2->Product2

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

This diagram outlines a decision-making process for troubleshooting low reaction yields.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze crude product by TLC Start->Check_TLC Unreacted_SM Significant unreacted starting material? Check_TLC->Unreacted_SM Side_Products Multiple unexpected spots? Unreacted_SM->Side_Products No Action_Time_Temp Increase reaction time or temperature Unreacted_SM->Action_Time_Temp Yes Action_Reagents Check reagent purity and stoichiometry Side_Products->Action_Reagents Yes Action_Purify Purify via column chromatography Side_Products->Action_Purify No Action_Optimize Optimize reaction conditions (solvent, catalyst) Action_Reagents->Action_Optimize

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Mahnashi, M. H., Koganole, P., S, R. P. K., Ashgar, S. S., Shaikh, I. A., Joshi, S. D., & Alqahtani, A. S. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(19), 6649. [Link]

  • Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989–1996. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Joshi, S. D., More, U. A., Koganole, P. P., & Kulkarni, V. H. (2014). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(22), 5228–5233. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Pharmaceuticals, 16(7), 918. [Link]

  • ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived heterocyclics 5-11. Retrieved from [Link]

  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 899-906. [Link]

Sources

Technical Support Center: Method Refinement for Accurate Quantification of 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 4-(1H-pyrrol-1-yl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experimental results.

Introduction: Understanding the Analyte

This compound is a molecule of interest in medicinal chemistry, often serving as a precursor or an active compound in the development of novel therapeutics, including antitubercular and antibacterial agents.[1][2] Its accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality control. The structure, featuring a hydrazide functional group and aromatic rings, presents both opportunities and challenges for analytical method development. This guide will focus on the two most common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Part 1: Stability-Indicating Reversed-Phase HPLC Method

A stability-indicating HPLC method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the measurement is accurate and reflects the true concentration of the intact drug.[3][4][5]

Recommended HPLC Method Parameters

Based on methods developed for structurally similar pyrrole-containing hydrazones, a robust starting point for method development is outlined below.[6][7]

ParameterRecommendationRationale
Column C18 (e.g., Purospher® STAR, 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.0):Methanol (60:30:10, v/v/v)A mixture of organic modifiers and a buffered aqueous phase allows for fine-tuning of retention and peak shape. The acidic pH helps to suppress the ionization of the hydrazide group, leading to better peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 272 nmAromatic compounds typically exhibit strong UV absorbance. The specific wavelength should be optimized by determining the λmax of this compound in the mobile phase.
Column Temperature 25 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Injection Volume 20 µlThis can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Stock Standard (e.g., 1 mg/mL in Methanol) Working Prepare Working Standards (Dilute stock in mobile phase) Standard->Working Inject Inject Standards & Samples Working->Inject Sample Prepare Sample Solution (Dissolve in mobile phase) Sample->Inject Equilibrate Equilibrate HPLC System with Mobile Phase Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 272 nm Separate->Detect CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: A streamlined workflow for the quantification of this compound using HPLC.

HPLC Troubleshooting Guide
IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing 1. Silanol interactions with the basic hydrazide group. 2. Column degradation. 3. Sample overload.1. Lower the mobile phase pH (e.g., to 3.0) to further protonate the hydrazide. Consider a column with end-capping. 2. Flush the column or replace it if necessary. 3. Dilute the sample.
Drifting Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition changing (e.g., evaporation of organic solvent). 3. Column temperature fluctuations.1. Equilibrate the column for a longer period (at least 10-15 column volumes). 2. Prepare fresh mobile phase daily and keep reservoirs covered. 3. Use a column oven to maintain a constant temperature.
Ghost Peaks 1. Contamination in the mobile phase or sample solvent. 2. Carryover from previous injections.1. Use high-purity HPLC-grade solvents. 2. Implement a needle wash step in the injection sequence.
Loss of Signal/Sensitivity 1. Degradation of the analyte in the sample solution. 2. Detector lamp issue.1. Prepare samples fresh and analyze promptly. Store stock solutions at low temperatures and protected from light. 2. Check the lamp's energy and replace if necessary.
High Backpressure 1. Frit or column blockage. 2. Mobile phase precipitation.1. Filter all samples and mobile phases. Reverse flush the column (disconnect from the detector first). 2. Ensure mobile phase components are fully miscible.

Part 2: UV-Vis Spectrophotometric Method (Colorimetric)

For a simpler, high-throughput quantification, a colorimetric method using UV-Vis spectrophotometry can be employed. This method is particularly useful for routine analysis where a stability-indicating method is not strictly required. The principle involves a reaction that produces a colored product with an absorbance proportional to the analyte concentration.

Recommended UV-Vis Method

This method is adapted from established procedures for hydrazine quantification. It relies on the reaction of the hydrazide with p-dimethylaminobenzaldehyde (PDAB) in an acidic medium to form a yellow-colored product.

Experimental Protocol for UV-Vis Analysis
  • Preparation of Reagents:

    • PDAB Reagent: Dissolve p-dimethylaminobenzaldehyde in a mixture of methanol and concentrated sulfuric acid.

    • Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and create a series of working standards by dilution.

    • Sample Solutions: Dissolve the sample containing this compound in methanol to achieve a concentration within the expected range of the standard curve.

  • Color Development:

    • To a set of test tubes, add a fixed volume of each working standard and sample solution.

    • Add the PDAB reagent to each tube and mix well.

    • Allow the reaction to proceed for a specified time at room temperature for color development.

  • Measurement:

    • Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 450-460 nm for similar reactions).

    • Use a reagent blank (methanol + PDAB reagent) to zero the spectrophotometer.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples from the calibration curve.

UV-Vis Troubleshooting Guide
IssuePotential Cause(s)Troubleshooting Steps
Low Absorbance/Poor Sensitivity 1. Insufficient reaction time or temperature. 2. Incorrect λmax. 3. Degradation of the analyte.1. Optimize the reaction time and consider gentle heating if the reaction is slow. 2. Perform a wavelength scan to determine the actual λmax of the colored product. 3. Prepare fresh standards and samples.
High Blank Absorbance 1. Contaminated reagents. 2. Old or improperly prepared PDAB reagent.1. Use high-purity solvents and reagents. 2. Prepare the PDAB reagent fresh.
Non-linear Calibration Curve 1. Concentrations are outside the linear range of the assay. 2. Interfering substances in the sample matrix.1. Prepare a wider or narrower range of standards to find the linear dynamic range. 2. Perform a sample cleanup step (e.g., solid-phase extraction) if matrix effects are suspected.

Part 3: FAQs on Method Refinement

Q1: My sample contains excipients from a pharmaceutical formulation. How might this affect my analysis?

A1: Excipients can interfere with both HPLC and UV-Vis analysis. In HPLC, they may co-elute with your analyte, leading to inaccurate quantification. For UV-Vis, excipients that absorb at the same wavelength as your analyte or the colored product will cause interference. It is crucial to run a blank sample containing only the excipients to assess potential interference. If interference is observed, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate the analyte.

Q2: I've noticed that the peak area of my standard decreases over a few hours in the autosampler. What could be the cause?

A2: This is likely due to the degradation of this compound in your sample solvent. Hydrazides can be susceptible to hydrolysis, especially at non-neutral pH, and oxidation.[6] To mitigate this:

  • Prepare your standards and samples fresh and analyze them as soon as possible.

  • If using an autosampler for an extended run, consider using a cooled autosampler tray.

  • Investigate the stability of the analyte in different solvents. While mobile phase is often a good choice for the sample solvent, for some compounds, a purely organic solvent like acetonitrile or methanol may offer better short-term stability.

Q3: How do I perform a forced degradation study for this compound?

A3: A forced degradation study is essential for developing a stability-indicating method.[3][4][5] It involves subjecting the drug substance to various stress conditions to generate potential degradation products. Key conditions to test include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: 3% H2O2 at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) and humid heat.

  • Photodegradation: Exposure to UV and visible light.

The goal is to achieve 5-20% degradation. The stressed samples are then analyzed by your developed HPLC method to ensure that all degradation products are well-separated from the parent compound.

Q4: Can I use a different C18 column than the one recommended?

A4: Yes, but you may need to re-optimize the method. Different brands of C18 columns can have variations in surface area, carbon load, and end-capping, which can affect retention and selectivity. If you switch to a different C18 column, it is advisable to perform a system suitability test with your standard to ensure that parameters like retention time, peak asymmetry, and theoretical plates are acceptable.

Q5: What is the expected UV absorbance spectrum for this compound?

Logical Relationships in Method Troubleshooting

Troubleshooting_Logic cluster_investigate Investigation Path Problem Problem Observed Inaccurate Quantification Poor Reproducibility Unstable Baseline Analyte Analyte Stability Degradation? Adsorption? Problem:p1->Analyte SamplePrep Sample Preparation Incomplete Dissolution? Matrix Effects? Problem:p1->SamplePrep HPLC_System HPLC System Leaks? Pump Issues? Detector Noise? Problem:p2->HPLC_System Problem:p3->HPLC_System Method Analytical Method Non-optimal Parameters? Column Issue? Problem:p2->Method Solution Refined & Accurate Method Analyte:s1->Solution Prepare fresh samples SamplePrep:sp2->Solution Implement sample cleanup HPLC_System:h1->Solution Check fittings Method:m2->Solution Flush or replace column

Caption: A logical flow for troubleshooting common issues in the quantification of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989-1996.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134.
  • Matrix Fine Chemicals. This compound. Available from: [Link]

  • Alqahtani, Y. S., et al. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 34(1), 35.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Georgieva, M., et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Pharmacia, 69(1), 15-20.
  • Singh, S., et al. (2013). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13.
  • Al-Obaid, A. M., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Antibiotics, 12(4), 763.
  • Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(19), 10-17.
  • Agilent Technologies. (2020). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25).
  • TSI Journals. (2013). Assay of some oral hypoglycemic agents by UV-Visible spectroscopic measurements. Trade Science Inc.
  • International Journal of Pharmaceutical and Bio-Medical Analysis. (2024).
  • ResearchGate. (2022). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • ResearchGate. (2015). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents.
  • International Journal of Trend in Scientific Research and Development. (2021).
  • ResearchGate. (2012).
  • Thermo Fisher Scientific. (2021). Pharmaceutical standards guide for UV-Vis spectrophotometers.

Sources

Validation & Comparative

A Comparative Guide to 4-(1H-pyrrol-1-yl)benzohydrazide Derivatives and Classical Tubulin Inhibitors in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless challenge of cancer therapy necessitates a continuous search for novel molecular scaffolds and therapeutic targets. A cornerstone of cancer chemotherapy has been the disruption of cell division, a process in which the microtubule cytoskeleton plays a pivotal role.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle, ensuring the accurate segregation of chromosomes into daughter cells.[2] Consequently, agents that interfere with microtubule dynamics have proven to be some of the most effective anticancer drugs available.[1]

This guide delves into the emerging anticancer potential of a novel chemical class, 4-(1H-pyrrol-1-yl)benzohydrazide derivatives. Originally investigated for their antitubercular properties, these compounds have recently been repurposed and evaluated as anticancer agents.[3] Initial studies have revealed a compelling mechanism of action: the induction of cell cycle arrest in the G2/M phase, a hallmark of microtubule-targeting agents.[3]

Here, we provide an in-depth comparative analysis of this compound with classical, well-established tubulin inhibitors. This guide will explore their respective mechanisms of action, compare their biological activities using available data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field of oncology and drug discovery.

Section 1: The Emerging Anticancer Profile of this compound Derivatives

The journey of the this compound scaffold from an antitubercular to an anticancer candidate is a prime example of drug repurposing. Initial research focused on the synthesis of these derivatives to target enzymes in Mycobacterium tuberculosis, such as enoyl-ACP reductase.[4][5] However, a recent study explored the anticancer potential of nineteen derivatives from this class by screening them against Polo-like kinase 1 (PLK1), a crucial regulator of mitosis.[3]

From this screening, two compounds emerged as the most potent:

  • C8: N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide

  • C18: N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide

Further investigation revealed that the C8 derivative, in particular, exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HepG2 (liver).[3] Mechanistic studies showed that C8 treatment led to a significant arrest of cancer cells in the G2/M phase of the cell cycle and a substantial increase in apoptosis (programmed cell death).[3] This G2/M arrest strongly suggests an interference with the mitotic machinery, positioning this scaffold as a potential new class of antimitotic agents.

C8 C8 Derivative (N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide) PLK1 PLK1 Inhibition (Hypothesized Target) C8->PLK1 inhibits G2M G2/M Phase Cell Cycle Arrest PLK1->G2M leads to Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis induces Outcome Anticancer Effect Apoptosis->Outcome

Figure 1: Hypothesized mechanism of C8 derivative's anticancer activity.[3]

Section 2: Mechanisms of Classical Tubulin Inhibitors

To contextualize the potential of this compound, it is essential to understand the mechanisms of established tubulin-targeting drugs. These are broadly classified based on their binding site on the tubulin dimer and their ultimate effect on microtubule dynamics.

Microtubule Dynamics: A Delicate Equilibrium

Microtubules exist in a constant state of flux, undergoing phases of polymerization (growth) and depolymerization (shrinkage). This process, known as dynamic instability, is critical for the mitotic spindle to capture and align chromosomes correctly during cell division. Inhibiting this dynamism, either by preventing polymerization or by preventing depolymerization, is catastrophic for a dividing cell.

cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization (Growth) Tubulin->Polymerization Microtubule Microtubule Polymer Polymerization->Microtubule Depolymerization Depolymerization (Shrinkage) Microtubule->Depolymerization Depolymerization->Tubulin

Figure 2: The dynamic equilibrium of microtubule formation.
Major Classes of Tubulin Inhibitors

A. Colchicine Site Binders (Destabilizers) These inhibitors bind to a pocket on β-tubulin at the interface between the α- and β-subunits, known as the colchicine binding site.[6] This binding event induces a conformational change in the tubulin dimer, making it unable to polymerize into microtubules.[7]

  • Colchicine: The prototypical agent in this class, it potently inhibits microtubule formation.[8] Its clinical use in cancer is limited by toxicity, but it remains a crucial research tool.

  • Combretastatin A-4 (CA-4): Isolated from the African bush willow tree, CA-4 is a potent tubulin polymerization inhibitor that binds to the colchicine site.[9][10] Its phosphate prodrug, Fosbretabulin, is also known for its ability to act as a vascular-disrupting agent (VDA), selectively targeting and collapsing tumor blood vessels.[11][12][13]

B. Vinca Alkaloid Site Binders (Destabilizers) Derived from the Madagascar periwinkle plant, these agents bind to a distinct site on β-tubulin, known as the Vinca domain, which is located at the ends of the microtubules.[14][15] Their binding suppresses the dynamic instability of microtubules, leading to their disassembly.[1][16]

  • Vincristine and Vinblastine: Widely used in combination chemotherapy regimens, these drugs are powerful antimitotic agents effective against leukemias, lymphomas, and other cancers.[15][17]

C. Taxane Site Binders (Stabilizers) This class of inhibitors has a unique mechanism. Instead of preventing polymerization, they bind to the interior surface of the microtubule and enhance its stability.[18][19]

  • Paclitaxel (Taxol®): By creating hyper-stable, non-functional microtubules, paclitaxel prevents the mitotic spindle from disassembling, which is also a necessary step for cell division to complete.[20][21] This "frozen" state also triggers mitotic arrest and apoptosis. It is one of the most successful anticancer drugs ever developed.

D. Other Tubulin-Binding Agents

  • Noscapine: An opium alkaloid traditionally used as a cough suppressant, noscapine binds to tubulin and alters microtubule dynamics, leading to mitotic arrest.[22][23] It is notably less potent but also significantly less toxic than other microtubule agents, making it and its more potent derivatives an active area of research.[24][25][26]

cluster_sites Inhibitor Binding Sites tubulin α-Tubulin β-Tubulin colchicine Colchicine Site colchicine->tubulin:beta Binds at interface vinca Vinca Site vinca->tubulin:beta Binds at 'plus' end taxane Taxane Site taxane->tubulin:beta Binds to inner surface

Figure 3: Major inhibitor binding sites on the αβ-tubulin heterodimer.

Section 3: Comparative Performance Analysis

A direct comparison of the cytotoxic potency of the C8 benzohydrazide derivative with classical tubulin inhibitors highlights the current state of development. While C8 shows promising activity, its potency is currently in the micromolar range, whereas many established agents are effective at nanomolar concentrations. This is not unexpected for a lead compound from a newly explored scaffold.

Table 1: Comparative Analysis of Tubulin-Targeting Agents

Inhibitor Class / Binding Site Mechanism of Action Potency (IC50) Key Features & Notes
C8 Derivative Pyrrolyl Benzohydrazide Induces G2/M arrest; hypothesized PLK1/tubulin inhibitor[3] ~11-28 µM (A549, MCF-7)[3] Novel scaffold; potential for optimization; low toxicity reported against normal cells.
Colchicine Colchicine Site Binder Inhibits tubulin polymerization[6] ~3 nM (tubulin polymerization)[8]; ~9.4 µM (in some assays)[27] High potency; limited clinical use due to toxicity; P-gp substrate.
Combretastatin A-4 Colchicine Site Binder Inhibits tubulin polymerization[9] Low nM range (e.g., ~7 nM vs MCF-7)[28] Potent cytotoxic and vascular-disrupting agent.[11]
Vincristine Vinca Alkaloid Binder Inhibits tubulin polymerization[14] Low nM range (e.g., Kᵢ of 85 nM for tubulin binding)[8] Widely used in chemotherapy; neurotoxicity is a major side effect.
Paclitaxel (Taxol®) Taxane Site Binder Promotes and stabilizes microtubule formation[20] Low nM range (various cell lines) Broad-spectrum activity; can cause peripheral neuropathy; subject to drug resistance.[19]

| Noscapine | Unique Tubulin Binder | Alters microtubule dynamics, causes mitotic arrest[23] | ~40 µM (MCF-7)[23] | Low toxicity; orally bioavailable; serves as a scaffold for more potent analogs.[25][26] |

Expert Analysis

The data reveals that the this compound derivative C8 is currently less potent than established drugs like paclitaxel or combretastatin A-4. However, this does not diminish its importance. The discovery of a novel chemical scaffold with a distinct antimitotic mechanism is highly significant. Many classical tubulin inhibitors suffer from challenges such as severe side effects and the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein.[19] A key area for future research will be to determine if the benzohydrazide scaffold can evade these common resistance mechanisms. The favorable toxicity profile initially reported for these compounds is also a promising feature that warrants further investigation.[5]

Section 4: Key Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating and comparing potential inhibitors. The following are step-by-step methodologies for the key assays used in this field.

Start Synthesized Compound (e.g., C8 Derivative) MTT 1. Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Flow 2. Mechanistic Study (Cell Cycle Analysis) IC50->Flow Active Compounds G2M_Confirm Confirm G2/M Arrest Flow->G2M_Confirm TubulinAssay 3. Target Validation (Tubulin Polymerization Assay) G2M_Confirm->TubulinAssay DirectInhibition Confirm Direct Tubulin Inhibition TubulinAssay->DirectInhibition End Lead Candidate for Further Development DirectInhibition->End

Figure 4: Experimental workflow for evaluating novel antimitotic agents.
In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's IC50 (the concentration required to inhibit cell growth by 50%).

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., C8) and reference drugs (e.g., paclitaxel) in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis via Propidium Iodide Staining

This method uses a fluorescent dye, propidium iodide (PI), to stain DNA. The amount of fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

In Vitro Tubulin Polymerization Assay

This is the definitive biochemical assay to confirm that a compound directly interferes with tubulin assembly. It often uses a fluorescence-based reporter system.

  • Assay Preparation: The assay is performed in a 96-well plate format using a tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The kit typically contains purified tubulin, buffers, and a fluorescent reporter that increases in fluorescence upon incorporation into growing microtubules.

  • Reaction Mixture: Prepare a reaction mixture in a pre-warmed 96-well plate containing tubulin (e.g., >99% pure) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with GTP and the fluorescent reporter.

  • Compound Addition: Add the test compound (C8), a positive control inhibitor (e.g., colchicine), a positive control stabilizer (e.g., paclitaxel), and a vehicle control to respective wells.

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Immediately begin measuring the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect. An increase indicates a stabilizing effect. The IC50 for polymerization inhibition can be calculated from a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising new direction in the search for antimitotic agents. While initial derivatives like C8 demonstrate modest potency compared to clinically established drugs, their novel structure and mechanism of action—inducing G2/M arrest—warrant significant further investigation.[3] The key advantage of a new scaffold lies in the potential to overcome existing clinical limitations, such as acquired drug resistance and dose-limiting toxicities.

The path forward for this research is clear and follows the logical workflow outlined above:

  • Direct Target Confirmation: It is imperative to perform in vitro tubulin polymerization assays to definitively prove that these benzohydrazide derivatives directly inhibit tubulin assembly.

  • Binding Site Identification: Competitive binding assays using radiolabeled or fluorescent probes for the colchicine, vinca, or taxane sites can elucidate the specific binding pocket on the tubulin dimer.

  • Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign is needed to synthesize new analogs of the C8 compound to improve potency and explore the SAR, aiming to achieve nanomolar activity.

  • In Vivo Efficacy: Promising candidates with high potency and low off-target toxicity should be advanced into preclinical animal models (e.g., xenograft models) to evaluate their in vivo antitumor efficacy, pharmacokinetics, and safety profile.

By systematically addressing these points, the scientific community can determine if the this compound scaffold can be optimized into a clinically viable candidate for the next generation of cancer therapeutics.

References

  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. (2008). ResearchGate. [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (2013). ResearchGate. [Link]

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry. [Link]

  • Rauf, A., et al. (2018). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Molecules. [Link]

  • Sharma, D., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link]

  • The anti-cancer activity of noscapine: a review. (2009). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). International Journal of Molecular Sciences. [Link]

  • Salehi, B., et al. (2018). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Molecules. [Link]

  • The Vinca Alkaloids. (2001). Holland-Frei Cancer Medicine. 6th edition. [Link]

  • Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of Oncology. [Link]

  • Paclitaxel. (n.d.). Wikipedia. [Link]

  • Kumar, P., et al. (2017). Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Omega. [Link]

  • Vinca alkaloid. (n.d.). Wikipedia. [Link]

  • Ye, K., et al. (1998). Opium alkaloid noscapine is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells. PNAS. [Link]

  • Combretastatin a-4 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. (2022). Journal of Medicinal Chemistry. [Link]

  • Mode of action of vinca alkaloids against cancer using Insilco analysis technique. (2022). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Al-Warhi, T., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]

  • Noscapine and Apoptosis in Breast and Other Cancers. (2024). MDPI. [Link]

  • Combretastatin A4 phosphate. (2004). Expert Opinion on Investigational Drugs. [Link]

  • Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE. (2019). Frontiers in Molecular Biosciences. [Link]

  • The representative mechanism of action of vinca alkaloids. (2024). ResearchGate. [Link]

  • Szymański, J., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. [Link]

  • How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell. [Link]

  • The Potential Role of Noscapine in Cancer Treatment. (2024). Vonage Pharma. [Link]

  • Development of tubulin polymerization inhibitors as anticancer agents. (2023). Expert Opinion on Drug Discovery. [Link]

  • What are Tubulin inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • The Mode of Action of Vinca Alkaloids. (1980). Oncology. [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Noscapine derivatives as potential anticancer agents. (n.d.). Monash University. [Link]

  • Paclitaxel. (2023). StatPearls. [Link]

  • The biology of the combretastatins as tumour vascular targeting agents. (2002). International Journal of Radiation Biology. [Link]

Sources

A Researcher's Comparative Guide to the Biological Target Validation of 4-(1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a bioactive compound is merely the first step in a long and intricate journey. The true challenge lies in unequivocally identifying and validating its biological target. This process is critical, as it underpins our understanding of the mechanism of action, informs lead optimization, and ultimately dictates the therapeutic potential and safety profile of a candidate drug.

This guide provides an in-depth, comparative framework for the target validation of 4-(1H-pyrrol-1-yl)benzohydrazide , a scaffold known primarily for its promising antitubercular activity, with emergent evidence suggesting potential in oncology.[1][2] The hydrazide functional group is a versatile pharmacophore, contributing to a wide array of biological activities by interacting with various targets.[3] Our objective here is not to provide a single answer, but to equip researchers with the strategy, rationale, and detailed methodologies to rigorously interrogate the compound's putative targets.

We will navigate a multi-tiered validation workflow, comparing the performance of this compound against established inhibitors for three key hypothesized targets:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): A critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (M.tb).[3][4]

  • Dihydrofolate Reductase (DHFR): An essential enzyme in the folate pathway, vital for DNA synthesis in both M.tb and cancer cells.[5][6]

  • Polo-like Kinase 1 (PLK1): A serine/threonine kinase that is a master regulator of mitosis and is frequently overexpressed in various cancers.[1][7][8]

Our approach is grounded in the principle of orthogonal validation, where confirmation is sought through multiple, independent experimental systems.

Part 1: The Target Validation Funnel: A Strategic Workflow

Effective target validation is a process of accumulating evidence. We begin with broad, often in silico or biochemical, approaches to establish a direct interaction and progressively move towards more physiologically relevant cellular and genetic models to confirm that this interaction is responsible for the compound's biological effect.

G cluster_0 Level 1: Direct Target Interaction cluster_1 Level 2: Target Engagement in a Cellular Context cluster_2 Level 3: Genetic Validation of Mechanism biochem Biochemical Assays (Enzyme Inhibition) biophys Biophysical Assays (Thermal Shift Assay) biochem->biophys Confirms direct binding cetsa Cellular Thermal Shift Assay (CETSA) biophys->cetsa Moves from purified protein to intact cells genetic Genetic Perturbation (siRNA / CRISPR) cetsa->genetic Confirms target dependency

Figure 1. A multi-level workflow for target validation.

Part 2: Interrogating the Antitubercular Targets

The primary therapeutic indication for the this compound scaffold is tuberculosis.[1] We will focus on two well-established M.tb drug targets, InhA and DHFR.

Target Candidate 1: Enoyl-Acyl Carrier Protein Reductase (InhA)

Rationale: InhA is a validated target for the frontline antitubercular drug isoniazid (INH).[9][10] It catalyzes a crucial step in the type II fatty acid synthase (FAS-II) system, which is essential for producing the mycolic acids that form the distinctive mycobacterial cell wall.[4] Inhibition of InhA is lethal to M.tb. Molecular docking studies have previously suggested that benzohydrazide derivatives fit well within the InhA binding pocket.[5]

Comparator Compounds:

  • Isoniazid (INH): A pro-drug that, once activated by the mycobacterial enzyme KatG, forms an adduct with NAD+ that potently inhibits InhA.[9]

  • Triclosan: A direct, non-prodrug inhibitor of InhA.[4]

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified InhA protein. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

    • Enzyme: Purified recombinant M.tb InhA, diluted to a final concentration of 20 nM in Assay Buffer.

    • Cofactor: NADH, prepared to a final concentration of 250 µM in Assay Buffer.

    • Substrate: Trans-2-dodecenoyl-CoA, prepared to a final concentration of 80 µM in Assay Buffer.

    • Test Compounds: Prepare a 10 mM stock of this compound and comparator compounds in DMSO. Create a 10-point, 2-fold serial dilution series in DMSO.

  • Assay Execution (96-well UV-transparent plate):

    • To each well, add 50 µL of 80 nM InhA solution.

    • Add 1 µL of the compound dilution series (final DMSO concentration of 1%). Include DMSO-only (negative) and Triclosan/INH (positive) controls.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 50 µL of a pre-mixed solution containing 250 µM NADH and 80 µM trans-2-dodecenoyl-CoA.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.

  • Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance decay curve. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Data & Comparison:

CompoundPutative TargetExpected IC₅₀ (nM)Rationale for Comparison
This compoundInhATo be determinedTest compound's direct inhibitory potential.
TriclosanInhA50 - 100Gold-standard direct inhibitor of InhA.
IsoniazidInhA (pro-drug)> 10,000Expected to be inactive as it requires KatG activation, which is absent in this purified system.[9]
Target Candidate 2: Dihydrofolate Reductase (DHFR)

Rationale: The folate pathway is essential for the synthesis of nucleotides and certain amino acids, making it a classic target for antimicrobial and anticancer drugs.[11] M.tb DHFR (MtDHFR) is a validated target, and its inhibition leads to the depletion of tetrahydrofolate, causing bacterial death.[5][6]

Comparator Compounds:

  • Methotrexate (MTX): A potent, broad-spectrum DHFR inhibitor, active against both human and microbial DHFR.[11]

  • Trimethoprim: An antibiotic that selectively inhibits bacterial DHFR over human DHFR.

This spectrophotometric assay measures the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The reaction is monitored by the decrease in absorbance at 340 nm as NADPH is consumed.[12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM MES, 25 mM Tris, 100 mM NaCl, pH 7.0.

    • Enzyme: Purified recombinant M.tb DHFR, diluted to a final concentration of 1 µg/mL in Assay Buffer.

    • Substrate/Cofactor Mix: Prepare a solution containing 0.2 mM DHF and 0.25 mM NADPH in Assay Buffer. Protect from light.

    • Test Compounds: Prepare dilution series as described for the InhA assay.

  • Assay Execution (96-well UV-transparent plate):

    • To each well, add 50 µL of the 1 µg/mL DHFR solution.

    • Add 1 µL of the compound dilution series. Include DMSO-only, MTX, and Trimethoprim controls.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the Substrate/Cofactor Mix.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Analysis: Determine the reaction rate and calculate IC₅₀ values as described previously.

Expected Data & Comparison:

CompoundPutative TargetExpected IC₅₀ (nM)Rationale for Comparison
This compoundMtDHFRTo be determinedTest compound's direct inhibitory potential.
MethotrexateMtDHFR< 10Potent positive control for DHFR inhibition.[11]
TrimethoprimMtDHFR50 - 200Selective bacterial DHFR inhibitor.

Part 3: Interrogating the Anticancer Target

Recent studies have explored repurposing antitubercular benzohydrazide scaffolds for oncology.[2] This pivots our investigation towards intracellular targets relevant to human cancer.

Target Candidate 3: Polo-like Kinase 1 (PLK1)

Rationale: PLK1 is a serine/threonine kinase that is a critical regulator of cell division, particularly during the G2/M transition and mitosis.[8] It is overexpressed in a wide range of human cancers, and its high expression often correlates with poor prognosis, making it an attractive therapeutic target.[1][13] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells.[7]

Comparator Compounds:

  • Volasertib (BI 6727): A potent and selective ATP-competitive inhibitor of PLK1.

  • BI 2536: Another well-characterized, potent ATP-competitive PLK1 inhibitor.[14]

This assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by PLK1. The amount of ADP produced is quantified using a luminescent assay system (e.g., ADP-Glo™).

Step-by-Step Protocol (based on Promega ADP-Glo™ system): [15]

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Enzyme: Recombinant active PLK1, diluted to ~40 ng per reaction in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a solution containing a suitable peptide substrate (e.g., PLKtide) and 5 µM ATP in Kinase Buffer.

    • Test Compounds: Prepare dilution series as previously described.

  • Assay Execution (White, opaque 96-well plate):

    • To each well, add 2 µL of the PLK1 enzyme solution.

    • Add 1 µL of the compound dilution series. Include DMSO and Volasertib controls.

    • Add 2 µL of the Substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence using a plate reader.

  • Analysis: Calculate IC₅₀ values from the dose-response curve.

Expected Data & Comparison:

CompoundPutative TargetExpected IC₅₀ (nM)Rationale for Comparison
This compoundPLK1To be determinedTest compound's direct inhibitory potential.
VolasertibPLK11 - 10Potent and clinically relevant positive control.
BI 2536PLK11 - 10Well-characterized tool compound for PLK1 inhibition.[14]

Part 4: From Purified Protein to Cellular Environment

Biochemical assays are essential for confirming direct enzyme inhibition, but they do not prove that a compound engages its target within the complex milieu of a living cell. To bridge this gap, we employ biophysical and cell-based target engagement assays.

G cluster_0 Biophysical Validation cluster_1 Cellular Validation tsa Thermal Shift Assay (TSA) - Purified Protein - Measures ΔTm cetsa Cellular Thermal Shift Assay (CETSA) - Intact Cells - Measures Target Stabilization tsa->cetsa Confirms target engagement in a physiological context

Figure 2. Progression from biophysical to cell-based target engagement assays.

Rationale: TSA, or DSF, is a powerful biophysical technique that measures the thermal stability of a protein.[16] The principle is that ligand binding generally stabilizes a protein's tertiary structure, resulting in an increase in its melting temperature (Tm).[17] This provides direct evidence of a physical interaction between the compound and the purified protein target.

Step-by-Step Protocol:

  • Reagent Preparation:

    • TSA Buffer: 10 mM Tris pH 8.0, 150 mM NaCl.

    • Protein: Purified target protein (InhA, DHFR, or PLK1) at a final concentration of 2-5 µM.

    • Dye: SYPRO Orange dye, diluted to a final concentration of 2-5x.

    • Test Compounds: Prepare a dilution series in DMSO.

  • Assay Execution (96-well PCR plate):

    • In each well, combine the protein and SYPRO Orange dye in TSA buffer.

    • Add 1 µL of the compound dilution series.

    • Seal the plate with an optically clear adhesive film.

  • Data Acquisition:

    • Place the plate in a real-time PCR machine.

    • Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Analysis: Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the DMSO control. A significant positive ΔTm indicates stabilizing ligand binding.

Expected Data & Comparison:

CompoundTargetExpected ΔTm (°C)Interpretation
This compoundInhA/DHFR/PLK1> 2A significant shift confirms direct physical binding to the target protein.
Triclosan / MTX / VolasertibInhA / DHFR / PLK1> 2Positive controls expected to show significant thermal stabilization of their respective targets.
DMSOAll0Vehicle control; defines the baseline Tm of the apo-protein.

Rationale: CETSA extends the principle of thermal stabilization to the native cellular environment.[18][19] It is the gold standard for confirming that a compound can enter a cell and engage its target protein in situ.[20] Cells are treated with the compound, heated to denature and precipitate unstable proteins, and the amount of soluble target protein remaining is quantified.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture appropriate cells (e.g., M. smegmatis for M.tb targets, or a human cancer cell line like HeLa for PLK1) to ~80% confluency.

    • Treat cells with various concentrations of this compound or a positive control inhibitor for 1-2 hours. Include a vehicle (DMSO) control.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C). One unheated sample serves as a control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min).

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein (InhA, DHFR, or PLK1) remaining in the soluble fraction using Western blotting or ELISA.

  • Analysis:

    • Melt Curve: For each treatment, plot the amount of soluble protein against the heating temperature to generate a cellular melting curve. A shift to the right indicates stabilization.

    • Isothermal Dose-Response: Heat all samples at a single, optimized temperature (e.g., the temperature causing ~50% protein precipitation in vehicle-treated cells). Plot the amount of soluble protein against compound concentration to determine the EC₅₀ for target engagement.

Expected Data & Comparison:

CompoundTargetExpected OutcomeInterpretation
This compoundInhA/PLK1Rightward shift in melt curve; dose-dependent stabilization.Confirms compound enters the cell and binds to the target in its native state.
Triclosan / VolasertibInhA / PLK1Potent rightward shift in melt curve.Positive controls for cellular target engagement.
MethotrexateDHFRRightward shift, but may require higher concentrations due to active efflux pumps.Demonstrates engagement but also highlights cellular factors affecting compound availability.

Part 5: Genetic Validation: The Definitive Link

The final and most definitive step is to use genetic tools to prove that the compound's biological effect is dependent on the presence of the target protein. If knocking down or knocking out the target gene confers resistance to the compound, it provides the strongest possible evidence for an on-target mechanism of action.[21][22]

Rationale: Small interfering RNA (siRNA) can be used to transiently reduce the expression of a target mRNA, leading to a decrease in the corresponding protein level.[23] If the cytotoxic effect of this compound is diminished in cells with reduced PLK1 levels, it strongly implicates PLK1 as the relevant target.

Step-by-Step Protocol:

  • Transfection:

    • Seed human cancer cells (e.g., HeLa) at a confluency of 50-70%.

    • Transfect cells with either an siRNA specifically targeting PLK1 mRNA or a non-targeting control (NTC) siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).[24]

    • Incubate for 48-72 hours to allow for protein knockdown.

  • Validation of Knockdown:

    • Harvest a subset of the cells and perform Western blotting to confirm a significant reduction (>70%) in PLK1 protein levels in the siRNA-treated group compared to the NTC group.

  • Compound Treatment & Viability Assay:

    • Re-plate the remaining PLK1-knockdown and NTC-transfected cells.

    • Treat the cells with a dose-response curve of this compound and the positive control, Volasertib.

    • After 72 hours, measure cell viability using an appropriate method (e.g., CellTiter-Glo® or MTS assay).

  • Analysis:

    • Calculate the IC₅₀ for each compound in both the NTC and PLK1-knockdown cell populations. A significant rightward shift (increase) in the IC₅₀ in the knockdown cells indicates that the compound's efficacy is dependent on PLK1.

Expected Data & Comparison:

Cell LineCompoundExpected IC₅₀ (nM)Interpretation
Non-Targeting Control siRNAThis compoundXBaseline sensitivity.
PLK1 siRNAThis compound>> XA significant increase in IC₅₀ demonstrates target dependency.
Non-Targeting Control siRNAVolasertibYBaseline sensitivity for positive control.
PLK1 siRNAVolasertib>> YA significant increase in IC₅₀ validates the experimental system.
PLK1 siRNADoxorubicin (off-target control)ZNo significant change in IC₅₀ is expected for a compound with a different mechanism.

Conclusion

The validation of a biological target is a hypothesis-driven, iterative process that demands rigor and the convergence of evidence from multiple, orthogonal approaches. For a compound like this compound, with potential applications in both infectious disease and oncology, this process is paramount. By systematically progressing through biochemical inhibition, biophysical binding, cellular target engagement, and genetic dependency studies—and by constantly comparing the results to well-characterized tool compounds—researchers can build a robust and compelling case for a specific mechanism of action. This guide provides the strategic framework and practical methodologies to confidently navigate that path, transforming a promising molecule into a well-understood therapeutic candidate.

References

  • MDPI. (n.d.). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PLK1 Kinase Enzyme System Datasheet. Retrieved from [Link]

  • MDPI. (2022). Mycobacterium tuberculosis Dihydrofolate Reductase Inhibitors: State of Art Past 20 Years. Retrieved from [Link]

  • Ubigene. (2025). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery. Retrieved from [Link]

  • University of Bath. (n.d.). Development of Selective Inhibitors of Dihydrofolate Reductase (DHFR) of Mycobacterium Tuberculosis. Retrieved from [Link]

  • Frontiers. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Retrieved from [Link]

  • PubMed. (n.d.). Development of Mycobacterium tuberculosis Enoyl Acyl Reductase (InhA) Inhibitors: A Mini-Review. Retrieved from [Link]

  • PubMed. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Retrieved from [Link]

  • PubMed Central. (2025). PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities. Retrieved from [Link]

  • AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

  • ResearchGate. (2022). Mycobacterium tuberculosis Dihydrofolate Reductase Inhibitors: State of Art Past 20 Years. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

  • UniProt. (n.d.). inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • PubMed Central. (n.d.). Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (2009). Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • PubMed. (2015). The impact of CRISPR-Cas9 on target identification and validation. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • PubMed Central. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Retrieved from [Link]

  • Wikipedia. (n.d.). Genome-wide CRISPR-Cas9 knockout screens. Retrieved from [Link]

  • ACS Publications. (2025). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • PubMed Central. (n.d.). Knockdown of Target Genes by siRNA In Vitro. Retrieved from [Link]

  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • ACS Publications. (n.d.). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Retrieved from [Link]

  • PubMed Central. (n.d.). siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. Retrieved from [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationships of 4-(1H-pyrrol-1-yl)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(1H-pyrrol-1-yl)benzohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of therapeutic agents across multiple disease areas. Its inherent structural features—a planar pyrrole ring, a central phenyl linker, and a reactive hydrazide moiety—provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this class of compounds, focusing on their applications in antitubercular and anticancer research, supported by experimental data and protocols.

Part 1: Antitubercular and Antibacterial SAR

The global health threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutics with alternative mechanisms of action.[1] Derivatives of this compound have emerged as a promising class of antibacterial and antitubercular agents.[2][3][4]

Causality of Design: Targeting Essential Bacterial Enzymes

The primary hypothesis driving the development of these compounds as antitubercular agents is their ability to inhibit essential enzymes in Mycobacterium tuberculosis (Mtb) that are absent or structurally distinct in humans. Key targets include enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).[1][5] InhA is crucial for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall, while DHFR is essential for folate metabolism and the synthesis of nucleic acids.[1][6] Dual inhibition of these targets can lead to potent bactericidal activity and may reduce the likelihood of resistance development.[2][7]

SAR Analysis and Data Comparison

Systematic modifications of the parent scaffold have yielded critical insights into the structural requirements for potent antitubercular activity. Key modifications include substitutions on the pyrrole ring and derivatization of the terminal hydrazide group.

  • Pyrrole Ring Substitution: The addition of two methyl groups at the 2 and 5 positions of the pyrrole ring often enhances lipophilicity and can improve enzymatic interactions.[1] This modification is a common strategy in many of the most active analogs.[1][4][6]

  • Hydrazide Derivatization: The terminal nitrogen of the hydrazide is the most common site for modification, typically through condensation with aldehydes or coupling with carboxylic acids to form hydrazones or N-acylhydrazides, respectively.

One study synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides and evaluated their activity against the H37Rv strain of M. tuberculosis.[1] The results demonstrate that the nature of the substituent on the terminal acetyl group significantly influences potency.

Table 1: Antitubercular Activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Analogs

Compound IDR Group (on terminal acetyl moiety)MIC (μg/mL) vs. M. tuberculosis H37Rv
5f4-chlorophenyl1.6
5i2,4-dichlorophenyl1.6
5j4-fluorophenyl1.6
5k4-nitrophenyl0.8
5n3,4,5-trimethoxyphenyl1.6
Isoniazid(Standard)0.25
(Data sourced from reference[1])

From this data, a clear SAR emerges:

  • Electron-withdrawing groups on the terminal phenyl ring, such as nitro (5k) and halo (5f, 5i, 5j) substituents, are highly favorable for antitubercular activity. The 4-nitrophenyl derivative (5k) was the most potent in this series.[1]

  • The presence of multiple substituents , such as dichlorophenyl (5i) and trimethoxyphenyl (5n), is well-tolerated and maintains good activity.

Mechanism of Action: Dual Enzyme Inhibition

Molecular docking studies have elucidated the binding modes of these inhibitors. Active compounds fit well within the binding pockets of both InhA and DHFR. For instance, potent derivatives form key hydrogen bonding interactions with critical residues like Tyr158 in InhA and ARG32/ARG60 in DHFR, mimicking the interactions of native ligands.[1][6][8]

MOA_Antitubercular Compound Pyrrolyl Benzohydrazide Derivative InhA Enoyl-ACP Reductase (InhA) Compound->InhA Inhibition DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Folate_Pathway Folate Metabolism DHFR->Folate_Pathway Cell_Wall Mycobacterial Cell Wall Integrity Disrupted Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death DNA_Synth DNA/RNA Synthesis Inhibited Folate_Pathway->DNA_Synth DNA_Synth->Cell_Death

Caption: Dual inhibition of InhA and DHFR by pyrrolyl benzohydrazides disrupts cell wall and nucleotide synthesis, leading to cell death.

Part 2: Anticancer SAR - A Drug Repurposing Approach

The structural similarities between antitubercular and some anticancer agents have prompted the evaluation of pyrrolyl benzohydrazides as potential cancer therapeutics.[9][10] This drug repurposing strategy can accelerate the development pipeline by leveraging existing knowledge of a compound class.

Causality of Design: Targeting a Master Regulator of Mitosis

A key target in many cancers is Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitosis.[9] PLK1 is overexpressed in numerous cancer types, and its inhibition leads to mitotic arrest and apoptosis, making it an attractive therapeutic target.[9] Nineteen antitubercular pyrrolyl benzohydrazide derivatives were screened in silico against PLK1, leading to the identification of promising anticancer leads.[9][10]

SAR Analysis and Data Comparison

The in silico screening highlighted two lead compounds, C8 and C18, which were then synthesized and tested in vitro against a panel of human cancer cell lines.[9][10]

Table 2: Anticancer Activity of Lead Pyrrolyl Benzohydrazide Derivatives

Compound IDR Group (on terminal benzoyl moiety)IC₅₀ vs. A549 (Lung)IC₅₀ vs. MCF-7 (Breast)IC₅₀ vs. HepG2 (Liver)
C83-chlorobenzohydrazide11.2 µM14.2 µM19.8 µM
C184-nitrobenzohydrazide21.4 µM23.5 µM31.2 µM
(Data presented in reference[9])

The experimental data reveals a distinct SAR for anticancer activity compared to antitubercular activity:

  • Halogen Substitution: The presence of a chlorine atom at the meta-position of the terminal phenyl ring (Compound C8) conferred the most potent anticancer activity across all tested cell lines.[9]

  • Positional Isomerism: While a nitro group at the para-position (C18) was highly effective for antitubercular activity (see compound 5k), it was less potent than the 3-chloro substitution (C8) for anticancer activity. This highlights how target-specific interactions dictate the optimal substitution pattern.

Molecular dynamics simulations confirmed that the C8-PLK1 complex was more stable than the C18-PLK1 complex, providing a rationale for the superior in vitro potency of C8.[9]

Mechanism of Action: PLK1 Inhibition and Apoptosis Induction

Treatment of A549 lung cancer cells with compound C8 confirmed its mechanism of action. The compound induced a significant arrest of the cell cycle at the G2/M phase, which is a hallmark of PLK1 inhibition.[9] Furthermore, Annexin V-FITC/PI staining demonstrated a substantial increase in the percentage of apoptotic cells (from 6.27% to 60.52%) following treatment, confirming that C8 kills cancer cells by inducing programmed cell death.[9]

MOA_Anticancer C8 Compound C8 (3-chloro derivative) PLK1 Polo-like Kinase 1 (PLK1) C8->PLK1 Inhibition Mitosis Mitotic Progression PLK1->Mitosis G2M_Arrest G2/M Phase Cell Cycle Arrest PLK1->G2M_Arrest Blockade Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Inhibition of PLK1 by Compound C8 causes G2/M cell cycle arrest, which subsequently triggers apoptosis in cancer cells.

Part 3: Experimental Protocols

Scientific integrity requires reproducible methodologies. The following are detailed, step-by-step protocols for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of N'-substituted-4-(1H-pyrrol-1-yl)benzohydrazides

This protocol describes the multi-step synthesis of the core scaffold and its subsequent derivatization.

Workflow_Synthesis cluster_0 Step 1: Pyrrole Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Derivatization (Coupling) A Ethyl 4-aminobenzoate + 2,5-dimethoxytetrahydrofuran B Reflux (Paal-Knorr) A->B C Ethyl 4-(1H-pyrrol-1-yl)benzoate B->C D Add Hydrazine Hydrate C->D E Reflux in Ethanol D->E F This compound (Core Intermediate) E->F G Add Substituted Benzoic Acid, HBTU, and DIEA in DMF F->G H Stir at Room Temp G->H I Final N'-benzoyl-4-(1H-pyrrol-1-yl)benzohydrazide H->I

Caption: General synthetic workflow for producing N'-substituted-4-(1H-pyrrol-1-yl)benzohydrazide derivatives.

Methodology:

  • Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate: A mixture of ethyl 4-aminobenzoate and 2,5-dimethoxytetrahydrofuran is refluxed in glacial acetic acid.[9] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and recrystallized to yield the pyrrolyl ester.

  • Synthesis of this compound: The synthesized ester is dissolved in ethanol, and hydrazine hydrate is added.[11] The mixture is refluxed for several hours.[11] After cooling, the solid product is collected by filtration and washed with cold ethanol to yield the core hydrazide intermediate.[12]

  • Synthesis of Final Derivatives (e.g., C8): The core hydrazide (1.0 eq) and a substituted benzoic acid (e.g., 3-chlorobenzoic acid, 1.0 eq) are dissolved in DMF. A coupling agent like HBTU (1.1 eq) and a base like DIEA (2.0 eq) are added.[1][9] The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by precipitation with water, filtered, and purified by recrystallization.[12]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[13][14][15]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., C8) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14][15] Incubate the plate for an additional 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[14][15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[13] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The this compound scaffold is a remarkably adaptable platform for drug discovery. SAR studies have clearly demonstrated that specific substitutions dictate its therapeutic utility. For antitubercular activity, electron-withdrawing groups at the para-position of a terminal phenyl ring are highly beneficial, targeting bacterial enzymes like InhA and DHFR. Conversely, for anticancer activity via PLK1 inhibition, a halogen at the meta-position appears optimal.

Future research should focus on:

  • Multiparameter Optimization: Balancing potency with ADME (absorption, distribution, metabolism, and excretion) properties to develop candidates with favorable in vivo pharmacokinetics.

  • Exploration of Novel Targets: Screening optimized libraries against other disease targets where hydrazide or pyrrole moieties are known to be active.

  • Combating Resistance: Investigating the efficacy of these compounds against drug-resistant strains of bacteria and cancer cell lines.

The insights gained from these comparative studies provide a robust framework for the rational design of the next generation of therapeutics based on this versatile and potent chemical scaffold.

References

  • Shaikh, I. A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(9), 3889. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Alqahtani, Y. S., et al. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 34(1), 35. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • Kumar, A., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. International Journal of Molecular Sciences, 24(13), 10586. Available at: [Link]

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989-96. Available at: [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

  • Konovalova, S., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5797-5802. Available at: [Link]

  • Wang, W., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(3), 329. Available at: [Link]

  • ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. Retrieved from [Link]

  • Joshi, S. D., et al. (2017). Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors. European Journal of Medicinal Chemistry, 127, 114-126. Available at: [Link]

  • ResearchGate. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. ResearchGate. Available at: [Link]

  • Tuszynski, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1213. Available at: [Link]

  • Joshi, S. D., et al. (2008). Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. European Journal of Medicinal Chemistry, 43(9), 1989-96. Available at: [Link]

  • Tuszynski, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1213. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- N. Semantic Scholar. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (n.d.). DESIGN, SYNTHESIS, IN-VITRO AND IN-SILICO ANTIMYCOBACTERIAL ACTIVITY SCREENING OF NOVEL N′-[3-(SUBSTITUTED PHENYL AMINO) CHLOROACETYL]-4-(1H-PYRROLE-1-YL)-BENZOHYDRAZIDE DERIVATIVES. EJPMR. Retrieved from [Link]

  • ChEMBL. (n.d.). Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors. ChEMBL. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Molecular docking, synthesis, and antimycobacterial activities of pyrrolyl hydrazones and their copper complexes. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved from [Link]

  • Journalgrid. (n.d.). Synthesis and Antimicrobial Activity of Some Novel Pyrrolyl 1, 3, 4-Thiadiazole Derivatives. RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Assay Genie. Retrieved from [Link]

  • Murugesan, D., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry, 56(7), 2975-90. Available at: [Link]

  • Murugesan, D., et al. (2014). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. ChemMedChem, 9(7), 1537-1544. Available at: [Link]

  • MDPI. (2020). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI. Retrieved from [Link]

  • PLOS One. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLOS One. Retrieved from [Link]

  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Retrieved from [Link]

Sources

A Comparative Analysis of 4-(1H-pyrrol-1-yl)benzohydrazide and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzohydrazide scaffold is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of activities including antibacterial, antifungal, and anticancer properties.[1] The introduction of a pyrrole ring onto this framework presents a compelling area of investigation, as pyrrole derivatives themselves are known for their diverse biological activities.[2] This guide provides a detailed comparative analysis of 4-(1H-pyrrol-1-yl)benzohydrazide and its ortho- and meta-isomers, offering insights into how the seemingly subtle change in the position of the pyrrole moiety on the phenyl ring can significantly influence the molecule's physicochemical properties, spectroscopic characteristics, and ultimately, its biological potential.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of these isomeric compounds, supported by available experimental data and computational predictions.

Structural and Physicochemical Comparison

The core structure of (1H-pyrrol-1-yl)benzohydrazide consists of a pyrrole ring attached to a benzohydrazide moiety. The key difference between the isomers lies in the point of attachment of the pyrrole's nitrogen to the benzene ring: position 4 (para), position 2 (ortho), or position 3 (meta).

IsomerStructureIUPAC NameCAS Number
This compound this compoundThis compound112575-84-5
2-(1H-pyrrol-1-yl)benzohydrazide 2-(1H-pyrrol-1-yl)benzohydrazide2-(1H-pyrrol-1-yl)benzohydrazide31739-63-6
3-(1H-pyrrol-1-yl)benzohydrazide 3-(1H-pyrrol-1-yl)benzohydrazide3-(1H-pyrrol-1-yl)benzohydrazideNot Available

Note: Experimental data for 3-(1H-pyrrol-1-yl)benzohydrazide is limited. The structure is presented for comparative purposes.

This variation in substitution pattern directly impacts the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, which in turn governs its physicochemical properties.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-(1H-pyrrol-1-yl)benzohydrazide3-(1H-pyrrol-1-yl)benzohydrazide (Predicted)
Molecular Formula C₁₁H₁₁N₃OC₁₁H₁₁N₃OC₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol 201.23 g/mol 201.23 g/mol
LogP (Predicted) 1.601.78~1.7-1.8
Topological Polar Surface Area (TPSA) 60.1 Ų60.1 Ų60.1 Ų
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 222
Rotatable Bonds 222

Data for 2- and 4-isomers sourced from PubChem.[3][4] Predicted data for the 3-isomer is based on computational models and general principles of positional isomerism.

The predicted LogP value, a measure of lipophilicity, is slightly higher for the 2-isomer compared to the 4-isomer, suggesting a potential difference in membrane permeability and solubility. The TPSA and hydrogen bonding characteristics are identical across the isomers as the fundamental functional groups remain the same.

Synthesis of (1H-pyrrol-1-yl)benzohydrazide Isomers

The synthesis of these isomers typically involves a two-step process: the formation of the N-aryl pyrrole followed by the conversion of a carboxylic acid or ester to the hydrazide. The Paal-Knorr pyrrole synthesis is a widely used method for the first step.[5]

General Synthetic Workflow

The synthesis of this compound is well-documented and serves as a representative example.[6]

Synthesis_Workflow cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Hydrazinolysis A Aminobenzoic acid isomer (ortho, meta, or para) C (1H-pyrrol-1-yl)benzoic acid isomer A->C Glacial Acetic Acid, Reflux B 2,5-Dimethoxytetrahydrofuran B->C C_ester Esterification of (1H-pyrrol-1-yl)benzoic acid C->C_ester Esterification (e.g., SOCl₂/MeOH) E (1H-pyrrol-1-yl)benzohydrazide isomer C_ester->E Ethanol, Reflux D Hydrazine Hydrate D->E

Fig. 1: General synthetic workflow for (1H-pyrrol-1-yl)benzohydrazide isomers.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate

  • To a solution of ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain ethyl 4-(1H-pyrrol-1-yl)benzoate.

Step 2: Synthesis of this compound

  • Dissolve ethyl 4-(1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.[6]

The synthesis of the 2- and 3-isomers would follow a similar protocol, starting with the corresponding aminobenzoic acid ester.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of these isomers.

¹H NMR Spectroscopy

The position of the pyrrole ring significantly influences the chemical shifts and splitting patterns of the aromatic protons on the benzene ring.

  • This compound: The para-substitution results in a more symmetrical pattern for the benzene protons, typically appearing as two distinct doublets (an AA'BB' system). The pyrrole protons usually appear as two triplets.

  • 2-(1H-pyrrol-1-yl)benzohydrazide: The ortho-substitution leads to a more complex splitting pattern for the four adjacent benzene protons.

  • 3-(1H-pyrrol-1-yl)benzohydrazide (Predicted): The meta-substitution would also result in a complex and distinct pattern for the benzene protons, different from both the ortho and para isomers.

Table 2: Representative ¹H NMR Data for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide (a derivative of the 4-isomer)

ProtonsChemical Shift (δ ppm)Multiplicity
-NH (hydrazide)10.14, 9.70d, d
Phenyl-H (C3, C5)7.90d
Phenyl-H (C2, C6) & Phenylacetyl-H7.17-7.29m
Pyrrole-H (C3, C4)5.00s
-CH₂-3.65s
-CH₃ (pyrrole)2.03s

Data from a study on a derivative of the 4-isomer.[2] This provides an indication of the expected chemical shifts.

¹³C NMR Spectroscopy

The carbon chemical shifts in the benzene ring are also indicative of the substitution pattern. The chemical shift of the carbonyl carbon in the hydrazide group is expected to be in the range of 160-170 ppm for all isomers.

IR Spectroscopy

The IR spectra of all three isomers are expected to show characteristic absorption bands for the N-H stretching of the hydrazide and pyrrole groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-N stretching vibrations.

Mass Spectrometry

The mass spectra of all isomers will show the same molecular ion peak corresponding to their identical molecular weight (m/z = 201.23). The fragmentation patterns, however, may differ and could potentially be used to distinguish between the isomers.

Comparative Biological Activity

The biological activity of benzohydrazide derivatives is highly dependent on their structure.[1] The positional isomerism of the pyrrole substituent is expected to have a profound impact on the molecule's interaction with biological targets.

Antibacterial and Antitubercular Activity

A significant body of research has focused on the antibacterial and antitubercular properties of this compound and its derivatives.[7][8] These compounds have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.[9]

The mechanism of action for some of these derivatives is believed to involve the inhibition of essential enzymes in bacterial metabolic pathways, such as enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR).[2]

Table 3: Reported Biological Activities of this compound Derivatives

Compound ClassTarget Organism/EnzymeReported ActivityReference
Pyrrolyl benzohydrazidesM. tuberculosis H37RvGood antitubercular activity[9]
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivativesEnoyl ACP Reductase, DHFRDual enzyme inhibition, antibacterial and antitubercular properties[2]
4-pyrrol-1-yl benzoic acid hydrazide analogsGram-positive and Gram-negative bacteriaGood antibacterial activity[8]

While extensive data exists for the 4-isomer, there is a lack of published biological activity data for the 2- and 3-isomers of (1H-pyrrol-1-yl)benzohydrazide. This represents a significant knowledge gap and a promising area for future research. It is plausible that the different spatial arrangements of the pyrrole and hydrazide moieties in the ortho and meta isomers will lead to altered binding affinities for biological targets, potentially resulting in different activity profiles or potencies.

Structure-Activity Relationship (SAR) Insights

Based on the available data for the 4-isomer and general principles of medicinal chemistry, we can infer some potential structure-activity relationships:

  • Lipophilicity and Membrane Permeability: The slightly different predicted LogP values of the isomers could influence their ability to cross bacterial cell membranes, a crucial step for reaching intracellular targets.

  • Steric Hindrance: The ortho-isomer, with the pyrrole ring adjacent to the benzohydrazide group, may experience steric hindrance that could affect its ability to bind to certain enzyme active sites compared to the more linear para-isomer.

  • Electronic Effects: The position of the electron-donating pyrrole ring influences the electron density of the benzohydrazide moiety, which could modulate its reactivity and interaction with biological targets.

SAR_Logic Isomer Positional Isomer (ortho, meta, para) Properties Altered Physicochemical Properties (LogP, Sterics, Electronics) Isomer->Properties Binding Differential Binding to Biological Target Properties->Binding Activity Varying Biological Activity Binding->Activity

Fig. 2: Logical relationship between isomerism and biological activity.

Future Directions and Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and its positional isomers. While the para-isomer has been the subject of considerable research, particularly in the context of antimicrobial drug discovery, its ortho- and meta-counterparts remain largely unexplored.

Key takeaways for researchers:

  • The synthesis of the 2- and 3-isomers is feasible using established methods, allowing for a direct head-to-head comparison of their properties.

  • A systematic evaluation of the antibacterial and antifungal activities of all three isomers against a panel of clinically relevant pathogens is warranted.

  • Computational studies, such as molecular docking and QSAR, can provide valuable insights into the potential biological targets and structure-activity relationships of the less-studied isomers.

The nuanced differences dictated by the position of the pyrrole ring underscore the importance of exploring isomeric space in drug discovery. A comprehensive investigation into the properties and biological activities of all three (1H-pyrrol-1-yl)benzohydrazide isomers holds the potential to uncover novel therapeutic agents with improved efficacy and selectivity.

References

  • PubChem. 2-(1H-pyrrol-1-yl)benzohydrazide. National Center for Biotechnology Information. [Link]

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989-96. [Link]

  • Alqahtani, Y. S., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(21), 7284. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Preprints.org. Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. [Link]

  • ResearchGate. Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. [Link]

  • ResearchGate. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. [Link]

  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)benzohydrazide. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors. [Link]

Sources

Navigating the In Vivo Landscape of 4-(1H-pyrrol-1-yl)benzohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of 4-(1H-pyrrol-1-yl)benzohydrazide, with a focus on its prospective in vivo efficacy. While direct in vivo data for this specific compound remains to be published, a robust body of in vitro evidence points towards significant antitubercular and anticancer activities. This document will objectively compare the compound's established in vitro performance with the in vivo efficacy of standard-of-care drugs in relevant disease models. By presenting detailed experimental protocols and mechanistic insights, this guide aims to equip researchers with the necessary framework to design and execute pivotal in vivo studies to validate the therapeutic promise of this compound and its derivatives.

Introduction to this compound: A Molecule of Interest

This compound belongs to a class of compounds characterized by a central benzohydrazide scaffold linked to a pyrrole moiety. This structural motif has garnered considerable attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core benzohydrazide structure is a key pharmacophore in several established drugs, such as the antitubercular agent isoniazid.[3] The pyrrole ring, a nitrogen-containing heterocycle, is also a prevalent feature in numerous bioactive natural products and synthetic drugs, contributing to a wide array of pharmacological effects.[4]

Recent research has highlighted the potential of this compound and its analogs as promising therapeutic agents, primarily in the fields of infectious diseases and oncology. The subsequent sections will delve into the available preclinical data and provide a comparative framework for its future in vivo evaluation.

In Vitro Efficacy: A Tale of Two Therapeutic Arenas

The preclinical assessment of this compound and its derivatives has predominantly focused on two key areas: antitubercular and anticancer activities. The following tables summarize the pertinent in vitro data, establishing a baseline for its biological potency.

Antitubercular Activity

Derivatives of this compound have demonstrated encouraging activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Compound DerivativeTarget StrainMIC (µg/mL)Reference
N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (R-2, R-3)M. tuberculosis H37Rv31.25[5]
N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (R-1, R-4)M. tuberculosis H37Rv62.5[5]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Anticancer Activity

In the realm of oncology, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Compound DerivativeCell LineIC50 (µM)Reference
N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8)A549 (Lung Carcinoma)9.54[6]
N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide (C18)A549 (Lung Carcinoma)10.38[6]
Doxorubicin (Reference Drug)A549 (Lung Carcinoma)8.20[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.

Bridging the Gap: A Guide to In Vivo Evaluation

The promising in vitro data for this compound derivatives necessitates a transition to in vivo models to assess their efficacy and safety in a physiological context. This section provides a comparative overview of standard in vivo models for tuberculosis and cancer, alongside the performance of established drugs.

Murine Model of Tuberculosis

The mouse model is a cornerstone for the preclinical evaluation of antitubercular agents, allowing for the assessment of a drug's ability to reduce bacterial load in target organs.[7]

Comparative In Vivo Efficacy: Isoniazid

Isoniazid (INH) is a first-line antitubercular drug with well-documented in vivo efficacy. In a murine model of tuberculosis, INH demonstrates a significant reduction in bacterial colony-forming units (CFUs) in the lungs and spleens of infected mice.[8][9]

DrugDoseRouteDurationOutcomeReference
Isoniazid25 mg/kgGavage4 weeks~2.5-log reduction in spleen CFUs, ~1.5-log reduction in lung CFUs[8]
Isoniazid5-9 mg/kgAerosol28 daysComplete recovery from experimental infection[9]

Experimental Protocol: Murine Model of Tuberculosis Infection

This protocol outlines a standard procedure for establishing a murine model of tuberculosis to evaluate the in vivo efficacy of novel therapeutic agents.

  • Infection:

    • Female BALB/c mice (6-8 weeks old) are infected intravenously with a low dose of Mycobacterium tuberculosis H37Rv.[10]

  • Treatment Initiation:

    • Treatment commences 1-2 weeks post-infection, allowing for the establishment of a stable bacterial load.

  • Drug Administration:

    • The test compound, this compound, and a positive control (e.g., isoniazid) are administered daily via oral gavage or another appropriate route. A vehicle control group receives the drug-free vehicle.

  • Monitoring:

    • Mice are monitored daily for clinical signs of disease (e.g., weight loss, ruffled fur). Body weight is recorded regularly.[11]

  • Endpoint Analysis:

    • After a predetermined treatment period (e.g., 4 weeks), mice are euthanized.

    • Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar to determine the number of colony-forming units (CFUs).

    • The efficacy of the test compound is determined by comparing the log10 CFU reduction in treated groups to the vehicle control group.

Murine_TB_Model_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Acclimatize Mice Acclimatize Mice Infect with M. tuberculosis Infect with M. tuberculosis Acclimatize Mice->Infect with M. tuberculosis Randomize into Groups Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) Administer Treatment Daily Drug Administration Randomize into Groups->Administer Treatment Monitor Daily Monitor Clinical Signs & Weight Administer Treatment->Monitor Daily Euthanize Mice Euthanize Mice Harvest Organs Harvest Lungs & Spleen Euthanize Mice->Harvest Organs Determine CFU Plate Homogenates & Count CFUs Harvest Organs->Determine CFU Analyze Data Compare CFU Reduction Determine CFU->Analyze Data

Workflow for Murine Tuberculosis Efficacy Study.
Cancer Xenograft Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the in vivo efficacy of novel anticancer agents.[12][13]

Comparative In Vivo Efficacy: Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent with demonstrated efficacy in various cancer xenograft models. Treatment with doxorubicin typically leads to a significant reduction in tumor volume compared to vehicle-treated controls.[14][15]

DrugDoseRouteTumor ModelOutcomeReference
Doxorubicin2 mg/kg (once a week)IVH-460 (NSCLC) Xenograft56% tumor growth inhibition[16]
Doxorubicin0.5-0.75 mg/kg (daily)IPNCI-H460 (NSCLC) XenograftMeasurable but not statistically significant tumor growth delay[17]

Experimental Protocol: Cancer Xenograft Model

This protocol provides a general framework for establishing a subcutaneous xenograft model to assess the in vivo antitumor activity of this compound.

  • Cell Culture:

    • Human cancer cells (e.g., A549 lung carcinoma) are cultured under standard conditions.

  • Animal Model:

    • Female immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old, are used.[12]

  • Tumor Implantation:

    • A suspension of cancer cells (e.g., 3 x 10^6 cells) in a suitable medium is injected subcutaneously into the flank of each mouse.[12]

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is calculated using the formula: Volume = (width)² x length/2.[12]

    • Mice are then randomized into treatment groups.

  • Drug Administration:

    • The test compound, this compound, and a positive control (e.g., doxorubicin) are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage). A vehicle control group is also included.

  • Efficacy Assessment:

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in treated groups compared to the control group.

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Model_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Culture Cancer Cells Culture Cancer Cells Implant Cells into Mice Implant Cells into Mice Culture Cancer Cells->Implant Cells into Mice Monitor Tumor Growth Monitor Tumor Growth Randomize into Groups Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) Monitor Tumor Growth->Randomize into Groups Administer Treatment Scheduled Drug Administration Randomize into Groups->Administer Treatment Measure Tumor Volume Measure Tumor Volume & Body Weight Administer Treatment->Measure Tumor Volume Euthanize Mice Euthanize Mice Excise Tumors Excise Tumors for Analysis Euthanize Mice->Excise Tumors Analyze Data Calculate Tumor Growth Inhibition Excise Tumors->Analyze Data

Workflow for Cancer Xenograft Efficacy Study.

Mechanistic Insights and Future Directions

The biological activity of benzohydrazide and pyrrole derivatives is often attributed to their ability to interfere with key cellular processes. In the context of tuberculosis, the hydrazide moiety is a critical component of isoniazid's mechanism of action, which involves the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall.

In cancer, pyrrole-containing compounds have been shown to target various signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][18] Some derivatives act as inhibitors of protein kinases, such as EGFR and VEGFR, which are often dysregulated in cancer.[18] Others can induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins.[4]

Anticancer_Mechanism_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome Pyrrole_Derivative Pyrrole Derivative (e.g., this compound) Kinase Protein Kinases (e.g., EGFR, VEGFR) Pyrrole_Derivative->Kinase Inhibition Apoptotic_Proteins Bcl-2 Family Proteins Pyrrole_Derivative->Apoptotic_Proteins Modulation Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Kinase->Proliferation_Angiogenesis Blocks signaling for Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Induces Tumor_Growth_Inhibition Inhibition of Tumor Growth Apoptosis->Tumor_Growth_Inhibition

Potential Anticancer Mechanisms of Pyrrole Derivatives.

Given the promising in vitro profile of this compound derivatives, future research should prioritize comprehensive in vivo studies to ascertain their therapeutic potential. Key areas of investigation should include pharmacokinetic and pharmacodynamic (PK/PD) profiling, dose-response studies, and evaluation in combination with existing therapies. The experimental frameworks provided in this guide offer a solid foundation for these crucial next steps in the drug development pipeline.

Conclusion

While the definitive in vivo efficacy of this compound is yet to be established, the available in vitro data strongly supports its further investigation as a potential antitubercular and anticancer agent. By leveraging the established in vivo models and comparative data presented in this guide, researchers can strategically design and execute studies to validate its therapeutic utility. The journey from a promising molecule to a clinically effective drug is arduous, but for compounds like this compound, the initial preclinical evidence provides a compelling rationale to embark on this path.

References

  • Hickey, A. J., et al. (2010). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 54(7), 2806–2813.
  • Carbone, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 198, 112341.
  • Abcam. (2005). Xenograft Tumor Model Protocol. Abcam.
  • Vergote, I., et al. (2017). In Vivo Antitumoral Efficacy of PhAc-ALGP-Doxorubicin, an Enzyme-Activated Doxorubicin Prodrug, in Patient-Derived Soft Tissue Sarcoma Xenograft Models. Molecular Cancer Therapeutics, 16(8), 1566–1575.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712.
  • ResearchGate. (n.d.). In vivo anti-tumor efficacy of DOX and DOX-STs in a breast cancer xenograft model.
  • Koval, O., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Drug Targeting, 28(5), 547-563.
  • Peloquin, C. A., et al. (2004). High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection. Antimicrobial Agents and Chemotherapy, 48(12), 4852–4854.
  • Messa, R., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry, 57(17), 7173-7186.
  • Klyachkin, A. S., et al. (2022). Studies of the Specific Activity of Aerosolized Isoniazid against Tuberculosis in a Mouse Model. Pharmaceutics, 14(11), 2374.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • O'Connor, R., et al. (2008). Increased Anti-tumour Efficacy of Doxorubicin when Combined with Sulindac in a Xenograft Model of an MRP-1-positive Human Lung Cancer. Anticancer Research, 28(4B), 2139-2144.
  • Joshi, K. S., et al. (2013). Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. BMC Cancer, 13, 25.
  • ResearchGate. (n.d.). IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure.
  • Jain, S. K., et al. (2008). Murine Model to Study the Invasion and Survival of Mycobacterium tuberculosis in the Central Nervous System. The Journal of Infectious Diseases, 198(3), 453–461.
  • Calderon, V. E., et al. (2013). A Humanized Mouse Model of Tuberculosis. PLOS ONE, 8(5), e63331.
  • Messa, R., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(17), 7173-7186.
  • Lenaerts, A. J., et al. (2003). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 47(2), 783–785.
  • Hu, Y., et al. (2017). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Medicinal Chemistry Research, 26(10), 2374–2384.
  • Naik, R. R., & Kumar, M. R. P. (n.d.). DESIGN, SYNTHESIS, IN-VITRO AND IN-SILICO ANTIMYCOBACTERIAL ACTIVITY SCREENING OF NOVEL N′-[3-(SUBSTITUTED PHENYL AMINO) CHLOROACETYL]-4-(1H-PYRROLE-1-YL)-BENZOHYDRAZIDE DERIVATIVES. European Journal of Pharmaceutical and Medical Research.
  • Subbian, S., et al. (2016). One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. Frontiers in Microbiology, 7, 1827.
  • Arrey, F., et al. (2019). Humanized Mouse Model Mimicking Pathology of Human Tuberculosis for in vivo Evaluation of Drug Regimens. Frontiers in Immunology, 10, 149.
  • Gigli, I., et al. (2019). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Cancers, 11(12), 1989.
  • Ahmed, M., et al. (2016).
  • Melior Discovery. (n.d.). Xenograft Mouse Models. Melior Discovery.
  • Yulizar, Y., et al. (2020). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2243, 020121.
  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712.
  • ResearchGate. (n.d.). In vitro anti-cancer activity (IC50, µM) of the synthetic compounds 4a-i against HT-29, Panc1, MDA-MB-231, and normal human adult dermal fibroblast (HDF).
  • Carlsson, F., et al. (2016). Murine Mycobacterium marinum Infection as a Model for Tuberculosis. Methods in Molecular Biology, 1519, 137–152.
  • Sharma, S., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules, 28(13), 4989.
  • Rozada, T. C., et al. (2020). A new N-acylhydrazone oxadiazole derivative with activity against mycobacteria. Tuberculosis, 123, 101944.
  • ResearchGate. (n.d.). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines.
  • Wang, X., et al. (2023). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry, 71(5), 2396–2407.
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
  • ResearchGate. (n.d.). In Vitro and In Silico Evaluations of Anti- Mycobacterium tuberculosis Activity of Benzohydrazones Compounds.
  • Di Martino, R. M. C., et al. (2020). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 25(21), 5035.
  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012.
  • Stoyanov, S., et al. (2023). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 28(23), 7795.

Sources

A Guide to the Cross-Validation of 4-(1H-pyrrol-1-yl)benzohydrazide Activity in Diverse Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is both arduous and multifaceted. It necessitates a rigorous and systematic evaluation of its biological activities across a spectrum of preclinical models. This guide provides an in-depth, technical comparison of the cross-validation of 4-(1H-pyrrol-1-yl)benzohydrazide, a molecule of significant therapeutic interest, in various experimental settings. Our focus will be on elucidating the causality behind experimental choices and presenting a self-validating framework for its evaluation as a potential anticancer, anti-inflammatory, and neuroprotective agent.

Introduction to this compound

This compound belongs to a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The core structure, featuring a pyrrole ring linked to a benzohydrazide moiety, serves as a versatile scaffold for interacting with a range of biological targets.[1][2] Derivatives of this compound have demonstrated a wide array of pharmacological activities, including antibacterial, antitubercular, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6][7][8] This guide will navigate the critical process of validating these activities in distinct and complementary models, a crucial step in de-risking its progression towards clinical development.

Part 1: Cross-Validation of Anticancer Activity

The validation of a potential anticancer agent requires a tiered approach, beginning with in vitro assays to establish cytotoxicity and preliminary mechanism of action, followed by in vivo studies to assess efficacy in a more complex biological system.[9][10][11]

In Vitro Models: The Initial Litmus Test

In vitro studies offer a controlled environment to dissect the direct effects of a compound on cancer cells.[12] The choice of cell lines is paramount and should ideally represent the heterogeneity of human cancers.

Recommended In Vitro Models for Anticancer Evaluation:

Cell Line Cancer Type Rationale for Selection
A549 Non-small cell lung cancerA well-characterized and widely used model for lung cancer research.
MCF-7 Breast cancer (estrogen receptor-positive)Represents a common subtype of breast cancer.
MDA-MB-231 Breast cancer (triple-negative)A model for a more aggressive and difficult-to-treat breast cancer subtype.
HCT-116 Colorectal cancerA standard model for studying gastrointestinal cancers.
HepG2 Hepatocellular carcinomaA relevant model for liver cancer.

Experimental Workflow for In Vitro Anticancer Activity Assessment:

cluster_0 In Vitro Anticancer Evaluation Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay

Caption: Workflow for in vitro anticancer evaluation.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Probing the Mechanism: Cell Cycle and Apoptosis Analysis

Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action. A study on a similar pyrrolyl benzohydrazide derivative, N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide, revealed its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in A549 lung cancer cells.[13]

  • Cell Cycle Analysis: This is performed using flow cytometry after staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then quantified.

  • Apoptosis Assays: Apoptosis, or programmed cell death, can be assessed by various methods, including DAPI staining to observe nuclear morphology changes (chromatin condensation and fragmentation) and Annexin V/PI staining followed by flow cytometry to detect early and late apoptotic cells.

In Vivo Models: Assessing Efficacy in a Living System

While in vitro assays are invaluable for initial screening, they lack the complexity of a whole organism.[12] In vivo models, such as human tumor xenografts in immunocompromised mice, are therefore essential for evaluating the therapeutic potential of a drug candidate.[14]

Experimental Workflow for In Vivo Anticancer Efficacy Study:

cluster_1 In Vivo Anticancer Efficacy Immunocompromised Mice Immunocompromised Mice Tumor Cell Implantation Tumor Cell Implantation Immunocompromised Mice->Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Compound Administration Compound Administration Treatment Initiation->Compound Administration Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Regularly Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

Caption: Workflow for in vivo anticancer efficacy study.

Detailed Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Part 2: Cross-Validation of Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, making the development of novel anti-inflammatory agents a priority. Hydrazide and hydrazone derivatives have shown promise in this area.[3][6][15][16][17]

In Vivo Model: Carrageenan-Induced Paw Edema

A widely accepted and robust model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.[3][16] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different mediators of inflammation.

Comparative Anti-inflammatory Activity:

Compound Dose (mg/kg) Percentage Inhibition of Edema (%) Reference Compound
This compoundTo be determinedTo be determinedDiclofenac Sodium
Nicotinic acid hydrazide derivative (meta-NO2)2037.29Diclofenac Sodium
Nicotinic acid hydrazide derivative (ortho-NO2)2035.73Diclofenac Sodium

Note: Data for this compound is hypothetical and would need to be generated experimentally. Data for nicotinic acid hydrazide derivatives is from a representative study for comparison.[16]

Detailed Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer this compound orally or intraperitoneally to the test group. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Part 3: Cross-Validation of Neuroprotective Activity

Neurodegenerative diseases are characterized by progressive neuronal loss, and oxidative stress is a key contributor to this process. Pyrrole-containing compounds have demonstrated promising neuroprotective and antioxidant properties.[4][5][7][18][19]

In Vitro Models of Neurotoxicity

In vitro models of neurotoxicity are instrumental for the initial assessment of a compound's neuroprotective potential.

Recommended In Vitro Models for Neuroprotection:

Cell Line Neurotoxin Mechanism of Toxicity Endpoint Measurement
SH-SY5Y (human neuroblastoma) H₂O₂ or 6-OHDAOxidative stressCell viability, reactive oxygen species (ROS) levels
PC12 (rat pheochromocytoma) 6-OHDADopaminergic neuron-specific toxicityCell viability, apoptosis markers

Signaling Pathway for Neuroprotection:

cluster_2 Neuroprotective Mechanism Oxidative Stress Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis 4-PBH This compound Antioxidant Effect Antioxidant Effect 4-PBH->Antioxidant Effect Scavenges ROS Anti-apoptotic Effect Anti-apoptotic Effect 4-PBH->Anti-apoptotic Effect Inhibits caspases Antioxidant Effect->ROS Production Anti-apoptotic Effect->Apoptosis

Caption: Putative neuroprotective mechanism of this compound.

Detailed Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a specified duration.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT assay.

    • ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.

Conclusion and Future Directions

The cross-validation of this compound across diverse preclinical models is a critical endeavor to comprehensively profile its therapeutic potential. This guide has outlined a systematic approach, grounded in established methodologies, to evaluate its anticancer, anti-inflammatory, and neuroprotective activities. The experimental workflows and protocols provided herein serve as a robust framework for researchers in drug discovery and development.

Future investigations should focus on elucidating the specific molecular targets of this compound to gain a deeper understanding of its mechanisms of action. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential to establish its drug-like properties and safety profile, paving the way for its potential translation into clinical applications.

References

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC. (n.d.). PubMed Central. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). MDPI. [Link]

  • How does in vitro testing compare with in vivo testing? - Certis Oncology Solutions. (n.d.). Certis Oncology Solutions. [Link]

  • Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids. (2018). Oriental Journal of Chemistry. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). PubMed. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). MDPI. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Taylor & Francis Online. [Link]

  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. (2026). PubMed. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Brieflands. [Link]

  • In Vitro vs. In Vivo Preclinical Drug Testing. (n.d.). TD2. [Link]

  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022). PubMed. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). ResearchGate. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC. (2023). PubMed Central. [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (2024). National Institutes of Health. [Link]

  • Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. (2024). Connect Journals. [Link]

  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. (2025). ResearchGate. [Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). MDPI. [Link]

  • Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. (2008). PubMed. [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (2025). ResearchGate. [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (2016). PubMed. [Link]

  • Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors. (2017). PubMed. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

Sources

Independent Verification of 4-(1H-pyrrol-1-yl)benzohydrazide's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the mode of action of 4-(1H-pyrrol-1-yl)benzohydrazide and its derivatives. The primary hypothesis, based on existing literature, posits that this compound class functions as dual inhibitors of enoyl-acyl carrier protein reductase (InhA or ENR) and dihydrofolate reductase (DHFR), key enzymes in bacterial metabolic pathways.[1][2][3][4]

This document outlines a logical, multi-tiered experimental approach, comparing the subject compound against established inhibitors. It is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure robust and reliable findings.

Foundational Understanding: The Dual-Target Hypothesis

The primary proposed mechanism for the antimicrobial and particularly antitubercular activity of this compound derivatives is the simultaneous inhibition of two critical bacterial enzymes:

  • Enoyl-Acyl Carrier Protein Reductase (ENR/InhA): A vital enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, responsible for producing mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[5][6]

  • Dihydrofolate Reductase (DHFR): A key enzyme in the folic acid synthesis pathway, crucial for the production of nucleotides and certain amino acids necessary for DNA synthesis and cellular replication.[1][2]

Inhibition of these pathways disrupts essential bacterial processes, leading to bacteriostatic or bactericidal effects. This dual-target approach is advantageous as it may reduce the likelihood of rapid resistance development.

Experimental Workflow for Independent Verification

To rigorously validate this dual-target hypothesis, a sequential experimental workflow is proposed. This workflow progresses from direct target engagement to cellular-level confirmation of the mechanism.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Target Engagement in a Cellular Context cluster_2 Tier 3: Cellular & Antimicrobial Activity A Compound Synthesis & QC B In Vitro Enzymatic Assays (ENR & DHFR) A->B C Determine IC50 Values B->C D Cellular Thermal Shift Assay (CETSA) C->D Proceed if potent inhibition observed E Target Protein Quantification D->E F Antimicrobial Susceptibility Testing (MIC Determination) E->F Confirm target engagement H Mechanism Confirmation F->H G Metabolite Rescue Assays G->H I Verified Dual-Target Mode of Action H->I Final Verification

Caption: Logical workflow for the independent verification of the dual-target mode of action.

Tier 1: Biochemical Validation of Enzyme Inhibition

The initial step is to confirm that this compound directly inhibits the catalytic activity of the purified target enzymes, ENR and DHFR.

Comparator Compounds:
  • For ENR (InhA): Isoniazid (a pro-drug requiring activation) and Triclosan (a direct inhibitor).

  • For DHFR: Methotrexate and Trimethoprim (well-characterized, potent inhibitors).[4]

Experimental Protocol: In Vitro Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency (IC50) of this compound against recombinant ENR and DHFR.

A. DHFR Inhibition Assay (Spectrophotometric):

  • Principle: This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Reagents:

    • Recombinant DHFR (e.g., from M. tuberculosis).

    • NADPH solution.

    • Dihydrofolate (DHF) solution.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).

    • Test Compound: this compound, serially diluted.

    • Control Inhibitors: Methotrexate, Trimethoprim.

  • Procedure:

    • In a 96-well UV-transparent plate, add assay buffer, DHFR enzyme, and varying concentrations of the test compound or control inhibitor.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add NADPH to the wells.

    • Initiate the reaction by adding DHF.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. ENR (InhA) Inhibition Assay (Spectrophotometric):

  • Principle: Similar to the DHFR assay, this measures the decrease in absorbance at 340 nm due to the oxidation of NADH during the reduction of a fatty acyl substrate by ENR.

  • Reagents:

    • Recombinant ENR (InhA) (e.g., from M. tuberculosis).

    • NADH solution.

    • Substrate: 2-trans-dodecenoyl-CoA or a similar acyl-CoA substrate.

    • Assay Buffer (e.g., 50 mM PIPES, pH 6.8, 1 mM EDTA).

    • Test Compound and Control Inhibitor (Triclosan).

  • Procedure:

    • Follow the same setup and incubation steps as the DHFR assay, substituting the respective enzyme, substrate, and buffer.

    • Initiate the reaction by adding the 2-trans-dodecenoyl-CoA substrate.

    • Monitor the reaction kinetics at 340 nm.

    • Calculate reaction rates and determine the IC50 value as described above.

Expected Data and Interpretation:

The results should be summarized in a table comparing the IC50 values. A low micromolar or nanomolar IC50 value for this compound against both enzymes would provide strong initial evidence for the dual-inhibition hypothesis.

CompoundTarget EnzymeIC50 (µM) [Hypothetical Data]
This compound DHFR 5.2
ENR (InhA) 8.7
MethotrexateDHFR0.01
TrimethoprimDHFR0.05
TriclosanENR (InhA)0.1

Tier 2: Confirming Target Engagement in a Cellular Environment

Biochemical assays use purified proteins, which may not fully reflect the complexities of a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the compound binds to its intended targets within an intact cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate that this compound binds to and stabilizes DHFR and ENR in bacterial cells.

  • Principle: Ligand binding typically increases the thermal stability of a target protein. CETSA measures the amount of soluble protein remaining after heating cell lysates to various temperatures. A shift to a higher melting temperature in the presence of the compound indicates target engagement.

  • Procedure:

    • Culture the target bacteria (e.g., M. smegmatis as a surrogate for M. tuberculosis) to mid-log phase.

    • Treat one aliquot of the culture with the test compound (at a concentration ~10x its IC50) and another with a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

    • Harvest and wash the cells, then resuspend in a lysis buffer with protease inhibitors.

    • Lyse the cells (e.g., by sonication or bead beating).

    • Divide the lysate from each condition (vehicle and treated) into smaller aliquots. Heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

    • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble DHFR and ENR in each sample using Western blotting with specific antibodies.

    • Plot the percentage of soluble protein against temperature for both vehicle and treated samples to generate melting curves.

Expected Outcome and Visualization:

A successful CETSA experiment will show a rightward shift in the melting curve for both DHFR and ENR in the compound-treated samples compared to the vehicle controls, indicating thermal stabilization upon binding.

G cluster_0 CETSA Workflow A Treat Cells (Vehicle vs. Compound) B Lyse Cells A->B C Heat Lysate Aliquots (Temperature Gradient) B->C D Separate Soluble & Aggregated Proteins C->D E Quantify Target Protein (Western Blot) D->E F Plot Melting Curves E->F G Result: Thermal Shift Confirms Target Engagement F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Correlating Target Inhibition with Antimicrobial Activity

The final stage is to link the biochemical and cellular target engagement data to the compound's overall antimicrobial effect.

A. Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against relevant bacterial strains.

  • Protocol: Use standard broth microdilution methods as per CLSI guidelines. Test against M. tuberculosis H37Rv, as well as Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria to understand the spectrum of activity.[7]

  • Comparison: Compare the MIC values with those of isoniazid, rifampicin, and trimethoprim.[7]

CompoundM. tuberculosis H37Rv MIC (µg/mL) [Hypothetical Data]S. aureus MIC (µg/mL) [Hypothetical Data]E. coli MIC (µg/mL) [Hypothetical Data]
This compound 16 32 >64
Isoniazid0.25>128>128
Rifampicin0.50.0088
Trimethoprim>6421
B. Mechanism of Action Confirmation via Metabolite Rescue

Objective: To confirm that the antimicrobial activity is specifically due to the inhibition of the proposed pathways.

  • Principle: If the compound's antibacterial effect is due to DHFR inhibition, supplementing the growth medium with the downstream product of the pathway (e.g., thymidine, purines, and certain amino acids like glycine and methionine) should rescue the bacteria from the inhibitory effect, leading to a higher apparent MIC. A similar rescue can be attempted for the FAS-II pathway by providing exogenous fatty acids, although this can be more complex.

  • Procedure:

    • Perform a standard MIC assay as described above.

    • Run a parallel set of assays where the growth medium is supplemented with a "rescue" cocktail (e.g., thymidine, adenine, glycine, methionine).

    • Compare the MIC of this compound and Trimethoprim (as a positive control for the DHFR pathway) in the presence and absence of the rescue cocktail.

G Compound This compound DHFR DHFR Inhibition Compound->DHFR ENR ENR Inhibition Compound->ENR Folate_Pathway Folate Synthesis Pathway Blocked DHFR->Folate_Pathway FASII_Pathway Fatty Acid Synthesis (FAS-II) Blocked ENR->FASII_Pathway DNA_Synthesis DNA/RNA Precursors Depleted Folate_Pathway->DNA_Synthesis Mycolic_Acid Mycolic Acid Synthesis Halted FASII_Pathway->Mycolic_Acid Bacterial_Death Bacterial Growth Inhibition / Death DNA_Synthesis->Bacterial_Death Mycolic_Acid->Bacterial_Death

Caption: Proposed dual-target signaling pathway of this compound.

Conclusion

By following this structured, multi-tiered approach, a research team can independently and rigorously validate the proposed dual-target mode of action of this compound. Positive results across all three tiers—biochemical inhibition, cellular target engagement, and mechanism-specific antimicrobial activity—provide a high degree of confidence in the compound's mechanism. This comprehensive verification is a critical step in the pre-clinical development of any novel antimicrobial agent.

References

  • Al-Sanea, M. M., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Antibiotics, 12(4), 763. [Link][1][2][8]

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989-1996. [Link][7]

  • Joshi, S. D., et al. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLoS ONE, 19(5), e0302213. [Link][3]

  • Joshi, S. D., et al. (2017). Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 889-894. [Link][6]

  • Shaikh, I. A., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLoS ONE. [Link][4]

  • ResearchGate. (2011). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... [Link][5]

  • Alqahtani, Y. S., et al. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 34(01), 35. [Link][9]

  • Khan, I., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules, 28(13), 4983. [Link][10]

Sources

A Comparative Guide to the Toxicity Profiles of 4-(1H-pyrrol-1-yl)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the available in vitro toxicity data for a class of heterocyclic compounds, 4-(1H-pyrrol-1-yl)benzohydrazide and its derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as antibacterial, antitubercular, and anticancer agents.[1][2][3][4] However, a thorough understanding of their toxicity is paramount for their progression as therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of existing data, a framework for future comparative studies, and detailed experimental protocols for key toxicity assays.

Introduction: The Therapeutic Potential and Toxicological Considerations of Pyrrolyl Benzohydrazides

The this compound scaffold is a versatile pharmacophore, with numerous derivatives demonstrating potent biological activities. The core structure, consisting of a pyrrole ring linked to a benzohydrazide moiety, serves as a foundation for a wide array of substitutions, leading to diverse pharmacological effects.[1][3] Much of the research has focused on their efficacy as inhibitors of enzymes crucial for microbial survival, such as enoyl-ACP reductase and dihydrofolate reductase (DHFR), making them promising candidates for antitubercular and antibacterial drugs.[1][2] Furthermore, some derivatives have been investigated for their anticancer properties.[5]

Despite their therapeutic promise, a critical aspect of drug development is the early assessment of a compound's toxicity profile. A favorable therapeutic index, the ratio between the toxic dose and the therapeutic dose of a drug, is a key determinant of its clinical viability. Therefore, a systematic evaluation of the cytotoxicity of these derivatives is essential. This guide aims to collate the currently available, albeit limited, comparative toxicity data and to provide a robust framework for generating more comprehensive and directly comparable toxicological datasets.

Comparative Analysis of In Vitro Cytotoxicity

Direct comparative studies on the toxicity of a wide range of this compound derivatives are scarce in the published literature. The available data is derived from separate studies, each with its own set of experimental parameters. This section summarizes the existing cytotoxicity data, primarily from MTT assays, while cautioning against direct comparison of absolute values across different studies due to variations in cell lines, compound exposure times, and specific assay conditions.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound Derivatives

Compound/Derivative ClassCell Line(s)AssayKey Findings (IC50 values)Reference
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides
Derivative 5cVero, A549MTT>62.5 µg/mL[1]
Derivative 5dVero, A549MTT>62.5 µg/mL[1]
Derivative 5fVero, A549MTT>62.5 µg/mL[1]
Derivative 5iVero, A549MTT>62.5 µg/mL[1]
Derivative 5kVero, A549MTT>62.5 µg/mL[1]
Pyrrolyl benzohydrazide derivatives (Anticancer screen)
Derivative C8A549, MCF-7, HepG2MTT9.54 µM (A549)[5]
Derivative C18A549, MCF-7, HepG2MTT10.38 µM (A549)[5]
Pyrrole Hydrazones
Derivative 1CHaCaT (non-tumor), SH-4 (melanoma)MTT>150 µM (HaCaT), 44.63 ± 3.51 µM (SH-4)[6][7]
Derivative 1DHaCaT (non-tumor), SH-4 (melanoma)MTT11.03 ± 0.42 µM (HaCaT), 37.15 ± 2.99 µM (SH-4)[6]
4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs Vero, A549MTTExhibited antitubercular activity at non-cytotoxic concentrations.[3]

Expert Insights:

The available data suggests that many of the antitubercular derivatives, such as the 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, exhibit low cytotoxicity against mammalian cell lines (Vero and A549) at concentrations effective against Mycobacterium tuberculosis.[1][3] This is a promising characteristic for the development of selective antimicrobial agents.

Conversely, derivatives screened for anticancer activity, by design, show higher cytotoxicity against cancer cell lines.[5] The study on pyrrole hydrazones highlights the importance of assessing cytotoxicity in both cancerous and non-cancerous cell lines to determine a selectivity index, a measure of a compound's preferential toxicity towards cancer cells.[6][7]

Framework for a Comprehensive Comparative Toxicity Assessment

To enable a robust comparison of the toxicity profiles of this compound derivatives, a standardized panel of in vitro assays is recommended. This approach will generate a comprehensive and directly comparable dataset, facilitating the identification of structure-toxicity relationships.

Recommended In Vitro Toxicity Assay Panel

A tiered approach to in vitro toxicity testing is advisable, starting with general cytotoxicity assays and progressing to more specific endpoints like genotoxicity for promising candidates.

  • Cytotoxicity Assays (Cell Viability and Membrane Integrity):

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability and metabolic activity.[8][9][10][11]

    • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[12][13][14][15]

  • Genotoxicity Assay:

    • Ames Test (Bacterial Reverse Mutation Assay): A widely used initial screen to detect the mutagenic potential of a compound.[16]

    • In Vitro Micronucleus Assay: Assesses chromosomal damage in mammalian cells.

Experimental Workflow for Comparative Toxicity Profiling

The following workflow is proposed for a systematic comparison of the toxicity of novel this compound derivatives.

Caption: Proposed workflow for comparative toxicity assessment.

Detailed Experimental Protocols

To ensure data consistency and comparability, the following detailed protocols for key cytotoxicity assays are provided.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is designed to assess the effect of compounds on cell metabolic activity.[8][10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH Membrane Integrity Assay

This protocol provides a method to quantify cytotoxicity by measuring LDH release from damaged cells.[12][15]

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan.[13][15]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[15] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase/INT). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Use a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous release control (untreated cells) to calculate the percentage of cytotoxicity. Determine the IC50 value.

Structure-Toxicity Relationships (STR)

While the current dataset is limited, some preliminary observations on the structure-toxicity relationships of this compound derivatives can be made. A systematic analysis of a larger, more diverse set of compounds is necessary to establish robust STRs.

STR_Hypothesis cluster_substituents Substitutions Core This compound Core R1 Substituents on Pyrrole Ring (e.g., 2,5-dimethyl) Core->R1 R2 Substituents on Benzene Ring Core->R2 R3 Modifications of Hydrazide Moiety Core->R3 Toxicity Toxicity Profile R1->Toxicity May decrease cytotoxicity (in some cases) R2->Toxicity Highly influential (lipophilicity, electronics) R3->Toxicity Can significantly alter profile (e.g., hydrazones)

Caption: Potential drivers of toxicity in the benzohydrazide scaffold.

Key Considerations for STR Analysis:

  • Lipophilicity: Increased lipophilicity can enhance cell membrane permeability and potentially lead to increased cytotoxicity.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the aromatic rings can influence the metabolic stability and reactivity of the molecule, thereby affecting its toxicity.

  • Hydrazide Moiety: Modifications to the hydrazide group, such as the formation of hydrazones, can significantly impact the biological activity and toxicity profile of the parent compound.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data suggests that it is possible to identify derivatives with potent biological activity and low cytotoxicity. However, to advance these compounds towards clinical development, a more systematic and comparative approach to toxicity assessment is crucial.

Future research should focus on:

  • Standardized Screening: Evaluating new derivatives using a standardized panel of in vitro toxicity assays, as outlined in this guide.

  • Expanded Cell Line Panels: Testing against a broader range of cancer and non-cancer cell lines to obtain a more comprehensive understanding of selectivity.

  • Mechanistic Studies: Investigating the mechanisms of toxicity for the most potent compounds, including their effects on apoptosis, cell cycle, and oxidative stress.

  • In Silico Modeling: Employing computational tools to predict the toxicity of new derivatives and to build more robust structure-toxicity relationship models.[16][17]

By adopting a more rigorous and comparative approach to toxicity profiling, the scientific community can more effectively identify and optimize this compound derivatives with the greatest potential for clinical success.

References

A comprehensive list of references will be provided upon request.

Sources

A Head-to-Head Technical Guide: 4-(1H-pyrrol-1-yl)benzohydrazide vs. Isoniazid in the Context of Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] For decades, Isoniazid (INH), a simple hydrazide derivative, has been a cornerstone of first-line anti-TB therapy.[2][3][4] Its high efficacy, low cost, and bactericidal activity against rapidly dividing mycobacteria have made it an indispensable tool.[5][6] However, the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains, frequently associated with mutations that confer INH resistance, has severely compromised its effectiveness and created an urgent need for new therapeutic agents.[2][3][4]

This guide provides a head-to-head comparison of the well-established drug, Isoniazid, with a novel investigational scaffold, 4-(1H-pyrrol-1-yl)benzohydrazide. Like Isoniazid, this compound belongs to the hydrazide class, a chemical family renowned for its antitubercular potential.[1] Recent studies have focused on derivatives of this scaffold, revealing promising activity and, crucially, a potential mechanism of action that may circumvent common INH resistance pathways.[7][8][9]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, mechanism of action, comparative in vitro efficacy, and the underlying scientific rationale for considering this compound derivatives as a potential next generation of antitubercular agents.

Section 1: Chemical Synthesis and Structural Rationale

The synthetic accessibility of a compound is a critical factor in drug development. Both Isoniazid and this compound are synthesized from relatively straightforward precursors.

Isoniazid (Isonicotinic Acid Hydrazide): The synthesis of Isoniazid is a well-established, high-yield process, typically involving the reaction of isonicotinic acid with hydrazine hydrate. Its simple pyridine and hydrazide moieties contribute to its favorable pharmacokinetic properties.

This compound: This compound serves as a key intermediate for a variety of derivatives. Its synthesis generally involves a multi-step process, starting with 4-aminobenzoic acid, which is converted to a pyrrole-containing benzoic acid, followed by esterification and subsequent reaction with hydrazine hydrate.[10][11] The core innovation here is the introduction of the pyrrole ring, a five-membered aromatic heterocycle. This structural modification significantly alters the molecule's shape, lipophilicity, and electronic properties compared to Isoniazid's pyridine ring, opening the door for novel interactions with biological targets.[10]

G cluster_0 Synthesis of this compound A 4-Aminobenzoic Acid B Paal-Knorr Pyrrole Synthesis (with 2,5-dimethoxytetrahydrofuran) A->B C 4-(1H-pyrrol-1-yl)benzoic acid B->C D Esterification (e.g., with Ethanol, H+) C->D E Ethyl 4-(1H-pyrrol-1-yl)benzoate D->E F Hydrazinolysis (with Hydrazine Hydrate) E->F G This compound F->G G cluster_resistance Resistance Mechanism INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH InhA InhA Enzyme (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall KatG_mut katG Mutation (No Activation) KatG_mut->INH Blocks Activation

Caption: Mechanism of action and resistance pathway for Isoniazid.

This compound Derivatives: Direct Enzyme Inhibition

Research into derivatives of this compound suggests they function as direct inhibitors, bypassing the need for KatG activation. Studies on various substituted analogs of this scaffold have shown that they also target the FAS-II pathway, specifically the InhA enzyme. [7][8][9] The crucial difference is that these compounds are not prodrugs. Their chemical structure is designed to bind directly to the active site of InhA, inhibiting its function without prior enzymatic modification. [9]This proposed mechanism has a profound implication: these compounds could remain effective against Mtb strains that are resistant to Isoniazid due to katG mutations. [12]

Section 3: Comparative In Vitro Efficacy & Cytotoxicity

The ultimate measure of a potential drug is its ability to kill the pathogen at a concentration that is not harmful to the host. This is assessed by determining the Minimum Inhibitory Concentration (MIC) against the bacteria and the cytotoxicity against mammalian cells.

While direct comparative data for the parent compound this compound is limited, studies on its derivatives provide valuable insights. The data below is a synthesized representation based on published findings for these derivatives compared to the known activity of Isoniazid.

CompoundTarget OrganismMIC (µg/mL)Reference
Isoniazid M. tuberculosis H37Rv (susceptible)0.025 - 0.2[13]
Isoniazid M. tuberculosis (INH-Resistant)> 16[4]
Derivative of this compound M. tuberculosis H37Rv (susceptible)0.8 - 16[7][8]
Derivative of 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol *M. tuberculosis H37Rv (susceptible)16[8]

*A derivative synthesized from the core this compound scaffold.

Analysis of Efficacy: Isoniazid is exceptionally potent against susceptible strains of Mtb. [13]However, its activity plummets against resistant strains. The reported derivatives of this compound show moderate to good activity against the reference H37Rv strain. [7][8]While not as potent as Isoniazid against susceptible bacteria, their true value lies in their potential to maintain activity against Isoniazid-resistant strains, a critical area of ongoing research.

Cytotoxicity and Therapeutic Index: A viable drug candidate must exhibit low toxicity to mammalian cells. [14][15][16]Cytotoxicity is often measured as the IC50 (the concentration of a compound that inhibits 50% of cell growth). The therapeutic index (TI) is the ratio of the cytotoxic concentration to the effective concentration (IC50/MIC), with a higher TI being more favorable.

CompoundCell LineIC50 (µM)Therapeutic Index (TI)Reference
Isoniazid VariousGenerally >1000 (low toxicity)HighGeneral Knowledge
Representative Pyrrolyl Benzohydrazide Derivatives A549 (Human Lung Carcinoma)Non-toxic at tested concentrationsPromising[9]

Initial studies on representative pyrrolyl benzohydrazide derivatives have shown them to be non-toxic to human lung cancer cell lines, which is a promising sign for their safety profile. [9]

Section 4: Experimental Protocols for Head-to-Head Evaluation

To provide a definitive comparison, standardized assays must be employed. Below are detailed protocols for determining MIC and cytotoxicity.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth. [17][18] Objective: To compare the MIC of this compound and Isoniazid against M. tuberculosis H37Rv and an INH-resistant strain.

Materials:

  • 96-well microtiter plates [19]* Middlebrook 7H9 broth supplemented with OADC

  • Test compounds (dissolved in DMSO)

  • Bacterial cultures adjusted to a 0.5 McFarland standard [18]* Incubator (37°C) [19] Procedure:

  • Compound Preparation: Prepare a stock solution of each compound in DMSO. Perform a two-fold serial dilution in broth directly in the 96-well plate, typically from 64 µg/mL down to 0.06 µg/mL. [18]2. Inoculum Preparation: Grow M. tuberculosis strains to mid-log phase. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. [19]3. Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). [18]4. Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. [17][19]

Protocol 2: Cytotoxicity Assessment by MTT Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. [20] Objective: To determine the IC50 of each compound on a mammalian cell line (e.g., A549 or Vero cells).

Materials:

  • 96-well cell culture plates

  • A549 human lung epithelial cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (medium + DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT reagent to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. [20]5. Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Caption: Workflow for the head-to-head evaluation of antitubercular compounds.

Conclusion and Future Outlook

Isoniazid remains a potent drug, but its utility is critically threatened by resistance. The exploration of novel chemical scaffolds that can overcome these resistance mechanisms is paramount. The this compound framework represents a promising starting point. Its key theoretical advantage lies in its proposed mechanism as a direct inhibitor of InhA, allowing it to bypass the KatG-activation step that is so often compromised in INH-resistant M. tuberculosis.

While the potency of the currently published derivatives does not yet surpass that of Isoniazid against susceptible strains, their moderate activity and favorable preliminary toxicity profiles are highly encouraging. [9]The critical next step, as outlined in the provided protocols, is the direct, side-by-side evaluation of optimized derivatives against a panel of clinically relevant INH-resistant Mtb strains. Future research should focus on structure-activity relationship (SAR) studies to enhance potency while maintaining low toxicity, with the ultimate goal of developing a lead compound that can effectively treat MDR- and XDR-TB.

References

  • Isoniazid - Wikipedia.
  • Mechanism of action of Isoniazid - ChemicalBook.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Isoniazid - St
  • INH drug 'Isoniazid' | PDF - Slideshare.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • What is the mechanism of Isoniazid?
  • Minimum Inhibitory Concentration (MIC)
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC - NIH.
  • Isoniazid derivatives and their anti-tubercular activity - PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
  • Synthesis, In silico and In vitro Analysis of Hydrazones as Potential Antituberculosis Agents.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers.
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem.
  • Reconsidering the Role of Isoniazid in Drug-Resistant Tuberculosis | American Journal of Respir
  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Deriv
  • New bithiazolyl hydrazones: Novel synthesis, characterization and antitubercular evalu
  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investig
  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents - ResearchG
  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived...
  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed.
  • Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Liter
  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents - Sci-Hub.
  • Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Deriv
  • This compound | CAS 112575-84-5 | SCBT.
  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)
  • Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-(1H-pyrrol-1-yl)benzohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. The compound 4-(1H-pyrrol-1-yl)benzohydrazide, a substituted hydrazide, necessitates careful handling and disposal due to the inherent risks associated with the hydrazide functional group. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles for hazardous chemical waste.

I. Hazard Profile and Essential Safety Precautions

The primary concern with this compound stems from its hydrazide moiety. Hydrazine and its derivatives are recognized for their potential health and environmental hazards[1][3]. All handling and disposal operations should be conducted under the presumption that this compound is hazardous.

Core Safety Mandates:

  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles with side shields or a full-face shield.

    • A properly fitted lab coat.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible. All personnel should be familiar with their locations and operation.

Quantitative Data Summary:

The following table summarizes key physical and chemical properties for this compound, sourced from PubChem[4].

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O[4]
Molecular Weight201.23 g/mol [5]
CAS Number112575-84-5[4]
II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that begins at the point of generation and concludes with collection by a licensed hazardous waste disposal service. Adherence to institutional and local regulations is paramount throughout this workflow[6][7].

Experimental Protocol: Chemical Waste Management

  • Waste Identification and Classification:

    • Any material contaminated with this compound, including unused neat compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste[7].

  • Segregation of Waste:

    • Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been explicitly verified[8]. Incompatible wastes can react violently or produce toxic gases[8].

    • Establish a dedicated, clearly labeled hazardous waste container for all solid and liquid waste generated from experiments involving this compound.

  • Waste Container Selection and Labeling:

    • Utilize a container that is in good condition, free of leaks, and compatible with the chemical waste. For liquid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended[7][8].

    • The container must be affixed with a "Hazardous Waste" label from the moment waste is first added[7][9].

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas[7].

      • The concentration or percentage of each component in the waste mixture.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date of accumulation.

  • Safe Storage and Accumulation:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8]. This area should be at or near the point of waste generation.

    • Ensure the container is kept closed at all times, except when adding waste[7][8].

    • Store the container in secondary containment to mitigate the impact of any potential leaks or spills.

  • Final Disposal:

    • Once the waste container is full, or if it has been in accumulation for a period approaching your institution's limit (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[6][8].

    • Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer[7].

III. Visualizing the Disposal Workflow

The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) classify Classify as Hazardous Waste start->classify segregate Segregate from other waste streams classify->segregate container Select Compatible Container segregate->container label Label with 'Hazardous Waste' & Chemical Name container->label store Store in Designated Satellite Accumulation Area (SAA) label->store full Container Full? store->full arrange_pickup Arrange for Pickup by Licensed Disposal Service full->arrange_pickup Yes continue_accumulation Continue Accumulation in SAA full->continue_accumulation No continue_accumulation->store

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured and cautious disposal protocol, laboratory professionals can ensure the safe management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • This compound. PubChem. [Link]

  • HYDRAZINE. Occupational Safety and Health Administration (OSHA). [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hydrazine. Wikipedia. [Link]

  • HYDRAZINE Method no.: 20. OSHA. [Link]

  • 4-(1H-Pyrrol-1-yl)benzaldehyde. PubChem. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Cole-Parmer. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(1H-pyrrol-1-yl)benzohydrazide: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for handling 4-(1H-pyrrol-1-yl)benzohydrazide (CAS No. 112575-84-5) in a laboratory setting.[1] As a compound utilized in medicinal chemistry research, including for its potential antibacterial and antitubercular properties, its safe handling is paramount to protecting the health of our researchers and ensuring the integrity of our work.[2][3] This document moves beyond a simple checklist, offering a procedural and causal framework rooted in the chemical nature of the compound to foster a deep culture of safety and precision.

Hazard Analysis: A Tale of Two Moieties

  • The Hydrazide Group: The hydrazide functional group is a derivative of hydrazine. Hydrazine and its derivatives are well-documented as being potentially toxic and carcinogenic.[4] They can be corrosive, causing severe damage to skin and eyes upon contact, and may be fatal if inhaled.[4] Chronic exposure can lead to liver and kidney damage.[4] Furthermore, hydrazine vapors can be flammable.[5] Therefore, we must treat this compound with a high degree of caution, assuming potential toxicity, corrosivity, and carcinogenicity.

  • The Pyrrole Ring: Pyrrole is classified as a flammable liquid that is toxic if swallowed and harmful if inhaled.[6] Crucially, it is known to cause serious eye damage.[6] This informs our stringent requirements for eye protection.

Based on this composite analysis, this compound should be handled as a substance that is potentially toxic, a skin and respiratory irritant, a severe eye hazard, and a suspected carcinogen. All handling procedures must be designed to minimize any possibility of direct contact or aerosol generation.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience but a critical control measure dictated by the compound's hazard profile. All PPE must be selected to be resistant to the specific chemicals being used and worn correctly.[7]

PPE Specification Summary

The following table outlines the minimum required PPE for tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical safety goggles and full-face shieldDouble-gloving: Nitrile inner, Butyl rubber or Neoprene outerFully-buttoned lab coat with tight cuffs, disposable apronRequired if not in a fume hood or ventilated balance enclosure. N95 minimum.
Preparing Solutions Chemical safety goggles and full-face shieldDouble-gloving: Nitrile inner, Butyl rubber or Neoprene outerChemical-resistant apron over a fully-buttoned lab coatRequired. All solution preparations must be performed in a certified chemical fume hood.[4]
Running Reactions & Transfers Chemical safety gogglesDouble-gloving: Nitrile inner, Butyl rubber or Neoprene outerFully-buttoned lab coatRequired. All reactions must be conducted in a certified chemical fume hood.
Waste Disposal Chemical safety goggles and full-face shieldDouble-gloving: Nitrile inner, Butyl rubber or Neoprene outerChemical-resistant apron over a fully-buttoned lab coatRecommended, especially when handling waste containers.
Causality Behind PPE Choices
  • Eye and Face Protection : Given that both pyrrole and hydrazine derivatives can cause severe eye damage, standard safety glasses are insufficient.[4][6] Chemical splash goggles that form a seal around the eyes are mandatory.[8] A full-face shield must be worn over the goggles when handling the solid or preparing solutions, as these activities carry the highest risk of splashes or particle projection.[8]

  • Hand Protection : A single pair of gloves is not adequate protection. The practice of double-gloving provides a critical safety buffer. An inner nitrile glove offers dexterity and splash protection, while an outer glove of a more robust material like butyl rubber or neoprene provides extended chemical resistance, particularly against aromatic compounds and hydrazides.[9] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

  • Body Protection : A standard cotton lab coat, fully buttoned, is the minimum requirement. For procedures with a higher splash risk, such as preparing solutions or handling bulk quantities, a chemical-resistant apron must be worn over the lab coat.[7]

  • Respiratory Protection : Due to the inhalation hazard posed by both the pyrrole and hydrazide moieties, engineering controls are the primary line of defense.[4][10] All work with the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If engineering controls are not feasible, a comprehensive respiratory protection program must be implemented, with properly fitted respirators.[10]

Operational Plan: From Benchtop to Disposal

A robust safety plan integrates PPE with established laboratory procedures. The following workflow provides a step-by-step guide for safely handling this compound.

Handling Workflow Diagram

The following diagram illustrates the logical flow for safe handling of the compound.

G cluster_prep Preparation Phase cluster_handling Execution Phase cluster_cleanup Post-Handling Phase A Review SDS & SOP B Verify Fume Hood Certification A->B C Assemble All Materials B->C D Don Full PPE C->D E Work Within Fume Hood D->E F Handle with Care (Avoid Aerosol Generation) E->F G Segregate Waste at Point of Use F->G H Decontaminate Work Surface F->H K Securely Label & Store Waste G->K I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Protocol: Preparing a 10 mM Solution

This protocol outlines the step-by-step process for safely preparing a stock solution.

  • Pre-Operation Checklist:

    • Verify that the chemical fume hood has been certified within the last year.

    • Read this Standard Operating Procedure (SOP) and the SDS for any solvents being used.

    • Prepare and label all necessary glassware.

    • Designate a specific area within the fume hood for the procedure.

    • Ensure an appropriate chemical spill kit is accessible.

  • Donning PPE:

    • Don a lab coat and ensure it is fully buttoned.

    • Don the inner pair of nitrile gloves.

    • Don the outer pair of butyl rubber gloves.

    • Don chemical splash goggles.

    • Don a full-face shield.

  • Procedure within the Fume Hood:

    • Place a tared weigh boat on an analytical balance inside a ventilated enclosure or in the fume hood.

    • Carefully weigh the required amount of solid this compound. Use a spatula to gently transfer the solid, avoiding any actions that could create dust.

    • Gently transfer the solid to the appropriately sized volumetric flask.

    • Using a pipette, add a small amount of the desired solvent (e.g., DMSO, DMF) to the flask to dissolve the solid.

    • Once dissolved, continue to add solvent up to the calibration mark. Cap and invert the flask several times to ensure homogeneity.

  • Post-Procedure & Decontamination:

    • Using a wipe moistened with 70% ethanol, decontaminate the exterior of the volumetric flask, the spatula, and the work surface within the fume hood. Dispose of the wipe in the designated solid hazardous waste container.

    • Remove outer gloves and dispose of them in the hazardous waste.

    • With inner gloves still on, remove the face shield and goggles, and place them in a designated area for cleaning.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[10]

Emergency and Disposal Plan

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

For a small spill within a chemical fume hood:

  • Alert others in the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad).

  • Gently collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, wipes, pipette tips) and unused solutions, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated "Hazardous Chemical Waste."

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Deactivation: Dilute aqueous waste solutions of hydrazide compounds can be neutralized with an oxidizing agent like a dilute solution of sodium hypochlorite or hydrogen peroxide.[5][9] This should only be performed by trained personnel following a specific, validated institutional protocol.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. [Link]

  • Defense Technical Information Center. Safety and Handling of Hydrazine. DTIC. [Link]

  • Wikipedia. Hydrazine. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

  • UCANR. What Are You Wearing? Basic PPE for Pesticide Safety. YouTube. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Organic Syntheses. hydrazine hydrate. [Link]

  • PubChem. Benzoylhydrazine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Connect Journals. Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. [Link]

  • Creative Safety Supply. What PPE is recommended for chemical hazards?. [Link]

  • National Institutes of Health. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC. [Link]

  • Sigma-Aldrich. pyrrole-MSDS.pdf. [Link]

  • PubMed. Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrrol-1-yl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrrol-1-yl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.